molecular formula C8H8N2O3 B089526 N-(4-Nitrophenyl)acetamide CAS No. 104-04-1

N-(4-Nitrophenyl)acetamide

Cat. No.: B089526
CAS No.: 104-04-1
M. Wt: 180.16 g/mol
InChI Key: NQRLPDFELNCFHW-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)acetamide, more commonly known as 4-Nitroacetanilide, is a significant nitro derivative of acetanilide with the molecular formula C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol . This solid compound typically appears as white-green to brown crystals and has a melting point of 215 °C . Its primary research application is as a versatile synthetic intermediate, particularly in the production of dyes and other fine chemicals . As a protected aniline derivative, the acetamide group can serve as a directing group in electrophilic substitution reactions and can be readily hydrolyzed to reveal the parent aniline, making it a valuable building block in organic synthesis and medicinal chemistry research. This product is supplied with a purity of ≥98% and should be stored at room temperature . As a laboratory chemical, this product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the Safety Data Sheet for proper handling information. This compound is an irritant and requires careful handling, with hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Properties

IUPAC Name

N-(4-nitrophenyl)acetamide
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InChI

InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQRLPDFELNCFHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5059290
Record name Acetamide, N-(4-nitrophenyl)-
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Molecular Weight

180.16 g/mol
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CAS No.

104-04-1
Record name N-(4-Nitrophenyl)acetamide
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Record name p-Nitroacetanilide
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Record name 4'-Nitroacetanilide
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name Acetamide, N-(4-nitrophenyl)-
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Record name 4'-nitroacetanilide
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Record name P-NITROACETANILIDE
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Foundational & Exploratory

An In-depth Technical Guide to N-(4-Nitrophenyl)acetamide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key synthetic intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1] This technical guide provides a comprehensive overview of its chemical properties, structural features, and a detailed experimental protocol for its synthesis and characterization. The information presented herein is intended to be a valuable resource for researchers, chemists, and professionals involved in drug discovery and development, offering a foundational understanding of this important chemical entity.

Chemical Structure and Identification

This compound is an aromatic compound characterized by a benzene ring substituted with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂) in a para position (1,4) to each other.[1][2]

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound[3]
Synonyms 4-Nitroacetanilide, p-Nitroacetanilide, N-Acetyl-4-nitroaniline[3][4]
CAS Number 104-04-1[3][5]
Molecular Formula C₈H₈N₂O₃[5]
Molecular Weight 180.16 g/mol [3]
InChI InChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)[5]
InChIKey NQRLPDFELNCFHW-UHFFFAOYSA-N[5]
SMILES CC(=O)NC1=CC=C(C=C1)--INVALID-LINK--[O-][3]

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It typically appears as a yellow crystalline solid.[2]

Table 2: Physicochemical Data

PropertyValue
Appearance Yellow to green-yellow or green-brown solid[1][6]
Melting Point 213-216 °C[1][7]
Boiling Point 312.97 °C (rough estimate)[6]
Solubility Partially soluble in water and chloroform; soluble in ethanol.[1] Water solubility: 2.2 g/L at room temperature.[6][8]
pKa 13.91 ± 0.70 (Predicted)[6]
LogP 1.66[9][10]
Density 1.34 g/cm³[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary

TechniqueKey Features
FTIR (cm⁻¹) 3275.52 - 3903 (amide N-H stretch), 1678.79 (C=O stretch), 1559.12 and 1540.40 (N=O stretch of nitro group)[11]
UV/Vis (λ_max) 315.78 nm, 223.45 nm, 201.39 nm[1]
¹H NMR Data available, refer to spectral databases.[12][13]
¹³C NMR Data available, refer to spectral databases.[12][13]
Mass Spec. (m/z) Molecular ion peak at m/z = 181.1 [M+H]⁺. Characteristic fragment peaks at m/z = 43, 77.1, 107.1, 123.1, and 138.1.[1][2]

Experimental Protocols

Synthesis of this compound via Nitration of Acetanilide

This protocol details the laboratory synthesis of this compound through the electrophilic aromatic substitution of acetanilide.[1][14]

Materials and Reagents:

  • Acetanilide (C₈H₉NO)

  • Glacial Acetic Acid (CH₃COOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 ml of glacial acetic acid with stirring.[1]

  • Addition of Sulfuric Acid: Carefully add 10 ml of concentrated sulfuric acid to the solution. The mixture may warm up.[1]

  • Cooling: Place the flask in an ice bath and cool the solution to 5 °C.[1]

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 3.5 ml of concentrated nitric acid to 5 ml of concentrated sulfuric acid. Cool this mixture to 5 °C in an ice bath.[1]

  • Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 20 °C. Continuous stirring is essential during this exothermic addition.[1][2]

  • Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for 30 minutes.[1]

  • Precipitation: Pour the reaction mixture into a beaker containing 50 ml of water and 30 g of crushed ice to precipitate the crude this compound.[1]

  • Isolation: Collect the yellow precipitate by vacuum filtration and wash it with cold water to remove residual acid.

Purification by Recrystallization

The crude product is purified by recrystallization from an ethanol-water mixture to obtain pure this compound.[1]

Procedure:

  • Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists. Then, allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry them.

Characterization

The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques.

Thin-Layer Chromatography (TLC):

  • Stationary Phase: Silica gel plates.[1]

  • Mobile Phase: A 50:50 mixture of ethyl acetate and hexane is a suitable eluent.[1]

  • Visualization: Under a UV lamp at 254 nm.[1] The R_f value of the product should be compared to that of a standard sample.

Melting Point Determination:

  • The melting point of the purified product should be determined and compared with the literature value (213-216 °C).[1] A sharp melting range indicates high purity.

Spectroscopic Analysis:

  • FTIR Spectroscopy: Acquire an IR spectrum of the product and compare the characteristic peaks (N-H, C=O, N=O stretches) with the known values.[1]

  • Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the compound.[1]

Logical and Experimental Workflows

The synthesis and characterization of this compound follow a logical progression of steps.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Acetanilide Acetanilide in Glacial Acetic Acid Add_H2SO4 Add conc. H₂SO₄ Acetanilide->Add_H2SO4 Cooling1 Cool to 5°C Add_H2SO4->Cooling1 Nitration Nitration Reaction (< 20°C) Cooling1->Nitration Nitrating_Mix Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cooling2 Cool Nitrating Mixture Nitrating_Mix->Cooling2 Cooling2->Nitration Precipitation Precipitation in Ice-Water Nitration->Precipitation Crude_Product Crude this compound Precipitation->Crude_Product Recrystallization Recrystallization (Ethanol/Water) Crude_Product->Recrystallization Pure_Product Pure Crystalline Product Recrystallization->Pure_Product TLC TLC Analysis Pure_Product->TLC MP Melting Point Pure_Product->MP FTIR FTIR Spectroscopy Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS

Caption: Experimental workflow for the synthesis and characterization of this compound.

Relevance in Drug Development

While this compound itself is primarily a synthetic intermediate, the acetamide scaffold is present in numerous biologically active molecules.[12] Derivatives of nitrophenyl compounds have shown a range of activities, including anticancer and antimicrobial effects. Therefore, this compound serves as a valuable starting material for the synthesis of compound libraries for biological screening in drug discovery programs.

The following diagram illustrates a hypothetical workflow for leveraging this compound in a drug discovery context.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis & Diversification cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development Start This compound (Starting Material) Reduction Reduction of Nitro Group to Amine Start->Reduction Acylation Acylation/Sulfonylation of Amine Reduction->Acylation Compound_Library Diverse Compound Library Acylation->Compound_Library Other_Mods Other Modifications Other_Mods->Compound_Library HTS High-Throughput Screening (HTS) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR Lead_Compound Lead Compound SAR->Lead_Compound ADMET ADMET Profiling Lead_Compound->ADMET In_Vivo In Vivo Efficacy Lead_Compound->In_Vivo Candidate Drug Candidate ADMET->Candidate In_Vivo->Candidate

Caption: A generalized workflow for drug discovery starting from this compound.

Safety Information

This compound is classified as an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

This compound is a fundamentally important organic compound with well-defined chemical and physical properties. This guide provides a detailed overview of its structure, properties, and synthesis, offering a practical resource for laboratory work. Its role as a versatile precursor makes it a compound of continued interest in the fields of chemical synthesis and medicinal chemistry. Further exploration of its derivatives may lead to the discovery of novel therapeutic agents.

References

p-nitroacetanilide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential technical information for researchers, scientists, and drug development professionals working with p-nitroacetanilide. It covers key physical properties, detailed experimental protocols for its synthesis and purification, and a visual representation of the experimental workflow.

Core Properties of p-Nitroacetanilide

p-Nitroacetanilide, also known as N-(4-nitrophenyl)acetamide, is a crucial intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1] Its chemical formula is C₈H₈N₂O₃.[1]

The fundamental physicochemical properties of p-nitroacetanilide are summarized in the table below for easy reference.

PropertyValue
CAS Registry Number 104-04-1[1][2][3][4]
Molecular Weight 180.16 g/mol [2][4][5]
Melting Point 214-216 °C[1][2]

Experimental Protocols

A standard laboratory procedure for the synthesis of p-nitroacetanilide involves the electrophilic nitration of acetanilide, followed by purification via recrystallization.

This protocol details the nitration of acetanilide to produce p-nitroacetanilide as the major product, alongside a smaller quantity of the ortho isomer.[3][6]

Materials and Reagents:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Equipment:

  • Beakers (various sizes)

  • Dropping funnel

  • Ice bath

  • Stirring rod

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Filter paper

Procedure:

  • Dissolution of Acetanilide: In a beaker, dissolve 3g of finely powdered acetanilide in glacial acetic acid. Gentle warming may be applied to ensure complete dissolution.[3]

  • Cooling: Cool the resulting solution in an ice bath. Slowly and carefully add concentrated sulfuric acid with constant stirring.[3][4]

  • Nitration: While maintaining the temperature below 10°C, add fuming nitric acid dropwise using a dropping funnel.[2][3] Constant stirring is crucial during this step to control the exothermic reaction and prevent excessive nitration.[2]

  • Reaction Quenching: After the addition of nitric acid is complete, allow the mixture to stand at room temperature for approximately 30 minutes.[3] Subsequently, pour the reaction mixture onto about 100g of crushed ice and stir well to precipitate the crude p-nitroacetanilide.[2][3]

  • Isolation of Crude Product: Collect the precipitated crystals by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[3]

The crude product is purified by recrystallization from ethanol to separate the desired p-nitroacetanilide from the more soluble ortho-isomer and other impurities.[3][6]

Procedure:

  • Dissolution: Transfer the crude p-nitroacetanilide to a beaker and add the minimum amount of hot ethanol required to dissolve the solid completely.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is essential for the formation of pure crystals.[7] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.[8]

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration.[8]

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any adhering impurities.[9] Allow the crystals to air dry completely on a watch glass or in a desiccator.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the synthesis and purification processes.

Synthesis_Workflow cluster_synthesis Synthesis of Crude p-Nitroacetanilide cluster_purification Purification by Recrystallization A Dissolve Acetanilide in Glacial Acetic Acid B Cool in Ice Bath & Add Conc. H₂SO₄ A->B C Add Fuming HNO₃ (Temp < 10°C) B->C D Precipitate in Ice Water C->D E Vacuum Filter & Wash with Cold Water D->E F Dissolve Crude Product in Hot Ethanol E->F Crude Product G Cool Slowly to Room Temperature F->G H Cool in Ice Bath G->H I Vacuum Filter Pure Crystals H->I J Wash with Cold Ethanol & Dry I->J K K J->K Pure p-Nitroacetanilide

Caption: Workflow for the synthesis and purification of p-nitroacetanilide.

Signaling_Pathway Acetanilide Acetanilide Intermediate Activated Complex (Sigma Complex) Acetanilide->Intermediate Electrophilic Attack Nitronium Nitronium Ion (NO₂⁺) (from HNO₃/H₂SO₄) Nitronium->Intermediate Product p-Nitroacetanilide Intermediate->Product Deprotonation

Caption: Electrophilic aromatic substitution mechanism for p-nitroacetanilide synthesis.

References

An In-depth Technical Guide to the Solubility of N-(4-Nitrophenyl)acetamide in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(4-Nitrophenyl)acetamide (also known as p-nitroacetanilide) in a range of common organic solvents. The data presented is crucial for professionals in research and development, particularly in the pharmaceutical industry, where solubility is a critical parameter for process development, formulation, and drug delivery.

Core Solubility Data

The solubility of this compound has been experimentally determined in fifteen different organic solvents at temperatures ranging from 278.15 K to 323.15 K.[1] The data, expressed as mole fraction, is summarized in the table below.

SolventTemperature (K)Solubility (Mole Fraction, x₁)
N-methyl pyrrolidone278.150.2987
283.150.3275
288.150.3582
293.150.3910
298.150.4261
303.150.4636
308.150.5038
313.150.5469
318.150.5932
323.150.6429
N,N-dimethylformamide278.150.2915
283.150.3198
288.150.3500
293.150.3822
298.150.4166
303.150.4534
308.150.4927
313.150.5348
318.150.5799
323.150.6282
1,4-dioxane278.150.0463
283.150.0549
288.150.0648
293.150.0762
298.150.0893
303.150.1043
308.150.1215
313.150.1411
318.150.1634
323.150.1887
Ethyl acetate278.150.0218
283.150.0264
288.150.0318
293.150.0382
298.150.0456
303.150.0543
308.150.0644
313.150.0761
318.150.0896
323.150.1052
n-heptanol278.150.0048
283.150.0058
288.150.0070
293.150.0084
298.150.0101
303.150.0121
308.150.0145
313.150.0173
318.150.0206
323.150.0245
Acetonitrile278.150.0163
283.150.0195
288.150.0232
293.150.0276
298.150.0328
303.150.0389
308.150.0461
313.150.0545
318.150.0644
323.150.0760
n-butanol278.150.0089
283.150.0108
288.150.0130
293.150.0156
298.150.0187
303.150.0224
308.150.0267
313.150.0318
318.150.0378
323.150.0448
n-propanol278.150.0084
283.150.0101
288.150.0122
293.150.0146
298.150.0175
303.150.0209
308.150.0249
313.150.0296
318.150.0352
323.150.0418
Ethanol278.150.0075
283.150.0091
288.150.0110
293.150.0132
298.150.0158
303.150.0189
308.150.0226
313.150.0269
318.150.0320
323.150.0380
Isopropanol278.150.0062
283.150.0075
288.150.0091
293.150.0109
298.150.0131
303.150.0157
308.150.0188
313.150.0225
318.150.0268
323.150.0320
Methanol278.150.0063
283.150.0076
288.150.0092
293.150.0111
298.150.0133
303.150.0159
308.150.0190
313.150.0227
318.150.0271
323.150.0323
Isobutanol278.150.0055
283.150.0067
288.150.0081
293.150.0097
298.150.0116
303.150.0139
308.150.0166
313.150.0198
318.150.0236
323.150.0281
Ethylene glycol278.150.0016
283.150.0020
288.150.0024
293.150.0029
298.150.0035
303.150.0042
308.150.0051
313.150.0061
318.150.0073
323.150.0088
Water278.150.000015
283.150.000018
288.150.000022
293.150.000027
298.150.000033
303.150.000040
308.150.000049
313.150.000060
318.150.000073
323.150.000089
Cyclohexane278.150.000012
283.150.000015
288.150.000018
293.150.000022
298.150.000027
303.150.000033
308.150.000041
313.150.000050
318.150.000062
323.150.000076

Experimental Protocol: Equilibrium Shake-Flask Method

The solubility data presented in this guide was obtained using the widely accepted equilibrium shake-flask method.[1][2] This technique is considered the gold standard for determining the thermodynamic equilibrium solubility of a solid in a liquid solvent.

Principle:

An excess amount of the solid solute, this compound, is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the liquid phase is constant, and the solution is considered saturated. The concentration of the solute in the supernatant is then determined analytically.

Detailed Methodology:

  • Preparation of Saturated Solutions: An excess of solid this compound is added to a sealed container (e.g., a scintillation vial or a jacketed glass vessel) containing a known mass or volume of the organic solvent. The presence of undissolved solid is essential to ensure that equilibrium is established with a saturated solution.

  • Equilibration: The sealed containers are placed in a constant-temperature environment, such as a thermostated water bath or an orbital shaker with temperature control. The mixtures are agitated for a predetermined duration (typically 24 to 72 hours) to ensure that equilibrium is achieved.[2] The optimal equilibration time can be determined through preliminary experiments by taking measurements at different time points until the concentration of the dissolved solid remains constant.

  • Phase Separation: After equilibration, the agitation is stopped, and the samples are allowed to stand undisturbed for a period to allow the excess solid to settle. To ensure complete separation of the solid and liquid phases, centrifugation of the sample may be employed.

  • Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe. To prevent any undissolved solid particles from being transferred, the syringe is often fitted with a filter (e.g., a 0.22 µm PTFE filter).[2] The collected sample is then accurately diluted with a suitable solvent to bring the concentration of this compound within the linear range of the analytical method used for quantification.

  • Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical technique. High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for this purpose. A calibration curve is generated using standard solutions of known concentrations of this compound to accurately quantify the solute concentration in the experimental samples.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[3][4] this compound possesses both polar (the nitro and amide groups) and non-polar (the benzene ring) characteristics. Its solubility in a particular solvent is a result of the interplay of intermolecular forces between the solute and solvent molecules.

G Solute This compound (Solute) Dissolution Dissolution Process Solute->Dissolution Solute-Solute Interactions (Lattice Energy) Solvent Organic Solvent Solvent->Dissolution Solvent-Solvent Interactions Solubility Observed Solubility Dissolution->Solubility Solute-Solvent Interactions (Solvation Energy)

Caption: Logical relationship of factors influencing the dissolution process.

The diagram above illustrates the key energetic contributions that determine the extent of solubility. For dissolution to occur, the energy required to overcome the interactions between solute molecules (lattice energy) and between solvent molecules must be compensated by the energy released from the formation of new interactions between solute and solvent molecules (solvation energy).

The experimental data clearly shows that this compound exhibits the highest solubility in polar aprotic solvents like N-methyl pyrrolidone and N,N-dimethylformamide. This is attributed to the strong dipole-dipole interactions between the polar functional groups of the solute and these solvents. The solubility is significantly lower in non-polar solvents like cyclohexane and in protic solvents with strong hydrogen bonding networks like water and ethylene glycol, where the solute's ability to disrupt the solvent-solvent interactions is less favorable.

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of the solubility of this compound using the shake-flask method.

G Start Start: Prepare Materials (Solute, Solvents, Vials) Add_Excess Add Excess Solute to Solvent in Sealed Vial Start->Add_Excess Equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24-72 hours) Add_Excess->Equilibrate Settle Allow Excess Solid to Settle (Optional: Centrifuge) Equilibrate->Settle Sample Withdraw Supernatant using a Filtered Syringe Settle->Sample Dilute Accurately Dilute the Sample for Analysis Sample->Dilute Analyze Quantify Concentration (e.g., by HPLC-UV) Dilute->Analyze Calculate Calculate Solubility (e.g., in mole fraction) Analyze->Calculate End End: Report Solubility Data Calculate->End

Caption: Workflow for solubility determination via the shake-flask method.

References

Spectroscopic Analysis of N-(4-Nitrophenyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-(4-Nitrophenyl)acetamide, a key intermediate in synthesizing various organic compounds. The following sections detail the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, along with the experimental protocols used to obtain these spectra.

Core Spectroscopic Data

The spectroscopic data for this compound is summarized below, providing a quantitative basis for its structural identification and characterization.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupCharacteristic
3275-3903N-H (Amide)Stretch
1678C=O (Amide I)Stretch
1559, 1540N=O (Nitro group)Asymmetric Stretch
847, 748C-H (Aromatic)Bending

Table 1: Key IR absorption bands for this compound.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectra

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~2.2Singlet3H-COCH₃
~7.7Doublet2HAromatic protons
~8.2Doublet2HAromatic protons
~10.4Singlet1H-NH

Table 2: ¹H NMR data for this compound.

¹³C NMR Spectra

Chemical Shift (δ) ppmAssignment
~24-COCH₃
~119Aromatic CH
~125Aromatic CH
~143Aromatic C-NO₂
~145Aromatic C-NH
~169C=O (Amide)

Table 3: ¹³C NMR data for this compound.

Mass Spectrometry (MS)
m/z RatioIon Fragment
180[M]⁺ (Molecular Ion)
138[M - NO₂]⁺
123
107
77[C₆H₅]⁺
43[CH₃CO]⁺

Table 4: Mass spectrometry fragmentation data for this compound.[2] The molecular weight of this compound is 180.16 g/mol .[1][2][3][4]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses performed on this compound.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method) A small amount of the solid this compound sample (1-2 mg) is finely ground using an agate mortar and pestle.[5] This is then mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder, which is transparent in the IR region.[5] The mixture is then compressed in a pellet die using a hydraulic press to form a thin, transparent pellet.[5]

Data Acquisition The KBr pellet is placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.[5] A background spectrum of a pure KBr pellet is typically run first and automatically subtracted from the sample spectrum.[6] The spectrum is then recorded over the mid-IR range (typically 4000-400 cm⁻¹).[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Approximately 10 mg of this compound is dissolved in about 0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), in a clean NMR tube.[8] The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte's spectrum.[9] The tube is capped and gently shaken to ensure the sample is fully dissolved.[8]

Data Acquisition The NMR tube is placed in a spinner and inserted into the NMR spectrometer.[8] For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[10]

Mass Spectrometry (MS)

Sample Introduction and Ionization The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).[1] Electron Ionization (EI) is a common method where high-energy electrons bombard the sample molecules, causing them to ionize and fragment.[11]

Mass Analysis and Detection The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).[11][12] A detector then records the abundance of each ion at a specific m/z value, generating a mass spectrum.[11] The peak with the highest m/z ratio usually corresponds to the molecular ion (M⁺).[13]

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample This compound IR_Prep Prepare KBr Pellet / Thin Film Sample->IR_Prep IR NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep NMR MS_Prep Prepare for GC/LC or Direct Inlet Sample->MS_Prep MS IR_Analysis FTIR Spectrometer IR_Prep->IR_Analysis NMR_Analysis NMR Spectrometer NMR_Prep->NMR_Analysis MS_Analysis Mass Spectrometer MS_Prep->MS_Analysis IR_Data IR Spectrum (Wavenumber vs. Transmittance) IR_Analysis->IR_Data NMR_Data NMR Spectrum (Chemical Shift vs. Intensity) NMR_Analysis->NMR_Data MS_Data Mass Spectrum (m/z vs. Relative Abundance) MS_Analysis->MS_Data Interpretation Structural Elucidation IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of N-(4-Nitrophenyl)acetamide from Acetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide from acetanilide, a classic example of electrophilic aromatic substitution. The document details the underlying chemical mechanism, presents quantitative data for the materials involved, and offers detailed experimental protocols. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity for researchers, scientists, and professionals in drug development. This synthesis is a critical process in the production of various fine chemicals, including intermediates for dyes and pharmaceuticals.

Introduction

The nitration of acetanilide to produce this compound, also known as p-nitroacetanilide, is a fundamental and illustrative reaction in organic chemistry.[1] It demonstrates the principles of electrophilic aromatic substitution, where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The acetamido group (-NHCOCH₃) of acetanilide is a moderately activating and ortho-, para-directing group.[2] Due to steric hindrance from the acetamido group, the para-substituted product, this compound, is the major isomer formed.[2] This regioselectivity makes the reaction a valuable method for introducing a nitro group at a specific position on the benzene ring. The product serves as a key intermediate in the synthesis of various organic compounds, including p-nitroaniline and other derivatives used in the pharmaceutical and dye industries.[1]

Reaction Mechanism: Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the electrophile, the nucleophilic attack by the aromatic ring, and the restoration of aromaticity.

Generation of the Nitronium Ion

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3] Sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.[3]

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich benzene ring of acetanilide acts as a nucleophile and attacks the nitronium ion. The acetamido group, being an activating group, increases the electron density of the ring, facilitating the attack. The attack occurs preferentially at the para position due to the directing effect of the acetamido group and steric hindrance at the ortho positions.[2] This step results in the formation of a resonance-stabilized carbocation intermediate known as the arenium ion or sigma complex.[4]

Deprotonation and Restoration of Aromaticity

In the final step, a weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group.[2] This restores the aromaticity of the ring and yields the final product, this compound.

Quantitative Data

A summary of the physical and chemical properties of the key reactants and the product is provided in the table below for easy reference and comparison.

Compound NameChemical FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
AcetanilideC₈H₉NO135.17[2][5]114.3[1][2]White, flaky solid[2]
This compoundC₈H₈N₂O₃180.16[6][7]213-216[8]Yellowish, crystalline solid

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound from acetanilide. It is imperative to handle all concentrated acids with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: General Laboratory Procedure

This protocol is a standard method for the nitration of acetanilide.

Materials:

  • Acetanilide: 5.0 g

  • Glacial Acetic Acid: 5.0 mL

  • Concentrated Sulfuric Acid (H₂SO₄): 10.0 mL

  • Concentrated Nitric Acid (HNO₃): 2.0 mL

  • Crushed Ice: ~100 g

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL flask, dissolve 5.0 g of acetanilide in 5.0 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • Cool the flask in an ice bath. Slowly and carefully add 10.0 mL of concentrated sulfuric acid to the acetanilide solution with constant stirring.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 2.0 mL of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly add the cold nitrating mixture dropwise to the cooled acetanilide solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition by using the ice bath and stirring continuously.[9]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30 minutes.

  • Pour the reaction mixture slowly and with stirring onto about 100 g of crushed ice in a beaker.

  • The crude this compound will precipitate as a yellow solid.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol to obtain pale yellow crystals of this compound.[9]

Protocol 2: Alternative Procedure with Fuming Nitric Acid

This protocol utilizes fuming nitric acid for the nitration.

Materials:

  • Acetanilide: 3.0 g

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Fuming Nitric Acid

  • Crushed Ice: ~100 g

  • Ethyl Alcohol (for recrystallization)

Procedure:

  • Dissolve 3.0 g of finely powdered acetanilide in glacial acetic acid in a beaker.[10]

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid with constant stirring.[10]

  • In a separate container, prepare the nitrating mixture using fuming nitric acid and concentrated sulfuric acid, ensuring it is well-chilled.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, maintaining the temperature below 20 °C.[10]

  • After the addition is complete, let the mixture stand at room temperature for 30 minutes.[10]

  • Pour the mixture into a beaker containing 100 g of crushed ice to precipitate the product.[10]

  • Filter the crystals and wash with cold water.[10]

  • Recrystallize the crude product from ethyl alcohol to obtain pure this compound.[10]

Visualizations

The following diagrams, created using the DOT language, illustrate the key processes in the synthesis of this compound.

Reaction_Mechanism Acetanilide Acetanilide Sigma_Complex Sigma Complex (Arenium Ion) Acetanilide->Sigma_Complex + NO₂⁺ (Electrophilic Attack) Nitronium_Ion Nitronium Ion (NO₂⁺) Product This compound Sigma_Complex->Product Deprotonation H_plus_loss -H⁺ Reagents Conc. HNO₃ + Conc. H₂SO₄ Reagents->Nitronium_Ion Generates

Caption: Reaction mechanism for the nitration of acetanilide.

Experimental_Workflow start Start: Dissolve Acetanilide in Glacial Acetic Acid add_h2so4 Cool and Add Conc. H₂SO₄ start->add_h2so4 nitration Slowly Add Nitrating Mixture to Acetanilide Solution (<10°C) add_h2so4->nitration prepare_nitrating_mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) and Cool prepare_nitrating_mix->nitration stand Allow to Stand at Room Temperature nitration->stand precipitate Pour onto Crushed Ice stand->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Ethanol filter_wash->recrystallize end End: Pure this compound recrystallize->end

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from acetanilide is a robust and well-established method for the regioselective nitration of an aromatic ring. This guide has provided an in-depth technical overview of the reaction mechanism, essential quantitative data, and detailed experimental protocols. The provided visualizations offer a clear and concise representation of the chemical pathway and the laboratory workflow. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of this reaction is crucial for the preparation of key chemical intermediates. Careful adherence to the experimental procedures, particularly with respect to temperature control and the handling of corrosive reagents, is paramount for a successful and safe synthesis.

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Synthesis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(4-nitrophenyl)acetamide, a key intermediate in the production of various dyes, pharmaceuticals, and other organic compounds.[1][2] The synthesis is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[3][4] This document details the underlying chemical principles, experimental protocols, and relevant data to aid researchers in their scientific endeavors.

Core Concepts: Electrophilic Aromatic Substitution

The synthesis of this compound from acetanilide is achieved through the nitration of the aromatic ring. This reaction proceeds via an electrophilic aromatic substitution mechanism.[3][4][5] The acetamido group (-NHCOCH₃) on the acetanilide molecule is an activating, ortho-, para-directing group.[3][4] This means it increases the electron density of the benzene ring, making it more susceptible to electrophilic attack, and directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance at the ortho position, the para-substituted product, this compound, is the major product.[1][4]

The electrophile in this reaction is the nitronium ion (NO₂⁺), which is generated in situ from the reaction of concentrated nitric acid and concentrated sulfuric acid.[3][4] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

Experimental Protocols

The following is a detailed methodology for the laboratory synthesis of this compound, compiled from established procedures.[3][6][7][8]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid (or Fuming Nitric Acid)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a beaker, dissolve 3 grams of finely powdered acetanilide in 5 mL of glacial acetic acid. Gentle warming may be necessary to facilitate complete dissolution.[6]

  • Cooling: Cool the resulting solution in an ice bath.

  • Addition of Sulfuric Acid: Slowly and with constant stirring, add 10 mL of concentrated sulfuric acid to the cooled solution.[6] It is crucial to maintain a low temperature during this addition.

  • Preparation of Nitrating Mixture: In a separate container, carefully prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid. This mixture should also be cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution with continuous and vigorous stirring. The temperature of the reaction mixture must be maintained below 10°C, and ideally between 0-5°C, to prevent over-nitration and the formation of unwanted byproducts.[3][8][9]

  • Reaction Completion: After the addition of the nitrating mixture is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes to ensure the reaction goes to completion.[6]

  • Precipitation: Pour the reaction mixture slowly and with stirring onto 100-200 grams of crushed ice in a separate beaker. This will cause the crude this compound to precipitate out of the solution as a solid.[3][6]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid.[6]

  • Recrystallization: Purify the crude product by recrystallization from a minimal amount of hot ethanol. The ortho-isomer, which is formed as a minor byproduct, is more soluble in ethanol and will remain in the filtrate, allowing for the isolation of the purer para-isomer.[6][7]

  • Drying and Characterization: Dry the purified crystals and determine the yield and melting point.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product.

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
AcetanilideC₈H₉NO135.17114.3White solid
This compoundC₈H₈N₂O₃180.16213-216Yellow crystalline solid

References for data: Acetanilide Melting Point[9], this compound Molecular Formula and Molar Mass[10][11], this compound Melting Point[2][11], this compound Appearance[2].

Spectroscopic Data for this compound
FTIR (cm⁻¹) 3275-3903 (N-H stretch, amide), 1678 (C=O stretch)
UV-Vis (λₘₐₓ, nm) 315.78, 223.45, 201.39
Mass Spectrum (m/z) 181.1 (M+H)⁺, characteristic fragments at 138.1, 123.1, 107.1, 77.1, 43

References for spectroscopic data: FTIR, UV-Vis, and Mass Spectrum data are based on information from a study on the synthesis and characterization of this compound.[2][12]

Visualizations

Reaction Mechanism:

Caption: Electrophilic aromatic substitution mechanism for the nitration of acetanilide.

Experimental Workflow:

experimental_workflow start Start: Dissolve Acetanilide in Glacial Acetic Acid cool1 Cool Solution in Ice Bath start->cool1 add_h2so4 Add Concentrated H₂SO₄ cool1->add_h2so4 nitration Dropwise Addition of Nitrating Mixture (Maintain < 10°C) add_h2so4->nitration prepare_nitrating_mix Prepare & Cool Nitrating Mixture (HNO₃ + H₂SO₄) prepare_nitrating_mix->nitration stand Allow to Stand at Room Temperature nitration->stand precipitate Pour onto Crushed Ice stand->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Hot Ethanol filter_wash->recrystallize dry_characterize Dry and Characterize (Yield, Melting Point) recrystallize->dry_characterize end End: Pure this compound dry_characterize->end

Caption: Step-by-step workflow for the synthesis of this compound.

References

The Decisive Role of Sulfuric Acid in the Regioselective Nitration of Acetanilide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of sulfuric acid in the electrophilic aromatic substitution reaction of acetanilide nitration. A cornerstone of introductory organic chemistry, this reaction also serves as a fundamental model for understanding regioselectivity in the synthesis of aromatic compounds, a crucial aspect of drug development and materials science. This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of product distribution, underscoring the indispensable role of sulfuric acid in directing the reaction's outcome.

Executive Summary

The nitration of acetanilide to produce nitroacetanilide isomers is a classic example of electrophilic aromatic substitution. The choice of nitrating agent and reaction conditions profoundly influences the regiochemical outcome, specifically the ratio of ortho to para isomers. This guide elucidates that the presence of concentrated sulfuric acid is not merely catalytic but is instrumental in generating the highly electrophilic nitronium ion (NO₂⁺) and in favoring the formation of the para isomer due to steric and electronic factors. In contrast, nitration in the absence of sulfuric acid, using reagents like acetyl nitrate, leads to a dramatic shift in regioselectivity, favoring the ortho product. Understanding and controlling this selectivity is paramount for the efficient synthesis of specifically substituted aromatic compounds.

The Underlying Chemistry: An Electrophilic Aromatic Substitution

The nitration of acetanilide is a two-step electrophilic aromatic substitution reaction. The acetamido group (-NHCOCH₃) of acetanilide is an activating, ortho, para-directing group. This means it increases the rate of reaction compared to benzene and directs the incoming electrophile to the positions ortho and para to itself.

The Pivotal Role of Sulfuric Acid: Generation of the Nitronium Ion

Concentrated sulfuric acid plays a dual, critical role in this reaction. Firstly, it acts as a powerful dehydrating agent. Secondly, and more importantly, it protonates nitric acid, facilitating the formation of the highly reactive electrophile, the nitronium ion (NO₂⁺).[1][2] Nitric acid alone is not a sufficiently strong electrophile to readily react with the aromatic ring of acetanilide.

The formation of the nitronium ion can be represented by the following equilibrium:

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ [1]

This equilibrium lies far to the right in the strongly acidic medium provided by concentrated sulfuric acid, ensuring a high concentration of the nitronium ion necessary for the reaction to proceed efficiently.

The logical relationship for the generation of the electrophile is visualized below:

G HNO3 Nitric Acid (HNO₃) Protonated_HNO3 Protonated Nitric Acid (H₂NO₃⁺) HNO3->Protonated_HNO3 H2SO4 Sulfuric Acid (H₂SO₄) H2SO4->Protonated_HNO3 protonates Nitronium Nitronium Ion (NO₂⁺) Protonated_HNO3->Nitronium loses H₂O H2O Water (H₂O) Protonated_HNO3->H2O HSO4 Bisulfate Ion (HSO₄⁻)

Caption: Formation of the nitronium ion.

The Reaction Mechanism

Once generated, the nitronium ion is attacked by the electron-rich π-system of the acetanilide ring. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The acetamido group, being an ortho, para-director, stabilizes the carbocation more effectively when the attack occurs at the ortho or para positions.

In the final step, a weak base, typically the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.

The general workflow of the reaction is depicted in the following diagram:

G Acetanilide Acetanilide Reaction Electrophilic Aromatic Substitution Acetanilide->Reaction Nitrating_Mixture Nitrating Mixture (HNO₃ + H₂SO₄) Nitrating_Mixture->Reaction Crude_Product Crude Product (o- and p-nitroacetanilide) Reaction->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification Final_Product p-Nitroacetanilide Purification->Final_Product

Caption: Experimental workflow for acetanilide nitration.

Quantitative Analysis of Isomer Distribution

The presence of sulfuric acid significantly influences the ratio of ortho to para isomers. While the acetamido group activates both positions, the bulky nature of the substituent and the reaction intermediate in the highly polar sulfuric acid medium leads to a steric hindrance at the ortho positions.[3] This results in the preferential formation of the para isomer.

In contrast, when nitration is carried out without sulfuric acid, for instance, using acetyl nitrate generated in situ from nitric acid and acetic anhydride, the reaction conditions are less polar, and the nature of the electrophile is different. This leads to a dramatic shift in the product ratio, with the ortho isomer becoming the major product.[4][5]

The following table summarizes the quantitative data on the isomer distribution under different nitrating conditions.

Nitrating Agent/SystemSulfuric Acid Present?ortho-Nitroacetanilide (%)para-Nitroacetanilide (%)Predominant IsomerReference(s)
Conc. HNO₃ + Conc. H₂SO₄Yes~10-20%~80-90%para[6][7]
Acetyl Nitrate (HNO₃ + Acetic Anhydride)No>90%<10%ortho[5]
Nitronium Tetrafluoroborate (NO₂BF₄)NoPredominantly orthoMinorortho[4]

Table 1: Isomer Distribution in the Nitration of Acetanilide under Various Conditions

This data clearly demonstrates that sulfuric acid is the key determinant of regioselectivity in this reaction, favoring para substitution.

Detailed Experimental Protocols

The following are representative experimental protocols for the nitration of acetanilide, highlighting the different outcomes based on the presence or absence of sulfuric acid.

Protocol for para-Nitroacetanilide Synthesis (with Sulfuric Acid)

This protocol is a standard laboratory procedure for the synthesis of p-nitroacetanilide.[1][8][9]

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid (optional, as a solvent)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid or concentrated sulfuric acid.

  • Cool the mixture in an ice bath to below 10°C.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, maintaining the temperature below 10°C with constant stirring.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period (e.g., 30 minutes) to ensure complete reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Purify the crude product by recrystallization from ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the o-nitroacetanilide byproduct, allowing for effective separation.[1][8]

Protocol for ortho-Nitroacetanilide Synthesis (without Sulfuric Acid)

This protocol utilizes acetyl nitrate as the nitrating agent to favor the formation of o-nitroacetanilide.[4][5]

Materials:

  • Acetanilide

  • Acetic Anhydride

  • 100% Nitric Acid

  • Ice

Procedure:

  • Dissolve acetanilide in a mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add 100% nitric acid dropwise while maintaining a low temperature. This generates acetyl nitrate in situ.

  • After the addition, allow the reaction to proceed at a low temperature for a specified time.

  • Pour the reaction mixture onto ice to precipitate the crude product.

  • Collect the product by filtration and wash with cold water.

  • Further purification can be achieved by chromatography or fractional crystallization.

Signaling Pathways and Logical Relationships in DOT Language

The following diagram illustrates the mechanistic pathways leading to the formation of both ortho and para isomers, highlighting the resonance stabilization of the sigma complexes.

G cluster_ortho Ortho Attack cluster_para Para Attack Acetanilide_o Acetanilide Sigma_Complex_o Sigma Complex (ortho-attack) Acetanilide_o->Sigma_Complex_o Acetanilide_p Acetanilide Ortho_Product o-Nitroacetanilide Sigma_Complex_o->Ortho_Product Ortho_Stabilization Resonance stabilization by -NHCOCH₃ Sigma_Complex_o->Ortho_Stabilization Sigma_Complex_p Sigma Complex (para-attack) Acetanilide_p->Sigma_Complex_p Para_Product p-Nitroacetanilide Sigma_Complex_p->Para_Product Para_Stabilization Resonance stabilization by -NHCOCH₃ (less steric hindrance) Sigma_Complex_p->Para_Stabilization

Caption: Pathways for ortho and para nitration.

Conclusion

The use of concentrated sulfuric acid in the nitration of acetanilide is a classic and powerful method for the regioselective synthesis of p-nitroacetanilide. Its primary role is to generate the potent electrophile, the nitronium ion, which is essential for the reaction to proceed at a practical rate. Furthermore, the highly polar and acidic environment created by sulfuric acid favors the formation of the para isomer due to steric hindrance at the ortho positions. Conversely, the absence of sulfuric acid and the use of alternative nitrating agents like acetyl nitrate dramatically shifts the regioselectivity towards the ortho isomer. This profound influence of sulfuric acid on the reaction outcome provides a valuable lesson in the control of chemical reactions, a principle of utmost importance in the fields of chemical research, and particularly in the synthesis of pharmaceuticals and other fine chemicals where isomeric purity is a critical parameter.

References

N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of N-(4-Nitrophenyl)acetamide, a key chemical intermediate. This document details its nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis and characterization, targeting professionals in research and development.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. A comprehensive list is provided below to aid in its identification.

Type Name/Identifier
Preferred IUPAC Name This compound
CAS Number 104-04-1
Other Names & Synonyms 4-Nitroacetanilide
p-Nitroacetanilide
N-Acetyl-4-nitroaniline
p-Acetamidonitrobenzene
Acetanilide, 4'-nitro-
4'-Nitroacetanilide
1-Acetylamino-4-nitrobenzene
N-(p-Nitrophenyl)acetamide
NSC 1315

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, application, and analysis.

Property Value Reference
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [1][2]
Appearance Yellow to green to brown solid (powder or lumps)[3]
Melting Point 215-218 °C[1][3]
Boiling Point 408.9 °C[1]
Density 1.34 g/cm³[1]
Solubility Soluble in ethanol and acetic acid; sparingly soluble in water.[1]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis of this compound via Nitration of Acetanilide

This protocol describes the synthesis of this compound through the electrophilic aromatic substitution (nitration) of acetanilide.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Ice

Equipment:

  • Erlenmeyer flask

  • Beakers

  • Magnetic stirrer and stir bar

  • Ice bath

  • Buchner funnel and flask

  • Filter paper

  • Melting point apparatus

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 5.0 g of acetanilide in 10 mL of glacial acetic acid.

  • Carefully add 10 mL of concentrated sulfuric acid to the solution and cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 3 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution over a period of 15-20 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 30 minutes.

  • Pour the reaction mixture slowly into a beaker containing 100 g of crushed ice and 100 mL of cold water.

  • The crude this compound will precipitate as a yellow solid.

  • Collect the crude product by vacuum filtration using a Buchner funnel and wash it with several portions of cold deionized water.

  • Purify the crude product by recrystallization from ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator.

  • Determine the melting point of the purified product to assess its purity.

Characterization Techniques

Purpose: To monitor the progress of the reaction and assess the purity of the final product.

Procedure:

  • Stationary Phase: Silica gel 60 F₂₅₄ TLC plates.

  • Mobile Phase: A 1:1 (v/v) mixture of ethyl acetate and hexane.

  • Sample Preparation: Dissolve a small amount of the crude and purified product in a suitable solvent (e.g., ethyl acetate).

  • Development: Spot the samples on the TLC plate and develop the plate in a chamber saturated with the mobile phase.

  • Visualization: Visualize the spots under a UV lamp at 254 nm. The starting material (acetanilide) and the product (this compound) will have different Rf values.

Purpose: For quantitative analysis and purity determination of this compound.

Procedure:

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). For mass spectrometry detection, a volatile buffer like formic acid can be added.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 315 nm.

  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase and dilute to an appropriate concentration.

Purpose: To identify the functional groups present in the synthesized compound.

Procedure:

  • Prepare a KBr pellet by mixing a small amount of the dried sample with dry potassium bromide powder and pressing it into a transparent disk.

  • Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Expected Characteristic Peaks:

    • N-H stretching (amide): ~3300-3100 cm⁻¹

    • C=O stretching (amide): ~1670 cm⁻¹

    • N-O stretching (nitro group): ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric)

    • Aromatic C-H stretching: ~3100-3000 cm⁻¹

    • Aromatic C=C stretching: ~1600-1450 cm⁻¹

Purpose: To elucidate the chemical structure of this compound.

Procedure:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Aromatic protons will appear in the range of δ 7.5-8.5 ppm.

    • The amide proton (N-H) will appear as a singlet around δ 10.5 ppm (in DMSO-d₆).

    • The methyl protons of the acetyl group will appear as a singlet around δ 2.1 ppm.

  • ¹³C NMR:

    • The carbonyl carbon of the amide will be around δ 169 ppm.

    • Aromatic carbons will appear in the range of δ 115-150 ppm.

    • The methyl carbon of the acetyl group will be around δ 24 ppm.

Purpose: To determine the molecular weight and fragmentation pattern of the compound.

Procedure:

  • Utilize an electron ionization (EI) or electrospray ionization (ESI) source.

  • The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 180 or 181, respectively.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the public domain regarding the detailed biological activities, metabolic fate, or signaling pathways directly involving this compound. Its primary role is established as a precursor and intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] While the broader class of acetamides exhibits a wide range of biological activities, further research is required to elucidate the specific pharmacological or toxicological profile of this compound.

Visualizations

The following diagrams illustrate the synthesis reaction and the experimental workflow for the preparation and analysis of this compound.

Caption: Synthesis of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Dissolve Acetanilide in Glacial Acetic Acid add_h2so4 Add Conc. H₂SO₄ and Cool start->add_h2so4 nitration Dropwise Addition of Nitrating Mixture add_h2so4->nitration prepare_nitrating_mix Prepare Nitrating Mixture (HNO₃/H₂SO₄) prepare_nitrating_mix->nitration stir Stir in Ice Bath nitration->stir precipitate Pour into Ice Water stir->precipitate filter_crude Vacuum Filter Crude Product precipitate->filter_crude recrystallize Recrystallize from Hot Ethanol filter_crude->recrystallize filter_pure Vacuum Filter Purified Crystals recrystallize->filter_pure dry Dry in Desiccator filter_pure->dry tlc TLC Analysis dry->tlc Characterize Final Product hplc HPLC Analysis dry->hplc Characterize Final Product ftir FT-IR Spectroscopy dry->ftir Characterize Final Product nmr NMR Spectroscopy dry->nmr Characterize Final Product ms Mass Spectrometry dry->ms Characterize Final Product melting_point Melting Point Determination dry->melting_point Characterize Final Product

Caption: Experimental workflow for synthesis and analysis.

References

An In-depth Technical Guide on the Physical and Thermal Properties of p-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical appearance and melting point of p-nitroacetanilide (N-(4-nitrophenyl)acetamide), a key intermediate in the synthesis of dyes and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physical Appearance

p-Nitroacetanilide is a solid organic compound that typically presents as a crystalline powder.[3] The appearance of the compound is highly dependent on its purity.

  • Crude Product : The unpurified product, often obtained directly from the nitration of acetanilide, is generally a yellow solid.[4][5]

  • Purified Product : Upon purification, typically through recrystallization from ethanol, p-nitroacetanilide forms well-defined crystals.[6][7] These crystals are variously described as light yellow, cream-colored, colorless, or white-green.[2][4][5][6] The crystalline form can be needle-like or prismatic.[6][8] The presence of impurities, particularly the starting material or the ortho-isomer (o-nitroacetanilide), can impart a more intense yellow or even brownish-green hue.[3][4]

Melting Point

The melting point is a critical parameter for assessing the purity of p-nitroacetanilide. A sharp melting range close to the literature value indicates a high degree of purity. The presence of impurities, such as o-nitroacetanilide or residual acids from synthesis, will typically cause a depression and broadening of the melting point range.[4]

Table 1: Reported Melting Points of p-Nitroacetanilide

Melting Point (°C) Source Type
213 - 215 Sigma-Aldrich (Supplier)[9]
214 - 216 Chemical Handbook[8]
215 Unacademy (Educational)[3]
212.0 - 218.0 Thermo Fisher Scientific (Supplier)[10]
214 Laboratory Manual[11]

| 215 | Wikipedia[2] |

The accepted melting point for pure p-nitroacetanilide is consistently reported in the range of 213-216 °C.[8][9]

Experimental Protocol: Melting Point Determination

This section details a standard methodology for determining the melting point of p-nitroacetanilide using a capillary melting point apparatus.

3.1 Materials and Apparatus

  • Purified p-nitroacetanilide crystals

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Mortar and pestle

  • Spatula

3.2 Procedure

  • Sample Preparation : Ensure the p-nitroacetanilide sample is completely dry.[12] Place a small amount of the crystals into a mortar and grind them into a fine powder. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing : Tap the open end of a capillary tube into the powdered sample to force a small amount of the powder into the tube. Invert the tube and gently tap it on a hard surface to pack the powder into the sealed end. Repeat until a packed column of 2-3 mm in height is achieved.

  • Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.

  • Heating and Observation :

    • If the approximate melting point is known (around 214 °C), rapidly heat the apparatus to about 20 °C below the expected melting point.

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample and the thermometer.

    • Carefully observe the sample.

  • Data Recording :

    • Record the temperature at which the first drop of liquid appears. This is the beginning of the melting range.

    • Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.

  • Purity Assessment : A pure sample should exhibit a sharp melting range of 1-2 °C. A broader range suggests the presence of impurities.[4]

Workflow for Sample Purification and Analysis

The purity of p-nitroacetanilide is paramount for accurate melting point determination. The primary contaminant from its synthesis is the ortho-isomer, o-nitroacetanilide, which is removed by recrystallization due to its higher solubility in ethanol.[12][13] The following diagram illustrates the logical workflow from the crude product to final analysis.

G Crude Crude p-Nitroacetanilide (Mixture of o- and p-isomers) Dissolve Dissolve in Minimum Hot Ethanol Crude->Dissolve Recrystallization Cool Slow Cooling to Room Temperature Dissolve->Cool Crystals p-Nitroacetanilide Crystallizes Cool->Crystals Filtrate Filtrate Contains Soluble o-isomer Cool->Filtrate Filter Vacuum Filtration Crystals->Filter Wash Wash Crystals with Cold Ethanol Filter->Wash Dry Dry Purified Crystals Wash->Dry Pure Pure p-Nitroacetanilide Dry->Pure MP Melting Point Determination Pure->MP Analysis Result Purity & Identity Confirmed MP->Result

Workflow for Purification and Analysis of p-Nitroacetanilide.

References

An In-depth Technical Guide to the Safe Handling of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data and handling precautions for N-(4-Nitrophenyl)acetamide (also known as 4'-Nitroacetanilide), a common intermediate in organic synthesis. The information is intended to supplement standard Safety Data Sheets (SDSs) and provide researchers, scientists, and drug development professionals with a detailed resource for the safe use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a yellow to yellow-green or green-brown solid.[1] A summary of its key physical and chemical properties is presented in Table 1 for easy reference.

PropertyValueSource
Chemical Formula C₈H₈N₂O₃[2][3]
Molecular Weight 180.16 g/mol [2][4]
CAS Number 104-04-1[2][5]
Appearance Yellow or yellow-green powder[1]
Odor Odorless[1]
Melting Point 215-217 °C[1]
Boiling Point 100 °C[1]
Solubility Soluble in hot water and organic solvents.[1]
Stability Stable under normal conditions.[6]

Toxicological Data

Comprehensive quantitative toxicological data for this compound is limited in publicly available literature. Most safety data sheets indicate that no acute toxicity information is available for the product.[6] One source indicates a rat LDLo (Lethal Dose Low, the lowest dose of a substance that has been reported to cause death in a particular animal species) for the intraperitoneal route as 500 mg/kg.

It is crucial to handle this compound with care, assuming it may have significant toxicity until more comprehensive data becomes available.

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The primary hazards are related to irritation of the skin, eyes, and respiratory system.[1][7]

GHS Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[1][7]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[1][7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Handling Precautions and Experimental Protocols

Adherence to strict safety protocols is essential when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[8] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical. The following diagram outlines a logical workflow for selecting the necessary protective equipment.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling This compound CheckDust Potential for dust/aerosol generation? Start->CheckDust RespProtection Required: NIOSH-approved respirator CheckDust->RespProtection Yes NoRespProtection Standard ventilation may suffice CheckDust->NoRespProtection No CheckSplash Risk of splash? EyeProtection Required: Chemical safety goggles and face shield CheckSplash->EyeProtection Yes StandardEyeProtection Required: Chemical safety goggles CheckSplash->StandardEyeProtection No RespProtection->CheckSplash NoRespProtection->CheckSplash HandProtection Required: Chemical-resistant gloves (e.g., Nitrile) EyeProtection->HandProtection StandardEyeProtection->HandProtection BodyProtection Required: Laboratory coat HandProtection->BodyProtection

Figure 1. Personal Protective Equipment (PPE) Selection Workflow.
Experimental Protocols

Protocol for Preparing a Solution of this compound:

  • Preparation: Don all required PPE as determined by your risk assessment (see Figure 1). Ensure the chemical fume hood is operational.

  • Weighing: Tare a clean, dry beaker on a balance inside the fume hood. Carefully weigh the desired amount of this compound into the beaker. Avoid creating dust.

  • Dissolution: Add the solvent to the beaker. If necessary, gently warm the mixture on a hot plate with stirring to aid dissolution. Be aware that the compound is more soluble in hot water and organic solvents.[1]

  • Transfer: Once dissolved, allow the solution to cool to room temperature before transferring it to a labeled storage container.

  • Cleaning: Decontaminate the work area and any equipment used.

Protocol for Handling Spills:

  • Evacuation and Notification: In the event of a spill, immediately evacuate the area and notify your supervisor and institutional safety office.

  • Containment: If it is safe to do so, prevent the spread of the spill. For solid spills, avoid creating dust.

  • Cleanup:

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal.[1]

    • Ventilate the area and wash the spill site after the material has been collected.[1]

  • Disposal: Dispose of the collected waste and any contaminated cleaning materials as hazardous waste according to your institution's guidelines.

Reactivity and Incompatibility

Understanding the chemical reactivity of this compound is crucial for safe storage and handling.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[1]

  • Hazardous Decomposition Products: When heated to decomposition, this compound may emit toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[6]

The following diagram illustrates the key incompatibilities of this compound.

Incompatibility cluster_incompatible Incompatible Materials cluster_conditions Hazardous Conditions Compound This compound StrongOxidizers Strong Oxidizing Agents Compound->StrongOxidizers Risk of exothermic reaction StrongBases Strong Bases Compound->StrongBases Potential for hydrolysis and decomposition StrongAcids Strong Acids Compound->StrongAcids Potential for hydrolysis and decomposition Heating Heating to Decomposition Compound->Heating Emits toxic fumes (NOx, CO, CO2)

Figure 2. Chemical Incompatibility Chart for this compound.

Storage and Disposal

  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials.[8] Flinn Scientific suggests a storage pattern of Organic #2, with alcohols, glycols, amines, and amides.[1]

  • Disposal: Dispose of this compound and any contaminated materials as hazardous waste. Follow all federal, state, and local regulations.[1] One suggested disposal method is Flinn Suggested Disposal Method #18b.[1]

First Aid Measures

In the event of exposure to this compound, follow these first aid measures and seek immediate medical attention.

  • Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[8] If skin irritation occurs, get medical advice or attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, get medical advice or attention.[1]

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[8] Call a poison control center or doctor immediately.[8]

This guide is intended for informational purposes and should not replace a thorough review of the Safety Data Sheet provided by the supplier and your institution's specific safety protocols. Always perform a risk assessment before beginning any new experimental procedure.

References

N-(4-Nitrophenyl)acetamide: A Comprehensive Technical Guide on its Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a pivotal synthetic intermediate with a rich history intertwined with the development of industrial and medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, historical synthesis, physicochemical properties, and analytical methodologies. While primarily recognized for its role as a precursor in the synthesis of dyes and pharmaceuticals, this document collates available data to offer a detailed resource for professionals in research and development. This guide presents structured data, detailed experimental protocols, and visual workflows to facilitate a deeper understanding of this foundational chemical compound.

Introduction

This compound (C₈H₈N₂O₃) is a crystalline organic solid that has served as a cornerstone in organic synthesis for over a century. Its molecular structure, featuring a nitro group para to an acetamido group on a benzene ring, makes it a versatile precursor for a variety of more complex molecules. Historically, its synthesis has been a classic example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry.

The primary significance of this compound lies in its utility as an intermediate. It is a key building block in the production of azo dyes, which are widely used in the textile and printing industries. In the pharmaceutical sector, it is a precursor to various active pharmaceutical ingredients (APIs), most notably through its reduction to p-aminoacetanilide, a step towards the synthesis of compounds like paracetamol.[1] Despite its widespread use as an intermediate, direct biological activities or involvement in specific signaling pathways of this compound itself are not extensively documented in publicly available literature.

This guide aims to provide a detailed technical overview of this compound, focusing on its historical synthesis, physicochemical properties, and the analytical techniques used for its characterization.

Discovery and Historical Synthesis

The most prominent and historically significant method for the synthesis of this compound is the nitration of acetanilide. This reaction is a cornerstone of undergraduate organic chemistry education due to its illustrative nature of electrophilic aromatic substitution on a substituted benzene ring. The acetamido group is an ortho-, para-director, and due to steric hindrance from the bulky acetamido group, the para-substituted product, this compound, is the major product.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While some properties are well-documented, others, such as a definitive boiling point at atmospheric pressure and a comprehensive solubility profile in a wide range of organic solvents, are not consistently reported.

PropertyValue
Molecular Formula C₈H₈N₂O₃
Molecular Weight 180.16 g/mol
Appearance Yellowish crystalline solid
Melting Point 214-216 °C[3]
Boiling Point Decomposes before boiling at atmospheric pressure. A predicted boiling point is 408.9 °C, though this is not experimentally verified.[4]
Density ~1.34 g/cm³[4]
Solubility Partially soluble in cold water and chloroform; soluble in ethanol, ethyl acetate, and hot water.[5] Soluble in DMSO.[5]
CAS Number 104-04-1

Experimental Protocols

This section provides detailed experimental protocols for the two primary methods of synthesizing this compound.

Synthesis by Nitration of Acetanilide

This is the most common and historically significant method.

Reaction:

C₆H₅NHCOCH₃ + HNO₃ + H₂SO₄ → O₂NC₆H₄NHCOCH₃ + H₂O

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be required.[6]

  • Cool the solution in an ice bath.

  • Slowly add concentrated sulfuric acid to the cooled solution while stirring.

  • In a separate container, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture does not exceed 20-25°C.[7]

  • After the addition is complete, allow the mixture to stand at room temperature for approximately 30-60 minutes.[6]

  • Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring.

  • A yellow precipitate of crude this compound will form.

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure this compound.[6]

Synthesis by Acetylation of p-Nitroaniline

An alternative route to this compound involves the acetylation of p-nitroaniline.

Reaction:

O₂NC₆H₄NH₂ + (CH₃CO)₂O → O₂NC₆H₄NHCOCH₃ + CH₃COOH

Materials:

  • p-Nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (optional, as solvent)

  • Water

Procedure:

  • Suspend p-nitroaniline in water or glacial acetic acid in a round-bottom flask.

  • Slowly add acetic anhydride to the suspension with vigorous stirring.

  • The reaction is typically exothermic. The mixture can be heated gently under reflux to ensure the completion of the reaction.

  • After the reaction is complete (as monitored by TLC), cool the mixture.

  • Pour the cooled mixture into cold water to precipitate the product.

  • Collect the solid this compound by vacuum filtration.

  • Wash the product with water to remove acetic acid and any unreacted starting materials.

  • The product can be further purified by recrystallization from ethanol.

Analytical Methods

A variety of analytical techniques are employed to characterize this compound and to monitor the progress of its synthesis.

Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for monitoring the progress of the synthesis reactions and assessing the purity of the product.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F₂₅₄)

  • Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v) is a common eluent system.[5]

  • Visualization: The spots can be visualized under UV light (254 nm) due to the aromatic nature of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of this compound.

  • Gas Chromatograph: An analytical system equipped with a capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or equivalent) and a mass spectrometer detector.

  • Injection: A split/splitless injector is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Oven Program: A temperature gradient program is used to ensure good separation. For example, starting at a lower temperature (e.g., 100°C) and ramping up to a higher temperature (e.g., 250°C).

  • Mass Spectrometer: Operated in electron ionization (EI) mode. The resulting mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to confirm the identity of the compound. A prominent peak in the GC-MS of 4'-Nitroacetanilide is observed at m/z 180.1.[8]

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature reveals a notable lack of information regarding the direct biological activities and involvement in specific signaling pathways of this compound itself. Its primary role in the context of drug development is as a synthetic precursor to pharmacologically active molecules.[1] The biological effects of its derivatives, however, are widely studied. The reduction of the nitro group to an amine is a common synthetic step to produce a variety of compounds with diverse biological activities.

Due to the absence of specific data on the direct biological interactions of this compound, a signaling pathway diagram cannot be provided.

Structure-Activity Relationship (SAR)

A meaningful Structure-Activity Relationship (SAR) analysis requires a dataset of structurally related compounds with corresponding biological activity data. Despite extensive searches, a coherent dataset for a series of this compound derivatives with comparable biological endpoints could not be compiled from the available literature. Research has focused on a wide array of derivatives with diverse biological targets, making a direct SAR analysis for a specific activity challenging.[9][10][11] Therefore, a logical relationship diagram for SAR is not included in this guide.

Visualizations

Synthesis Workflow: Nitration of Acetanilide

G A Acetanilide in Glacial Acetic Acid B Add conc. H2SO4 (Cooling) A->B Step 1 D Add Nitrating Mixture (Dropwise, <25°C) B->D C Prepare Nitrating Mixture (conc. HNO3 + conc. H2SO4) (Cooling) C->D Step 2 E Reaction at Room Temp (30-60 min) D->E Step 3 F Pour onto Crushed Ice E->F Step 4 G Vacuum Filtration & Water Wash F->G Step 5 H Crude this compound G->H I Recrystallization (Ethanol) H->I Purification J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via nitration of acetanilide.

Analytical Workflow: GC-MS Analysis

G A Sample Preparation (Dissolve in suitable solvent) B GC Injection A->B Step 1 C Separation on Capillary Column B->C Step 2 D Elution C->D Step 3 E Electron Ionization (EI) D->E Step 4 F Mass Analysis (m/z) E->F Step 5 G Data Acquisition F->G Step 6 H Chromatogram & Mass Spectrum G->H I Compound Identification H->I Analysis

Caption: General workflow for the analysis of this compound by GC-MS.

Conclusion

This compound remains a compound of significant industrial and academic importance, primarily due to its role as a versatile synthetic intermediate. Its historical synthesis through the nitration of acetanilide is a foundational reaction in organic chemistry. This technical guide has provided a consolidated resource covering its synthesis, physicochemical properties, and analytical characterization. While direct biological activity of the compound itself is not well-documented, its utility as a precursor for a wide range of biologically active molecules underscores its continued relevance in drug discovery and development. The provided experimental protocols and workflows offer practical guidance for researchers and scientists working with this important chemical entity. Further research into the potential direct biological effects of this compound and a systematic exploration of the structure-activity relationships of its derivatives could open new avenues for its application.

References

An In-depth Technical Guide to the Theoretical Yield Calculation of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis and theoretical yield calculation of N-(4-Nitrophenyl)acetamide. This compound is a significant intermediate in the synthesis of various organic molecules, including dyes and pharmaceuticals.[1][2] Accurate calculation of the theoretical yield is a fundamental aspect of synthesis, enabling the assessment of reaction efficiency through the determination of the percent yield.

Synthesis of this compound

The synthesis of this compound is commonly achieved through the acetylation of 4-nitroaniline with acetic anhydride.[3][4] In this electrophilic substitution reaction, the amino group of 4-nitroaniline acts as a nucleophile, attacking one of the carbonyl carbons of acetic anhydride.

Reaction Scheme:

H₂N-C₆H₄-NO₂ + (CH₃CO)₂O → CH₃CONH-C₆H₄-NO₂ + CH₃COOH

(4-Nitroaniline + Acetic Anhydride → this compound + Acetic Acid)

This reaction proceeds in a 1:1 stoichiometric ratio between 4-nitroaniline and acetic anhydride.

Experimental Protocol

The following is a detailed methodology for the synthesis of this compound.

Materials:

  • 4-Nitroaniline

  • Acetic Anhydride

  • Glacial Acetic Acid (as solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (beaker, Erlenmeyer flask, graduated cylinders)

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or water bath

  • Buchner funnel and suction flask for filtration

  • Ice bath

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve a predetermined amount of 4-nitroaniline (e.g., 5.0 g) in approximately 20 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[5][6]

  • Once the 4-nitroaniline is fully dissolved, cool the solution to room temperature.

  • While stirring the solution, slowly add a stoichiometric equivalent of acetic anhydride. The addition should be done carefully as the reaction can be exothermic.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for approximately 1 hour to ensure the reaction goes to completion.[3]

  • Pour the reaction mixture into a beaker containing about 100 mL of ice-cold water. This will cause the crude this compound to precipitate out of the solution.[6][7]

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected crystals with cold water to remove any remaining acetic acid and other water-soluble impurities.[7]

  • Purify the crude product by recrystallization from ethanol to obtain the final, purified this compound.

  • Dry the purified crystals and weigh them to determine the actual yield.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency.[8] This calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

3.1. Identifying the Limiting Reactant

The limiting reactant is the reactant that is completely consumed first in a chemical reaction, thereby limiting the amount of product that can be formed.[9]

To identify the limiting reactant:

  • Calculate the number of moles of each reactant from their starting masses and molar masses.[10]

  • Compare the mole ratio of the reactants to the stoichiometric ratio from the balanced chemical equation (which is 1:1 in this case).

  • The reactant with the smaller number of moles (in a 1:1 reaction) will be the limiting reactant.

3.2. Step-by-Step Calculation

Let's consider an example where we start with 5.00 g of 4-nitroaniline and 4.50 mL of acetic anhydride (density = 1.08 g/mL).

Step 1: Calculate the mass of acetic anhydride.

  • Mass = Density × Volume

  • Mass of acetic anhydride = 1.08 g/mL × 4.50 mL = 4.86 g

Step 2: Calculate the moles of each reactant.

  • Moles = Mass / Molar Mass

  • Moles of 4-nitroaniline = 5.00 g / 138.12 g/mol ≈ 0.0362 mol[11][12]

  • Moles of acetic anhydride = 4.86 g / 102.09 g/mol ≈ 0.0476 mol[13][14][15]

Step 3: Identify the limiting reactant.

  • The reaction stoichiometry is 1:1.

  • Since we have 0.0362 moles of 4-nitroaniline and 0.0476 moles of acetic anhydride, 4-nitroaniline is the limiting reactant as it is present in a smaller molar amount.

Step 4: Calculate the theoretical yield of this compound.

  • The amount of product formed is determined by the amount of the limiting reactant.

  • Moles of this compound formed = Moles of 4-nitroaniline = 0.0362 mol.

  • Theoretical Yield (Mass) = Moles × Molar Mass of Product

  • Theoretical Yield = 0.0362 mol × 180.16 g/mol ≈ 6.52 g[16][17][18][19]

Data Presentation

CompoundChemical FormulaMolar Mass ( g/mol )Starting AmountMoles (mol)Role
4-NitroanilineH₂NC₆H₄NO₂138.12[11][12]5.00 g0.0362Limiting Reactant
Acetic Anhydride(CH₃CO)₂O102.09[14][15]4.86 g (4.50 mL)0.0476Excess Reactant
This compoundCH₃CONH-C₆H₄-NO₂180.16[16][18][19]-0.0362Product
Theoretical Yield 6.52 g

Visualizations

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve 4-Nitroaniline in Glacial Acetic Acid Cool Cool to Room Temperature Dissolve->Cool Add Add Acetic Anhydride Cool->Add Stir Stir at Room Temperature Add->Stir Precipitate Precipitate in Ice Water Stir->Precipitate Filter Vacuum Filtration Precipitate->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallize from Ethanol Wash->Recrystallize Dry Dry the Final Product Recrystallize->Dry G Logical Flow for Theoretical Yield Calculation cluster_inputs Inputs cluster_calculation Calculation Steps Mass_Reactants Mass of Reactants (4-Nitroaniline, Acetic Anhydride) Calc_Moles Calculate Moles of Each Reactant Mass_Reactants->Calc_Moles Molar_Masses Molar Masses of Reactants and Product Molar_Masses->Calc_Moles Calc_Theoretical_Yield Calculate Theoretical Yield (Mass) Molar_Masses->Calc_Theoretical_Yield Identify_Limiting Identify Limiting Reactant Calc_Moles->Identify_Limiting Calc_Product_Moles Calculate Moles of Product Identify_Limiting->Calc_Product_Moles Calc_Product_Moles->Calc_Theoretical_Yield

References

An In-depth Technical Guide to the Isomers of Nitroacetanilide and Their Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isomers of nitroacetanilide, focusing on their synthesis, separation, and characterization. The information is tailored for professionals in research and development who require detailed experimental protocols and comparative data.

Introduction to Nitroacetanilide Isomers

Nitroacetanilide (C₈H₈N₂O₃) is a nitrated derivative of acetanilide. The position of the nitro group (–NO₂) on the phenyl ring relative to the acetamido group (–NHCOCH₃) gives rise to three structural isomers: ortho (o-), meta (m-), and para (p-) nitroacetanilide.[1] The formation of these isomers is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of a substituted benzene ring.[2][3] The acetamido group is an ortho, para-directing group, meaning it activates the benzene ring towards electrophilic attack at the positions ortho and para to it.[4][5] Consequently, the nitration of acetanilide primarily yields a mixture of o- and p-nitroacetanilide, with the p-isomer being the major product due to reduced steric hindrance.[5][6] The m-isomer is formed in significantly smaller quantities under typical nitration conditions.

Physicochemical Properties

The physical properties of the nitroacetanilide isomers, such as melting point and solubility, are crucial for their separation and purification. The para isomer is notably less soluble in ethanol than the ortho isomer, a property that is exploited in the purification process.[7]

Propertyo-Nitroacetanilidem-Nitroacetanilidep-Nitroacetanilide
Molar Mass ( g/mol ) 180.16180.16180.16
Melting Point (°C) 92-94155-158215-217
Appearance Yellowish needles or powderPale yellow to yellowish-brown crystalline powderWhite to yellowish crystalline powder
Solubility in Ethanol SolubleData not readily availableSparingly soluble in cold ethanol, more soluble in hot ethanol
Solubility in Water Slightly soluble in cold water, more soluble in hot waterSparingly solubleVery slightly soluble in cold water, slightly soluble in hot water

Formation of Nitroacetanilide Isomers: The Nitration of Acetanilide

The synthesis of nitroacetanilide isomers is achieved through the nitration of acetanilide using a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid. Glacial acetic acid is often used as a solvent to dissolve the acetanilide.[8][9]

Reaction Mechanism

The nitration of acetanilide proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

  • Generation of the Nitronium Ion: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich benzene ring of acetanilide attacks the nitronium ion. The acetamido group, being an activating and ortho, para-directing group, facilitates the attack at the ortho and para positions. This is due to the resonance stabilization of the resulting carbocation intermediate (arenium ion), where the lone pair of electrons on the nitrogen of the acetamido group can delocalize the positive charge.

  • Deprotonation: A weak base, such as a water molecule or the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitroacetanilide product.

Nitration of Acetanilide cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Attack and Substitution HNO3 HNO₃ H2NO3+ H₂NO₃⁺ HNO3->H2NO3+ + H₂SO₄ H2SO4 H₂SO₄ HSO4- HSO₄⁻ H2SO4->HSO4- NO2+ NO₂⁺ (Nitronium ion) H2NO3+->NO2+ - H₂O Acetanilide Acetanilide H2O H₂O Arenium_Ion Arenium Ion Intermediate (Resonance Stabilized) Acetanilide->Arenium_Ion + NO₂⁺ Nitroacetanilide Nitroacetanilide (ortho and para isomers) Arenium_Ion->Nitroacetanilide - H⁺

Caption: Reaction mechanism for the nitration of acetanilide.
Isomer Distribution

The ratio of ortho to para isomers formed during the nitration of acetanilide is influenced by several factors, most notably the choice of the nitrating agent.

  • Mixed Acid (HNO₃/H₂SO₄): This standard nitrating agent favors the formation of the para isomer. The bulky nature of the acetamido group sterically hinders the approach of the electrophile to the ortho positions.[5] While precise ratios can vary with reaction conditions, the yield of the para product is significantly higher. For instance, some studies report a p/o ratio heavily favoring the para isomer.

  • Acetyl Nitrate (CH₃COONO₂) or Nitronium Tetrafluoroborate (NO₂BF₄): These reagents can lead to a higher proportion of the ortho isomer. It is suggested that the reaction mechanism may involve an initial attack of the electrophile on the carbonyl oxygen of the acetamido group, followed by an intramolecular rearrangement to the nearby ortho position.

Nitrating AgentPredominant IsomerReference
Conc. HNO₃ / Conc. H₂SO₄para-Nitroacetanilide[5]
Acetyl Nitrateortho-Nitroacetanilide
Nitronium Tetrafluoroborateortho-Nitroacetanilide

Experimental Protocols

Synthesis of a Mixture of o- and p-Nitroacetanilide

This protocol is a general method for the nitration of acetanilide, which produces a mixture of the ortho and para isomers.

Materials:

  • Acetanilide

  • Glacial acetic acid

  • Concentrated sulfuric acid (98%)

  • Concentrated nitric acid (70%) or Fuming nitric acid

  • Crushed ice

  • Ethanol

Procedure:

  • In a flask, dissolve acetanilide in glacial acetic acid with gentle warming.[9]

  • Cool the solution in an ice bath and slowly add concentrated sulfuric acid while stirring.[9]

  • In a separate container, prepare the nitrating mixture by cautiously adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.[8]

  • Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature of the reaction mixture is maintained below 10 °C.[5]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes to ensure the reaction goes to completion.[10]

  • Pour the reaction mixture onto a generous amount of crushed ice with stirring. A yellow precipitate of the crude nitroacetanilide mixture will form.[2]

  • Collect the crude product by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.[8]

  • The crude product can be dried in air.

Synthesis_Workflow Start Dissolve Acetanilide in Glacial Acetic Acid Cool_and_Add_H2SO4 Cool in Ice Bath and Add Conc. H₂SO₄ Start->Cool_and_Add_H2SO4 Nitration Add Nitrating Mixture Dropwise (Keep Temp < 10°C) Cool_and_Add_H2SO4->Nitration Prepare_Nitrating_Mix Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) and Cool Prepare_Nitrating_Mix->Nitration Reaction_Completion Stir at Room Temperature Nitration->Reaction_Completion Precipitation Pour onto Crushed Ice Reaction_Completion->Precipitation Filtration Vacuum Filter and Wash with Cold Water Precipitation->Filtration Drying Air Dry Crude Product Filtration->Drying End Crude Mixture of o- and p-Nitroacetanilide Drying->End

Caption: Experimental workflow for the synthesis of nitroacetanilide isomers.
Separation and Purification of p-Nitroacetanilide

The separation of the ortho and para isomers is based on their differential solubility in ethanol. p-Nitroacetanilide is significantly less soluble in cold ethanol compared to the o-isomer.

Procedure:

  • Transfer the crude, dry mixture of nitroacetanilide isomers to a flask.

  • Add a minimum amount of hot ethanol to dissolve the solid.[10]

  • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize the crystallization of the p-isomer.

  • Collect the crystals of p-nitroacetanilide by vacuum filtration. The more soluble o-nitroacetanilide will remain in the filtrate.[7]

  • Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.

  • Dry the purified p-nitroacetanilide crystals.

Synthesis of m-Nitroacetanilide

The synthesis of m-nitroacetanilide is less straightforward than the ortho and para isomers due to the directing effect of the acetamido group. It is typically prepared from m-nitroaniline.

Materials:

  • m-Nitroaniline

  • Acetic anhydride

  • Glacial acetic acid (optional, as solvent)

Procedure:

  • Dissolve or suspend m-nitroaniline in a suitable solvent like glacial acetic acid, or perform the reaction neat.

  • Slowly add acetic anhydride to the mixture with stirring.

  • The reaction mixture is often heated to facilitate the acylation of the amino group.

  • After the reaction is complete, the mixture is cooled, and the product is typically precipitated by the addition of water.

  • The solid m-nitroacetanilide is collected by filtration, washed with water, and can be purified by recrystallization.

Spectroscopic Characterization

The isomers of nitroacetanilide can be distinguished by various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers show distinct patterns in the aromatic region.

IsomerChemical Shift (δ, ppm) and Multiplicity
o-Nitroacetanilide Aromatic protons appear as a complex multiplet due to the close proximity of the substituents.
m-Nitroacetanilide Aromatic protons show more resolved signals, with the proton between the two substituents being the most deshielded. A representative spectrum in DMSO-d₆ shows peaks at approximately 8.62 (s), 7.90 (d), 7.89 (d), and 7.60 (t) ppm for the aromatic protons, a singlet around 10.4 ppm for the NH proton, and a singlet around 2.12 ppm for the CH₃ protons.
p-Nitroacetanilide Due to its symmetry, the aromatic region is simplified, typically showing two doublets. A representative spectrum in DMSO-d₆ shows two doublets for the aromatic protons around 8.21 and 7.83 ppm, a singlet for the NH proton at about 10.57 ppm, and a singlet for the methyl protons at approximately 2.14 ppm.[11]
¹³C NMR Spectroscopy

The chemical shifts in the ¹³C NMR spectra are also characteristic for each isomer.

IsomerRepresentative ¹³C NMR Chemical Shifts (δ, ppm)
o-Nitroacetanilide Data not readily available in a comparable format.
m-Nitroacetanilide A predicted spectrum suggests aromatic carbon signals in the range of 115-150 ppm, with the carbonyl carbon around 169 ppm and the methyl carbon around 24 ppm.
p-Nitroacetanilide A spectrum shows aromatic carbon signals at approximately 119.2, 125.4, 143.2, and 144.9 ppm, with the carbonyl carbon at 169.3 ppm and the methyl carbon at 24.5 ppm.
Infrared (IR) Spectroscopy

The IR spectra of the nitroacetanilide isomers exhibit characteristic absorption bands for the functional groups present.

Functional GroupApproximate Wavenumber (cm⁻¹)Isomer-Specific Observations
N-H Stretch (Amide) 3250 - 3350The position and shape of this band can be influenced by hydrogen bonding, which may differ between isomers.
C=O Stretch (Amide) 1660 - 1700This is a strong, characteristic absorption.
N-O Stretch (Nitro) 1500 - 1560 (asymmetric) 1300 - 1370 (symmetric)These strong absorptions are indicative of the nitro group.
C-H Bending (Aromatic) 690 - 900The pattern of these out-of-plane bending vibrations can often help distinguish substitution patterns on the benzene ring. For example, p-disubstituted rings often show a strong band in the 800-860 cm⁻¹ region.

A comparative analysis of the IR spectra reveals that while the major functional group absorptions are present in all three isomers, the fingerprint region (below 1500 cm⁻¹) and the precise positions of the peaks can be used for differentiation.

Conclusion

The formation of nitroacetanilide isomers through the nitration of acetanilide is a foundational reaction in organic synthesis that demonstrates the principles of electrophilic aromatic substitution and directing group effects. The ability to control the isomer ratio through the choice of nitrating agent, and to separate the isomers based on their distinct physical properties, provides a versatile platform for the synthesis of specific nitroaromatic compounds. These compounds serve as important intermediates in the development of pharmaceuticals and other fine chemicals. The detailed experimental protocols and comparative spectroscopic data provided in this guide offer a valuable resource for researchers and professionals in the field.

References

N-(4-Nitrophenyl)acetamide: A Core Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is an aromatic nitro compound of significant synthetic and industrial importance.[1] With its molecular formula C8H8N2O3, this compound serves as a critical intermediate or precursor in the manufacturing of a wide range of commercially valuable products, including pharmaceuticals, dyes, and other specialty organic chemicals.[1][2][3] Its molecular structure features a benzene ring substituted with an acetamido group (-NHCOCH3) and a nitro group (-NO2) in a para (1,4) position.[1][3] This specific arrangement of functional groups imparts a versatile reactivity, making it a cornerstone for multi-step synthetic pathways.

This guide provides an in-depth examination of this compound's properties, synthesis, and key applications as a precursor, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to support researchers and professionals in the field.

Physicochemical Properties

This compound is a stable, crystalline solid. Its key properties are summarized in the table below. The presence of both a hydrogen bond donor (the amide N-H) and acceptor (the amide and nitro oxygens) influences its crystal packing and solubility.

PropertyValueReference
Molecular Formula C8H8N2O3[1]
Molecular Weight 180.16 g/mol [1][3]
Appearance Yellow-green to green-brown crystalline solid[1]
Melting Point 212–216 °C[1][3]
Solubility Partially soluble in water; soluble in ethanol[1]
IUPAC Name This compound[4]

Core Synthetic Pathways and Experimental Protocols

The utility of this compound stems from the selective transformations of its two primary functional groups: the nitro group and the acetamido group. The nitro group is readily reduced to an amine, while the acetamido group can be hydrolyzed to reveal a primary amine, effectively serving as a protecting group for p-nitroaniline.

Synthesis of this compound

The most common method for preparing this compound is through the electrophilic aromatic substitution (nitration) of acetanilide (N-phenylacetamide). The acetamido group is an activating, ortho-, para-director. Due to steric hindrance from the bulky acetamido group, the para-substituted product is heavily favored.[2]

G Acetanilide Acetanilide (N-phenylacetamide) Reaction Electrophilic Nitration (0-20 °C) Acetanilide->Reaction Reagents Mixed Acid (conc. HNO₃ + conc. H₂SO₄) Reagents->Reaction Workup Pour onto Ice/Water Crystallization Reaction->Workup Product This compound (p-Nitroacetanilide) Workup->Product

Workflow for the synthesis of this compound.

Experimental Protocol: Nitration of Acetanilide

  • Materials : Acetanilide (1.5 g), glacial acetic acid (1.5 mL), concentrated sulfuric acid (3 mL), fuming nitric acid (0.6 mL), ice.[5][6]

  • Procedure :

    • In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid.[5][6]

    • Carefully add 3 mL of concentrated sulfuric acid and stir the mixture.[5][6]

    • Cool the reaction mixture in an ice-salt bath until the temperature is between 0-5 °C.[5]

    • Slowly add 0.6 mL of fuming nitric acid dropwise, ensuring the temperature does not exceed 20 °C.[5][6]

    • After the addition is complete, allow the mixture to stand at room temperature for 20 minutes.[5][6]

    • Pour the reaction mixture onto 15-30 g of crushed ice to precipitate the crude product.[1][5]

    • Collect the yellow solid by vacuum filtration, wash thoroughly with cold water, and air dry.[6]

    • The crude product can be purified by recrystallization from an ethanol-water mixture.[1]

Reduction to N-(4-aminophenyl)acetamide

The reduction of the nitro group to a primary amine is one of the most valuable transformations of this compound. The resulting product, N-(4-aminophenyl)acetamide (p-aminoacetanilide), is a key intermediate for various dyes and pharmaceuticals.[7] This reaction can be achieved using several reducing agents.[8][9]

G Start This compound Reaction Nitro Group Reduction Start->Reaction Reagents Reducing Agent (e.g., Fe/CH₃COOH or Zn/NH₄Cl) Reagents->Reaction Product N-(4-aminophenyl)acetamide (p-Aminoacetanilide) Reaction->Product

Reduction of this compound.

Experimental Protocol: Reduction using Iron in Acetic Acid

  • Materials : this compound, iron powder (Fe), glacial acetic acid (CH₃COOH).

  • Procedure :

    • In a round-bottom flask fitted with a reflux condenser, create a suspension of this compound in dilute acetic acid.

    • Heat the mixture to a gentle reflux.

    • Add iron powder portion-wise to the stirred, refluxing mixture. The reaction is exothermic.

    • After the addition is complete, continue refluxing for 30-60 minutes until the reaction is complete (monitored by TLC).

    • Filter the hot reaction mixture to remove the iron and iron salts.

    • Neutralize the filtrate with a base (e.g., sodium carbonate solution) to precipitate the product.

    • Cool the mixture and collect the N-(4-aminophenyl)acetamide product by filtration, wash with water, and dry.

Hydrolysis to p-Nitroaniline

To utilize the amino group for reactions like diazotization, the acetamido group can be deprotected via hydrolysis under acidic conditions. This yields p-nitroaniline, a vital precursor for many azo dyes.[5][10]

G Start This compound Reaction Acid-Catalyzed Hydrolysis (Heating under reflux) Start->Reaction Reagents Aqueous Acid (e.g., H₂SO₄/H₂O) Reagents->Reaction Workup Neutralization & Precipitation Reaction->Workup Product p-Nitroaniline Workup->Product

Hydrolysis of this compound.

Experimental Protocol: Acid-Catalyzed Hydrolysis

  • Materials : p-Nitroacetanilide (0.7 g), concentrated sulfuric acid (4 mL), water (3 mL), 2 M sodium hydroxide solution.[5]

  • Procedure :

    • In a 25 mL round-bottom flask, prepare a solution of 4 mL concentrated sulfuric acid and 3 mL of water.[5]

    • Add 0.7 g of p-nitroacetanilide to the solution.[5]

    • Heat the mixture gently under reflux for 20 minutes.[5]

    • Pour the hot mixture into 20 mL of cold water.[5]

    • Make the solution alkaline by carefully adding 2 M sodium hydroxide solution until a yellow precipitate of p-nitroaniline is formed and no more precipitate appears.[5]

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Application in the Synthesis of Azo Dyes

This compound is an indirect but essential precursor for azo dyes. The synthesis first requires hydrolysis to p-nitroaniline, which is then diazotized and coupled with an electron-rich aromatic compound, such as 2-naphthol, to produce the final dye.[10] Para Red is a classic example of a vibrant red azo dye produced via this route.

G cluster_0 Precursor Transformation cluster_1 Dye Synthesis pNAc This compound pNA p-Nitroaniline pNAc->pNA Hydrolysis Diazonium Diazonium Salt pNA->Diazonium Diazotization (NaNO₂/HCl, 0-5°C) ParaRed Para Red Dye (Azo Coupling Product) Diazonium->ParaRed Naphthol 2-Naphthol Solution Naphthol->ParaRed

Synthetic pathway from this compound to Para Red.

Experimental Protocol: Synthesis of Para Red from p-Nitroaniline

  • Materials : p-Nitroaniline (from hydrolysis), sodium nitrite (NaNO₂), hydrochloric acid (HCl), 2-naphthol, sodium hydroxide (NaOH), ice.

  • Procedure :

    • Diazotization : Dissolve p-nitroaniline in aqueous HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a cold aqueous solution of sodium nitrite dropwise, maintaining the low temperature to form the diazonium salt solution.[10]

    • Coupling Component : In a separate beaker, dissolve 2-naphthol in an aqueous sodium hydroxide solution and cool it in an ice bath.[10]

    • Azo Coupling : Slowly and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[10] A vibrant red precipitate of Para Red will form immediately.

    • Stir the mixture for 10-15 minutes to ensure the reaction is complete.

    • Collect the Para Red dye by vacuum filtration, wash with cold water, and allow it to dry.

Summary of Key Transformations

The versatility of this compound as a precursor is highlighted by the high-yield transformations it can undergo.

Starting MaterialKey Reagents/ConditionsProductTypical YieldApplication Area
Acetanilideconc. HNO₃, conc. H₂SO₄, <20 °CThis compound~50% (crude)Precursor Synthesis
This compoundFe/CH₃COOH or Zn/NH₄Cl, HeatN-(4-aminophenyl)acetamideHighPharmaceutical Interm.
This compoundH₂SO₄/H₂O, Refluxp-NitroanilineHighDye Intermediate
p-Nitroaniline1. NaNO₂/HCl, 0-5 °C 2. 2-Naphthol/NaOHPara Red (Azo Dye)>90%Dyes and Pigments

Conclusion

This compound is a fundamentally important molecule in organic synthesis. Its straightforward preparation and the distinct reactivity of its nitro and acetamido functional groups make it an exceptionally versatile precursor. Through simple, high-yielding reactions such as reduction and hydrolysis, it provides access to key intermediates like N-(4-aminophenyl)acetamide and p-nitroaniline. These intermediates are foundational to the industrial synthesis of numerous products, most notably a wide spectrum of azo dyes and critical pharmaceutical compounds like paracetamol. The logical and stepwise transformations originating from this compound underscore its central role as a building block in modern chemical manufacturing.

References

Methodological & Application

Synthesis of N-(4-Nitrophenyl)acetamide: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various dyes and pharmaceuticals.[1][2] The described method is based on the electrophilic nitration of acetanilide, a reliable and well-established synthetic route. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data presentation, and visualizations to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as 4-nitroacetanilide, is a valuable organic compound widely utilized as a precursor in the synthesis of more complex molecules, including pharmaceutical agents.[1][2] Its molecular structure consists of a benzene ring substituted with an acetamido group and a nitro group in the para position.[1] The presence of these functional groups makes it a versatile building block in organic synthesis. The protocol outlined herein describes the nitration of acetanilide using a nitrating mixture of concentrated nitric and sulfuric acids, followed by purification via recrystallization.

Materials and Equipment

Reagents Equipment
AcetanilideBeakers
Glacial Acetic AcidConical flask
Concentrated Sulfuric Acid (98%)Dropping funnel
Fuming Nitric AcidBuchner funnel and suction flask
Crushed IceFilter paper
EthanolGlass rod
Distilled WaterPipettes
Magnetic stirrer and stir bar
Ice bath
Heating mantle or water bath

Experimental Protocol

Part 1: Nitration of Acetanilide
  • Dissolution of Acetanilide: In a clean beaker, dissolve 3.0 g of finely powdered acetanilide in 3.0 mL of glacial acetic acid. Gentle warming may be applied to facilitate complete dissolution.[3]

  • Preparation of the Reaction Mixture: Cool the acetanilide solution in an ice bath. Slowly and carefully add 6.0 mL of concentrated sulfuric acid with constant stirring.

  • Preparation of the Nitrating Mixture: In a separate, clean and dry beaker, prepare the nitrating mixture by adding 1.5 mL of fuming nitric acid to 1.5 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the cooled acetanilide solution using a dropping funnel, ensuring the temperature of the reaction mixture is maintained below 20°C.[2][3] Constant and vigorous stirring is crucial during this addition.

  • Reaction Completion: After the complete addition of the nitrating mixture, remove the reaction vessel from the ice bath and let it stand at room temperature for 30 minutes to allow the reaction to go to completion.[3]

  • Precipitation of the Product: Pour the reaction mixture slowly into a beaker containing approximately 100 g of crushed ice, while stirring continuously. The crude this compound will precipitate as a yellow solid.[3]

  • Isolation of the Crude Product: Isolate the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with cold water to remove any residual acid.[3]

Part 2: Purification by Recrystallization
  • Solvent Selection: A binary solvent system of ethanol and water is effective for the recrystallization of this compound.[1]

  • Dissolution: Transfer the crude product to a beaker and add a minimum amount of hot ethanol to dissolve it completely.

  • Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until a slight turbidity persists, indicating the saturation point.

  • Cooling and Crystal Formation: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. Slow cooling is essential for obtaining pure, well-defined crystals.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a low-temperature oven.

Data Summary

Parameter Value Reference
Molecular Formula C₈H₈N₂O₃[1][2]
Molecular Weight 180.16 g/mol [1][2]
Appearance Yellowish crystalline solid[1]
Melting Point 214-216 °C[1]
Solubility Soluble in ethanol, partially soluble in water and chloroform.[1]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

  • Thin Layer Chromatography (TLC): A mobile phase of ethyl acetate-hexane (1:1) can be used to monitor the reaction progress and assess the purity of the final product.[1]

  • Melting Point: The melting point of the purified product should be sharp and within the literature range of 214-216 °C.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch, C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

  • UV-Vis Spectroscopy: The UV-Vis spectrum in a suitable solvent will exhibit characteristic absorption maxima.[1]

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.[2]

Visualizations

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acetanilide Acetanilide in Glacial Acetic Acid ReactionVessel Reaction at < 20°C Acetanilide->ReactionVessel H2SO4 Conc. H2SO4 H2SO4->ReactionVessel NitratingMix Nitrating Mixture (HNO3 + H2SO4) NitratingMix->ReactionVessel Precipitation Precipitation on Ice ReactionVessel->Precipitation Pour into ice Filtration1 Vacuum Filtration (Crude Product) Precipitation->Filtration1 Recrystallization Recrystallization (Ethanol/Water) Filtration1->Recrystallization Filtration2 Vacuum Filtration (Pure Product) Recrystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Experimental workflow for the synthesis of this compound.

SignalingPathways Acetanilide Acetanilide ActivatedAcetanilide Protonated Acetanilide Acetanilide->ActivatedAcetanilide Protonation Intermediate Sigma Complex (Resonance Stabilized) ActivatedAcetanilide->Intermediate + NO2+ Nitronium Nitronium Ion (NO2+) Nitronium->Intermediate Product This compound Intermediate->Product - H+ H2SO4 H2SO4 H2SO4->ActivatedAcetanilide HNO3 HNO3 HNO3->Nitronium + H2SO4

Caption: Reaction mechanism for the nitration of acetanilide.

References

Application Notes and Protocols: Recrystallization of p-Nitroacetanilide using an Ethanol-Water Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Recrystallization is a primary technique for the purification of solid organic compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. For p-nitroacetanilide, a mixed solvent system of ethanol and water is highly effective.

The crude product of acetanilide nitration typically contains p-nitroacetanilide as the major product and o-nitroacetanilide as a significant impurity.[1][2] The purification strategy leverages the solubility characteristics of these isomers. Both isomers are soluble in hot ethanol, but p-nitroacetanilide is significantly less soluble in cold ethanol or ethanol-water mixtures compared to the ortho-isomer.[2][3] O-nitroacetanilide, being more soluble, tends to remain in the cold mother liquor during the crystallization process, allowing for the isolation of pure p-nitroacetanilide crystals upon cooling.[1][2]

This protocol details the procedure for the purification of crude p-nitroacetanilide by recrystallization from an ethanol-water solvent pair.

Materials and Reagents

  • Crude p-nitroacetanilide

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Beakers

  • Hot plate with stirring capability

  • Buchner funnel and flask

  • Filter paper

  • Glass stirring rod

  • Graduated cylinders

  • Spatula

  • Melting point apparatus

  • TLC plates and chamber

Safety Precautions

  • p-Nitroacetanilide: May cause skin, eye, and respiratory irritation.[4][5][6] Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][7]

  • Ethanol: Flammable liquid. Keep away from open flames and heat sources.

  • Procedure: All operations should be conducted in a well-ventilated fume hood.[8][9] Ensure eyewash stations and safety showers are accessible.[5][9]

Experimental Protocol

4.1 Dissolution of Crude Product

  • Place the crude p-nitroacetanilide solid into an appropriately sized Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture on a hot plate with stirring. Add more ethanol in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to ensure a good recovery yield.

  • Once a clear solution is obtained, keep it at or near the boiling point.

4.2 Addition of Water (Co-solvent)

  • To the hot ethanol solution, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).

  • Add a few more drops of hot ethanol to redissolve the precipitate and ensure the solution is clear again.

4.3 Crystallization

  • Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for approximately 20-30 minutes to maximize crystal formation.[8]

4.4 Isolation and Washing of Crystals

  • Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Wash the crystals on the filter paper with a small amount of a cold ethanol-water mixture to remove any remaining soluble impurities.

  • Continue to draw air through the crystals for several minutes to help them dry.

4.5 Drying

  • Carefully transfer the crystals from the filter paper to a pre-weighed watch glass.

  • Dry the crystals in a drying oven at a moderate temperature or allow them to air dry.

  • Once completely dry, weigh the pure p-nitroacetanilide and calculate the percent recovery.

Data Presentation

Table 1: Physical and Chemical Properties of p-Nitroacetanilide

PropertyValue
Chemical FormulaC₈H₈N₂O₃
Molar Mass180.16 g/mol
AppearanceColorless or pale-yellow crystalline solid
Melting Point (Literature)214-217 °C
Solubility in EthanolSoluble, especially when hot
Solubility in WaterSparingly soluble

Table 2: Typical Experimental Results

ParameterTypical ValueNotes
Recovery Yield50-85%Yield can be affected by excessive use of solvent or incomplete crystallization.[3]
Melting Point of Purified Product213-216 °CA sharp melting point close to the literature value indicates high purity.[3] A broad range suggests impurities.
Appearance of Purified ProductColorless, needle-like crystals[10]The removal of the ortho-isomer often results in a less yellow product.

Characterization of Purified Product

The purity of the recrystallized p-nitroacetanilide should be assessed to confirm the efficacy of the purification.

  • Melting Point Determination: A sharp melting point range that is close to the literature value (214-217 °C) is a strong indicator of purity. Impurities typically lower and broaden the melting point range.[3]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the crude material and a standard sample. A pure sample should ideally show a single spot.[2][3]

Visualized Workflow and Principle

RecrystallizationWorkflow cluster_workflow Recrystallization Workflow start Crude p-Nitroacetanilide dissolve 1. Dissolve in minimum hot ethanol start->dissolve add_water 2. Add hot water to cloud point, then clarify dissolve->add_water cool 3. Slow cooling followed by ice bath add_water->cool filter 4. Isolate crystals via vacuum filtration cool->filter wash_dry 5. Wash with cold solvent and dry filter->wash_dry end Pure p-Nitroacetanilide Crystals wash_dry->end

Caption: Experimental workflow for the recrystallization of p-nitroacetanilide.

RecrystallizationPrinciple cluster_hot Hot Stage (High Solubility) cluster_cool Cooling Stage (Differential Solubility) hot_sol Hot Ethanol Solution: - p-nitroacetanilide (dissolved) - o-nitroacetanilide (dissolved) crystals Solid Crystals: Pure p-nitroacetanilide (low solubility) hot_sol->crystals Cooling & Water Addition mother_liquor Mother Liquor: - o-nitroacetanilide (soluble) - Trace p-nitroacetanilide hot_sol->mother_liquor Cooling & Water Addition

Caption: Principle of purification by differential solubility.

References

HPLC method for purity analysis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method is crucial for determining the purity of N-(4-Nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds and other organic materials. This application note provides a detailed protocol for the purity analysis of this compound using a reversed-phase HPLC (RP-HPLC) method with UV detection.

The described method is designed to be robust and reliable for quantifying this compound and separating it from potential process-related impurities and degradation products.

Experimental Protocols

This section details the necessary equipment, reagents, and procedures to perform the purity analysis.

1. Apparatus and Equipment

  • HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm, PTFE or nylon).

2. Reagents and Materials

  • This compound reference standard (purity ≥99.5%).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade or Milli-Q®).

  • Phosphoric acid (reagent grade).

  • Methanol (HPLC grade).

3. Solution Preparation

  • Mobile Phase A: HPLC grade water.

  • Mobile Phase B: HPLC grade acetonitrile.

  • Diluent: A mixture of acetonitrile and water in a 50:50 (v/v) ratio is recommended.

  • Reference Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. This stock solution can be further diluted to a suitable working concentration.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

4. Chromatographic Conditions

The following conditions are a robust starting point for the analysis. Method optimization may be required depending on the specific HPLC system and impurities present.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water with 0.1% Phosphoric AcidB: Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-15 min: 40% B15-20 min: 40-80% B20-25 min: 80% B25-26 min: 80-40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 265 nm
Injection Vol. 10 µL
Run Time 30 minutes

Data Presentation

The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 1: Example Chromatographic Data Summary

Compound NameRetention Time (min)Peak Area (mAU*s)Area %
Impurity 14.815.20.15
This compound8.210050.599.70
Impurity 211.510.10.10
Impurity 314.15.10.05
Total 10080.9 100.00

Note: The data presented above is illustrative. Actual retention times and peak areas will vary based on the specific sample and analytical setup.

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the HPLC purity analysis of this compound.

HPLC_Workflow prep Sample & Standard Preparation inject Inject Sample & Reference Standard prep->inject hplc HPLC System Setup (Column, Mobile Phase, etc.) hplc->inject acquire Data Acquisition (Chromatogram) inject->acquire process Peak Integration & Data Processing acquire->process report Purity Calculation & Final Report process->report

Caption: Experimental workflow for HPLC purity analysis.

Purity_Calculation_Logic total_area Total Peak Area (Sum of all peaks) calculation Purity (%) = (Main Peak Area / Total Peak Area) x 100 total_area->calculation main_peak_area Peak Area of This compound main_peak_area->calculation result Final Purity Value calculation->result

Caption: Logic for purity calculation from peak areas.

Application Note: Interpreting the ¹H NMR Spectrum of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1] Its chemical structure features a para-substituted aromatic ring, an amide linkage, and a nitro group, all of which influence its electronic environment and, consequently, its Nuclear Magnetic Resonance (NMR) spectrum. This application note provides a detailed interpretation of the ¹H NMR spectrum of this compound, a summary of its spectral data, and a protocol for sample preparation and spectral acquisition.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the chemically non-equivalent protons in the molecule. The electron-withdrawing nature of the nitro group and the amide functionality significantly influences the chemical shifts of the aromatic protons.

Table 1: ¹H NMR Chemical Shift Assignments for this compound in DMSO-d₆

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
Amide (NH)~10.57Singlet (broad)1H
Aromatic (Ha)~8.21Doublet2H
Aromatic (Hb)~7.83Doublet2H
Methyl (CH₃)~2.14Singlet3H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact chemical shift values may vary slightly depending on the solvent and concentration.[2][3]

Spectral Interpretation

The ¹H NMR spectrum of this compound displays four distinct signals:

  • Amide Proton (NH): A broad singlet appearing far downfield around 10.57 ppm is characteristic of an amide proton.[2][3] Its broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding. The downfield shift is attributed to the deshielding effect of the adjacent carbonyl group.

  • Aromatic Protons (Ha and Hb): The para-substituted aromatic ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[3] The protons ortho to the strongly electron-withdrawing nitro group (Ha) are the most deshielded and appear as a doublet around 8.21 ppm.[2] The protons ortho to the acetamido group (Hb) are slightly more shielded and resonate as a doublet around 7.83 ppm.[2]

  • Methyl Protons (CH₃): The three protons of the acetyl methyl group are chemically equivalent and appear as a sharp singlet at approximately 2.14 ppm.[2]

Experimental Protocols

1. Synthesis and Purification of this compound (Illustrative)

This protocol describes a common method for the synthesis of p-nitroacetanilide, which can then be analyzed by ¹H NMR.

  • Materials: Acetanilide, glacial acetic acid, concentrated sulfuric acid, fuming nitric acid, ethanol, ice.[4]

  • Procedure:

    • Dissolve acetanilide in glacial acetic acid in a beaker.[4]

    • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.[4]

    • To the cooled solution, add fuming nitric acid dropwise while maintaining the temperature below 20°C.[4]

    • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[4]

    • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.[4]

    • Collect the solid product by filtration and wash with cold water.[4]

    • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.[4]

    • Dry the purified crystals before analysis.[4]

2. ¹H NMR Sample Preparation and Analysis

  • Materials: Purified this compound, deuterated dimethyl sulfoxide (DMSO-d₆), NMR tube, micropipette.

  • Procedure:

    • Weigh approximately 5-10 mg of the purified this compound.

    • Transfer the solid into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ to the NMR tube to dissolve the sample.[5]

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

    • Place the NMR tube in the spectrometer's autosampler or manually insert it into the NMR probe.

    • Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Process the acquired free induction decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

    • Calibrate the chemical shift scale by setting the residual solvent peak of DMSO-d₆ to 2.50 ppm.

    • Integrate the signals to determine the relative number of protons for each peak.

Mandatory Visualization

Caption: Molecular structure of this compound with ¹H NMR proton assignments.

References

Application Note: FT-IR Spectroscopy for the Characterization of p-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the use of Fourier Transform Infrared (FT-IR) spectroscopy for the qualitative analysis of p-nitroacetanilide, a key intermediate in the synthesis of various dyes and pharmaceuticals. The characteristic vibrational frequencies of the functional groups present in p-nitroacetanilide are identified and tabulated. Standard protocols for sample preparation using both Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR) are provided to ensure reproducible and high-quality spectral data. This document serves as a practical guide for researchers, scientists, and drug development professionals in utilizing FT-IR for the structural elucidation and purity assessment of p-nitroacetanilide.

Introduction

p-Nitroacetanilide is an organic compound derived from the nitration of acetanilide.[1] Its chemical structure consists of a para-substituted benzene ring with an acetamido group (-NHCOCH₃) and a nitro group (-NO₂). The presence of these distinct functional groups gives rise to a unique infrared spectrum, which can be used as a fingerprint for its identification. FT-IR spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique that measures the absorption of infrared radiation by a sample, causing molecular vibrations. These vibrations are specific to the bonds and functional groups within a molecule, allowing for its structural characterization. This note provides a comprehensive overview of the FT-IR analysis of p-nitroacetanilide.

Data Presentation: Characteristic FT-IR Peaks

The FT-IR spectrum of p-nitroacetanilide exhibits several characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The table below summarizes the key vibrational frequencies and their assignments.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeIntensity
~3274 - 3318N-H (Amide)StretchingStrong
~3100 - 3000C-H (Aromatic)StretchingMedium
~2950 - 2850C-H (Methyl)StretchingWeak
~1680 - 1660C=O (Amide I)StretchingStrong
~1600 - 1580C=C (Aromatic)StretchingMedium
~1560 - 1540N-O (Nitro)Asymmetric StretchingStrong
~1520 - 1500N-H (Amide II)BendingMedium
~1350 - 1330N-O (Nitro)Symmetric StretchingStrong
~860 - 840C-H (Aromatic)Out-of-plane Bending (para-disubstituted)Strong

Note: The exact peak positions may vary slightly depending on the sample preparation method and the instrument used.

Experimental Protocols

To obtain a high-quality FT-IR spectrum of p-nitroacetanilide, proper sample preparation is crucial. Below are detailed protocols for two common solid sampling techniques: the KBr pellet method and the ATR method.

Protocol 1: KBr Pellet Method

This method involves dispersing the solid sample in a dry, IR-transparent matrix of potassium bromide (KBr) and pressing it into a thin, transparent pellet.

Materials:

  • p-Nitroacetanilide (1-2 mg)

  • FT-IR grade Potassium Bromide (KBr), dried (100-200 mg)

  • Agate mortar and pestle

  • Pellet press die set

  • Hydraulic press

Procedure:

  • Grinding: Place approximately 1-2 mg of p-nitroacetanilide into a clean, dry agate mortar. Grind the sample to a fine powder.

  • Mixing: Add 100-200 mg of dry KBr powder to the mortar. Gently mix the sample and KBr with the pestle until a homogeneous mixture is obtained. Avoid excessive grinding which can introduce moisture.

  • Pellet Formation: Transfer the mixture to the collar of a pellet press die. Assemble the die and place it in a hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of a pure KBr pellet to subtract from the sample spectrum.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a rapid sampling technique that requires minimal sample preparation. It is ideal for analyzing solid powders directly.[2]

Materials:

  • p-Nitroacetanilide powder

  • FT-IR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free tissue

Procedure:

  • Background Collection: Ensure the ATR crystal is clean. Record a background spectrum with no sample on the crystal.

  • Sample Application: Place a small amount of p-nitroacetanilide powder onto the ATR crystal using a clean spatula, ensuring the crystal surface is completely covered.

  • Pressure Application: Use the pressure clamp of the ATR accessory to apply firm and even pressure on the sample, ensuring good contact with the crystal.

  • Data Acquisition: Record the FT-IR spectrum of the sample.

  • Cleaning: After analysis, release the pressure clamp, remove the bulk of the sample, and clean the crystal surface with a lint-free tissue lightly moistened with a suitable solvent.

Mandatory Visualization

The following diagram illustrates the general workflow for the FT-IR analysis of p-nitroacetanilide.

FTIR_Workflow FT-IR Analysis Workflow for p-Nitroacetanilide cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation start Start: Obtain p-Nitroacetanilide Sample prep_choice Choose Preparation Method start->prep_choice kbr_prep KBr Pellet Preparation prep_choice->kbr_prep KBr atr_prep ATR Sample Application prep_choice->atr_prep ATR background Collect Background Spectrum kbr_prep->background atr_prep->background analysis Perform FT-IR Measurement processing Process Spectrum (e.g., Background Subtraction) analysis->processing sample_scan Collect Sample Spectrum background->sample_scan sample_scan->analysis interpretation Identify Characteristic Peaks & Functional Groups processing->interpretation report Report Results interpretation->report

Caption: Workflow for FT-IR analysis of p-nitroacetanilide.

References

N-(4-Nitrophenyl)acetamide: A Versatile Intermediate for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN-2025-12-23

Introduction

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of a wide range of azo dyes. Its structure, featuring a nitro group and an acetamido group on a benzene ring, allows for a straightforward synthetic pathway to produce vibrant and commercially significant colorants. The synthesis typically involves a two-step process: the hydrolysis of the acetamido group to yield p-nitroaniline, followed by the diazotization of the resulting primary amine and subsequent coupling with a suitable aromatic nucleophile. This application note provides detailed protocols for the synthesis of azo dyes using this compound as the starting material, targeting researchers, scientists, and professionals in drug development and materials science.

Principle of the Synthesis

The overall synthesis of azo dyes from this compound can be broken down into three primary stages:

  • Hydrolysis: The acetamido group (-NHCOCH₃) of this compound is hydrolyzed under acidic conditions to yield p-nitroaniline. This step is crucial as the primary aromatic amine is required for the subsequent diazotization reaction.

  • Diazotization: The resulting p-nitroaniline is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), at a low temperature (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt (p-nitrobenzenediazonium chloride or sulfate).

  • Azo Coupling: The diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol or an aromatic amine. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-), resulting in the formation of a colored azo dye. The specific color of the dye is determined by the chemical structure of the coupling component.

Experimental Protocols

Protocol 1: Hydrolysis of this compound to p-Nitroaniline

This protocol details the conversion of this compound to p-nitroaniline.

Materials:

  • This compound (p-nitroacetanilide)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Sodium Hydroxide (NaOH) solution (2 M)

  • Round bottom flask (50 mL)

  • Reflux condenser

  • Heating mantle

  • Beaker (250 mL)

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a 50 mL round bottom flask, prepare a solution of dilute sulfuric acid by cautiously adding 4 mL of concentrated sulfuric acid to 3 mL of distilled water.

  • Add 0.7 g of this compound to the dilute sulfuric acid solution.[1]

  • Heat the mixture gently under reflux for 20 minutes.[1]

  • After reflux, pour the hot mixture into a 250 mL beaker containing 20 mL of cold water.[1]

  • Neutralize the solution by adding 2 M sodium hydroxide solution until it is alkaline, at which point a yellow precipitate of p-nitroaniline will form.[1]

  • Cool the mixture in an ice bath to ensure complete precipitation.[1]

  • Collect the crude yellow solid by vacuum filtration using a Buchner funnel, wash it thoroughly with cold water, and allow it to air dry.[1]

Protocol 2: Synthesis of an Azo Dye (Para Red) from p-Nitroaniline

This protocol describes the synthesis of the azo dye Para Red by the diazotization of p-nitroaniline and subsequent coupling with 2-naphthol.

Materials:

  • p-Nitroaniline (prepared from Protocol 1)

  • Hydrochloric Acid (HCl, 3 M)

  • Sodium Nitrite (NaNO₂), 1 M solution

  • 2-Naphthol

  • Sodium Hydroxide (NaOH), 1 M solution

  • Beakers (100 mL)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a 100 mL beaker, mix 1.38 g (10.0 mmol) of p-nitroaniline with 8.0 mL of 3 M HCl.[2]

  • Gently heat the mixture to dissolve the p-nitroaniline.

  • Cool the solution to 5 °C in an ice/water bath with continuous stirring. The amine salt may precipitate.[2]

  • While maintaining the temperature below 10 °C, slowly add 10 mL of a freshly prepared 1 M sodium nitrite solution.[2]

  • Continue stirring the resulting p-nitrobenzenediazonium chloride solution in the ice bath for a few minutes.

Part B: Azo Coupling with 2-Naphthol

  • In a separate 100 mL beaker, dissolve 1.44 g (10.0 mmol) of 2-naphthol in 20 mL of 1 M NaOH solution.[3]

  • Cool this solution in an ice/water bath.

  • Slowly add the cold p-nitrobenzenediazonium chloride solution (from Part A) to the cold 2-naphthol solution with constant stirring.[2]

  • A red precipitate of Para Red will form immediately.

  • Continue stirring the mixture in the ice bath for 15 minutes to ensure the completion of the reaction.[2]

  • Collect the azo dye by vacuum filtration, wash it with cold water, and allow it to air dry.

Quantitative Data Summary

The following tables summarize the quantitative data for the key experimental steps.

Table 1: Reagents for the Hydrolysis of this compound

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)
This compound180.160.7 g3.89
Concentrated Sulfuric Acid98.084 mL~73.6
Water18.023 mL~166.5
Sodium Hydroxide (2 M)40.00As needed-

Table 2: Reagents for the Synthesis of Para Red

ReagentMolecular Weight ( g/mol )Amount UsedMoles (mmol)
p-Nitroaniline138.121.38 g10.0
Hydrochloric Acid (3 M)36.468.0 mL24.0
Sodium Nitrite (1 M)69.0010 mL10.0
2-Naphthol144.171.44 g10.0
Sodium Hydroxide (1 M)40.0020 mL20.0

Visualizations

Azo_Dye_Synthesis_Workflow cluster_start Starting Material cluster_hydrolysis Step 1: Hydrolysis cluster_intermediate Intermediate cluster_diazotization Step 2: Diazotization cluster_diazonium Intermediate cluster_coupling Step 3: Azo Coupling cluster_product Final Product start This compound hydrolysis Acid Hydrolysis (H₂SO₄, H₂O, Reflux) start->hydrolysis intermediate p-Nitroaniline hydrolysis->intermediate diazotization Diazotization (NaNO₂, HCl, 0-5 °C) intermediate->diazotization diazonium p-Nitrobenzenediazonium Chloride diazotization->diazonium coupling Azo Coupling (Basic medium, 0-5 °C) diazonium->coupling coupling_reagent Coupling Component (e.g., 2-Naphthol) coupling_reagent->coupling product Azo Dye (e.g., Para Red) coupling->product

Caption: Overall workflow for the synthesis of azo dyes from this compound.

Chemical_Transformations cluster_hydrolysis Hydrolysis cluster_diazotization Diazotization cluster_coupling Azo Coupling acetanilide This compound aniline p-Nitroaniline acetanilide->aniline + H₂SO₄/H₂O - CH₃COOH p_nitroaniline p-Nitroaniline diazonium_salt p-Nitrobenzenediazonium Chloride p_nitroaniline->diazonium_salt + NaNO₂/HCl (0-5 °C) diazonium p-Nitrobenzenediazonium Chloride para_red Para Red diazonium->para_red naphthol 2-Naphthol naphthol->para_red + NaOH

Caption: Key chemical transformations in the synthesis of Para Red.

References

Application Notes: A Two-Step Synthesis of Paracetamol from N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Paracetamol (Acetaminophen) is a widely utilized analgesic and antipyretic drug.[1] Its synthesis is a common topic in academic and industrial chemistry, illustrating key organic reactions. This document outlines a robust two-step method for the synthesis of Paracetamol starting from N-(4-Nitrophenyl)acetamide (also known as p-nitroacetanilide). This pathway is particularly instructive for researchers as it involves the sequential reduction of an aromatic nitro group followed by the conversion of an amino group to a hydroxyl group via a diazonium salt intermediate.[2] this compound itself is an important intermediate in the production of dyes and pharmaceuticals.[3]

Reaction Pathway The synthesis proceeds in two primary stages:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding N-(4-aminophenyl)acetamide. This transformation is typically achieved using a metal catalyst such as iron or zinc in an acidic medium.[4]

  • Diazotization and Hydrolysis: The resulting N-(4-aminophenyl)acetamide is then converted to Paracetamol. This involves the diazotization of the primary amino group with sodium nitrite in an acidic solution to form an unstable diazonium salt. Subsequent hydrolysis of this intermediate, typically by warming the solution, replaces the diazonium group with a hydroxyl group, yielding the final product, N-(4-hydroxyphenyl)acetamide (Paracetamol).[2]

cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Hydrolysis A This compound B N-(4-aminophenyl)acetamide A->B  Fe, CH₃COOH  or Zn, HCl C N-(4-aminophenyl)acetamide D Diazonium Salt Intermediate C->D  NaNO₂, HCl  0-5 °C E N-(4-hydroxyphenyl)acetamide (Paracetamol) D->E  H₂O, Heat

Caption: Chemical reaction pathway for the synthesis of Paracetamol.

Experimental Protocols

Protocol 1: Reduction of this compound to N-(4-aminophenyl)acetamide

This protocol details the reduction of the nitro group using iron metal in the presence of acetic acid.[5]

Materials and Equipment:

  • This compound

  • Iron filings (Fe)

  • 40% Acetic acid (CH₃COOH)

  • Distilled water (H₂O)

  • Sodium carbonate solution (Na₂CO₃)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Beakers and graduated cylinders

  • pH paper

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iron filings, 40% acetic acid, and distilled water.

  • Heating: Begin stirring and heat the mixture to boiling using a heating mantle.[5]

  • Addition of Reactant: Once the mixture is refluxing, add this compound in small portions.

  • Reaction: Continue to stir the reaction mixture under reflux for approximately 2.5 hours.[5]

  • Neutralization: After the reflux period, allow the mixture to cool slightly. Carefully add a saturated solution of sodium carbonate to neutralize the excess acid until the solution is basic (check with pH paper). This will also precipitate iron salts.

  • Isolation: Filter the hot mixture through a Buchner funnel to remove the iron sludge.

  • Crystallization: Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization of the N-(4-aminophenyl)acetamide product.

  • Purification: Collect the crystals by vacuum filtration, wash with a small amount of cold distilled water, and dry. The product can be further purified by recrystallization from hot water or ethanol if necessary.

Protocol 2: Synthesis of Paracetamol via Diazotization of N-(4-aminophenyl)acetamide

This protocol describes the conversion of the intermediate amine to the final paracetamol product.[2][6]

Materials and Equipment:

  • N-(4-aminophenyl)acetamide

  • Concentrated Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH) solution (e.g., 10%)[6]

  • Distilled water (H₂O)

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Thermometer

  • Buchner funnel and filter flask

Procedure:

  • Dissolution: In a 50 mL Erlenmeyer flask, add 1 mL of concentrated hydrochloric acid and 10 mL of water. While stirring, add 2 g of N-(4-aminophenyl)acetamide.[6]

  • Cooling: Cool the mixture to 5°C in an ice bath.[6]

  • Diazotization: Prepare a solution of 0.5 g of sodium nitrite in 2 mL of water. Slowly add this solution dropwise to the cooled amine suspension while stirring vigorously. Critically, maintain the temperature of the reaction mixture below 10°C throughout the addition.[6]

  • Hydrolysis: In a separate beaker, prepare and cool 10 mL of a 10% sodium hydroxide solution to 10°C. Pour this cold NaOH solution into the diazonium salt mixture.[6] An alternative and more common hydrolysis method involves gently warming the acidic diazonium salt solution until nitrogen evolution ceases. The solution is then cooled to crystallize the paracetamol.

  • Precipitation: A precipitate of crude paracetamol will form.

  • Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water.[6]

  • Purification: The crude paracetamol can be purified by recrystallization from hot water to obtain a white, crystalline solid.

Visualized Experimental Workflow

cluster_reduction Step 1: Reduction cluster_diazotization Step 2: Diazotization & Hydrolysis A Combine this compound, Fe, and Acetic Acid B Reflux for 2.5 hours A->B C Neutralize with Na₂CO₃ B->C D Hot Filtration C->D E Cool Filtrate & Crystallize D->E F Isolate N-(4-aminophenyl)acetamide (Vacuum Filtration) E->F G Dissolve N-(4-aminophenyl)acetamide in HCl and cool to 5°C F->G Proceed with intermediate H Add NaNO₂ solution dropwise (maintain < 10°C) G->H I Hydrolyze Diazonium Salt (Add cold NaOH or Heat) H->I J Cool to Crystallize Paracetamol I->J K Isolate Crude Paracetamol (Vacuum Filtration) J->K L Recrystallize from Hot Water K->L M Dry Pure Paracetamol L->M

Caption: Overall experimental workflow for Paracetamol synthesis.

Data Summary

The following table summarizes key quantitative data for the compounds involved in the synthesis.

Compound NameStarting Material / Intermediate / ProductMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)Typical Yield
This compoundStarting MaterialC₈H₈N₂O₃180.16215–217[6]N/A
N-(4-aminophenyl)acetamideIntermediateC₈H₁₀N₂O150.18[4]164–165[4]~33%[5]
N-(4-hydroxyphenyl)acetamideFinal Product (Paracetamol)C₈H₉NO₂151.16166–168[6]~70%[2]

References

Application Notes and Protocols for the Large-Scale Laboratory Synthesis of p-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, detailed protocol for the large-scale laboratory synthesis of p-nitroacetanilide, an important intermediate in the synthesis of various dyes and pharmaceuticals, including p-nitroaniline and paracetamol. The following sections detail the reaction, safety precautions, a scaled-up experimental protocol, and data presentation.

Introduction

The synthesis of p-nitroacetanilide is a classic example of an electrophilic aromatic substitution reaction, specifically the nitration of acetanilide.[1][2] Acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring.[1][2] The acetamido group (-NHCOCH3) on acetanilide is an ortho-, para-directing group, leading to the formation of both o-nitroacetanilide and p-nitroacetanilide.[1][3] However, the para isomer is the major product due to less steric hindrance.[2] The ortho isomer, being more soluble in ethanol, is easily separated during the purification process.[1][4]

This protocol is designed for a larger laboratory scale, emphasizing safety and yield optimization.

Safety Precautions

Hazardous Materials:

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive.[3]

  • Fuming Nitric Acid (HNO₃): Highly corrosive and a strong oxidizing agent.[3] Fumes are toxic.[1]

  • Glacial Acetic Acid (CH₃COOH): Strong irritant.[5]

  • p-Nitroacetanilide: Irritating to eyes, skin, and respiratory system.[6][7]

Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including a lab coat, chemical-resistant gloves (satisfying EU Directive 89/686/EEC and standard EN 374), and safety glasses with side-shields or goggles.[6][8]

  • All operations should be conducted in a well-ventilated fume hood.[2][3]

Emergency Procedures:

  • In case of skin contact: Wash off with soap and plenty of water.[6][8]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and seek medical attention.[6][8]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[6][8]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Reaction Data

ParameterValueReference
Starting Material Acetanilide[1]
Reagents Glacial Acetic Acid, Concentrated Sulfuric Acid, Fuming Nitric Acid[1][9]
Product p-Nitroacetanilide[1]
By-product o-Nitroacetanilide[1][4]
Reaction Type Electrophilic Aromatic Substitution (Nitration)[1][2]
Expected Yield Variable, typically around 60-70%[4][5]
Melting Point 214-216 °C[4]
Appearance Colorless to pale yellow crystals[4]

Experimental Protocol: Large-Scale Synthesis

This protocol is scaled for the synthesis of approximately 100-120 g of p-nitroacetanilide.

Materials:

ReagentQuantity
Acetanilide (finely powdered)100 g
Glacial Acetic Acid200 mL
Concentrated Sulfuric Acid200 mL
Fuming Nitric Acid40 mL
Crushed Ice2 kg
Ethanol (for recrystallization)As needed

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Large ice-salt bath

  • Large beaker (4 L)

  • Buchner funnel and flask

  • Filter paper

Procedure:

  • Dissolution of Acetanilide:

    • In the 1 L three-necked flask, combine 100 g of finely powdered acetanilide and 200 mL of glacial acetic acid.

    • Stir the mixture until the acetanilide is completely dissolved. Gentle warming may be applied if necessary, followed by cooling to room temperature.[1]

  • Preparation of the Reaction Mixture:

    • Place the flask in a large ice-salt bath and cool the solution to below 10 °C.[2]

    • Slowly and carefully add 200 mL of concentrated sulfuric acid to the acetanilide solution with continuous stirring. The temperature will rise; ensure it is maintained below 20 °C.[1][5]

  • Nitration:

    • In a separate beaker, prepare the nitrating mixture by cautiously adding 40 mL of fuming nitric acid to 60 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

    • Add the cold nitrating mixture dropwise to the acetanilide solution using the dropping funnel over a period of about 30-45 minutes.[1]

    • Crucially, maintain the reaction temperature below 10°C throughout the addition to prevent over-nitration and reduce the formation of the ortho isomer. [2][10]

  • Reaction Completion and Precipitation:

    • After the addition is complete, remove the ice bath and allow the mixture to stand at room temperature for 30-60 minutes to ensure the reaction goes to completion.[1]

    • Pour the reaction mixture slowly and with constant stirring into a 4 L beaker containing 2 kg of crushed ice.[1] This will precipitate the crude p-nitroacetanilide.

  • Isolation and Washing of the Crude Product:

    • Allow the ice to melt, then collect the solid product by vacuum filtration using a Buchner funnel.[5]

    • Wash the filter cake thoroughly with several portions of cold water to remove any residual acid.[1] Continue washing until the washings are neutral to litmus paper.

  • Purification by Recrystallization:

    • Transfer the crude, air-dried product to a large beaker.

    • Add a minimum amount of hot ethanol to dissolve the solid.[1][9]

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the p-nitroacetanilide.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them thoroughly.

  • Drying and Characterization:

    • Dry the final product in a desiccator or a vacuum oven at a low temperature.

    • Weigh the dried p-nitroacetanilide to determine the yield.

    • Measure the melting point of the purified product to assess its purity.

Visualizations

Synthesis_Workflow Workflow for p-Nitroacetanilide Synthesis A Dissolve Acetanilide in Glacial Acetic Acid B Cool Mixture (<10°C) A->B C Add Conc. H₂SO₄ (Keep <20°C) B->C E Slowly Add Nitrating Mixture to Acetanilide Solution (Keep <10°C) C->E D Prepare Nitrating Mixture (HNO₃ + H₂SO₄) Cool in Ice Bath D->E F Stir at Room Temperature (30-60 min) E->F G Pour onto Crushed Ice F->G H Vacuum Filter Crude Product G->H I Wash with Cold Water H->I J Recrystallize from Hot Ethanol I->J K Vacuum Filter Purified Product J->K L Dry and Characterize (Yield, Melting Point) K->L

Caption: Experimental workflow for the synthesis of p-nitroacetanilide.

Reaction_Logic Logical Relationships in Nitration Acetanilide Acetanilide Reaction Electrophilic Aromatic Substitution Acetanilide->Reaction NitratingMixture Nitrating Mixture (HNO₃ + H₂SO₄) Electrophile Nitronium Ion (NO₂⁺) (Electrophile) NitratingMixture->Electrophile Generates Electrophile->Reaction OrthoProduct o-Nitroacetanilide (Minor Product) Reaction->OrthoProduct ParaProduct p-Nitroacetanilide (Major Product) Reaction->ParaProduct Separation Separation by Recrystallization OrthoProduct->Separation ParaProduct->Separation PurifiedProduct Purified p-Nitroacetanilide Separation->PurifiedProduct

Caption: Logical flow of the nitration reaction and product formation.

References

Application Notes and Protocols for the Use of Deuterated N-(4-Nitrophenyl)acetamide as an Internal Standard in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive guide for the use of deuterated N-(4-Nitrophenyl)acetamide (this compound-d4) as an internal standard for the quantitative analysis of this compound by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The inclusion of a stable isotope-labeled internal standard is critical for achieving high accuracy and precision in bioanalytical methods by correcting for matrix effects and variability in sample preparation and instrument response.[1][2] This document outlines the theoretical principles, detailed experimental protocols, and expected analytical performance characteristics for researchers, scientists, and drug development professionals.

Introduction

This compound, also known as p-nitroacetanilide, is a chemical intermediate used in the synthesis of various compounds, including dyes and pharmaceuticals.[3] Accurate quantification of this compound in complex matrices, such as biological fluids or environmental samples, is essential for a variety of research and development applications. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, and the use of a stable isotope-labeled internal standard, such as this compound-d4, is a key component of this technique.[1][2] The deuterated analog is an ideal internal standard as it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process, from extraction to ionization.[1][2] This allows for the correction of analytical variability, leading to highly reliable and reproducible quantitative results.

Principle of Isotope Dilution Mass Spectrometry

The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically labeled version of the analyte to the sample at the earliest stage of the analytical workflow. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the analyte's signal to the internal standard's signal, any variations introduced during sample preparation, chromatography, or ionization are normalized. This ratiometric measurement provides a highly accurate and precise determination of the analyte's concentration.

Experimental Protocols

Materials and Reagents
  • Analytes: this compound (purity ≥98%)

  • Internal Standard: this compound-d4 (isotopic purity ≥98%)

  • Solvents: HPLC-grade or LC-MS grade acetonitrile, methanol, and water

  • Mobile Phase Additives: Formic acid (LC-MS grade)

  • Biological Matrix: Drug-free human plasma (or other relevant matrix)

Instrumentation
  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is a suitable starting point.

Preparation of Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of this compound and this compound-d4 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration standards at desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound-d4 stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration appropriate for spiking into all samples (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)

This protocol is a general procedure for the extraction of this compound from a plasma sample.

  • Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution to each tube.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography Parameters

ParameterRecommended Condition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient Elution Optimize for separation from matrix interferences. A starting point could be: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

Mass Spectrometry Parameters

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Detection Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimize for maximum signal (e.g., 3.5 kV)
Source Temperature Optimize for desolvation (e.g., 150 °C)
Desolvation Temperature Optimize for desolvation (e.g., 400 °C)
Data Presentation: Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound using this compound-d4 as an internal standard. The exact m/z values for the deuterated standard are predicted based on the addition of four deuterium atoms to the phenyl ring. These should be confirmed experimentally.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 181.1139.1To be optimized
181.1109.1To be optimized
This compound-d4 185.1143.1To be optimized
185.1113.1To be optimized

Note: The fragmentation of this compound typically involves the loss of the acetyl group and subsequent fragmentation of the nitrophenyl moiety. The precursor ion is the protonated molecule [M+H]+. The product ions should be selected based on their specificity and intensity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma Sample (Calibrator, QC, Unknown) add_is Add Deuterated Internal Standard (IS) sample->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer lc_separation LC Separation (C18 Column) transfer->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integrate Peak Integration (Analyte & IS) ms_detection->integrate ratio Calculate Peak Area Ratio (Analyte/IS) integrate->ratio calibrate Construct Calibration Curve ratio->calibrate quantify Quantify Unknown Samples calibrate->quantify

Caption: General experimental workflow for the quantitative analysis of this compound.

Logical Relationship of Internal Standard Correction

logical_relationship cluster_process Analytical Process cluster_variability Sources of Variability cluster_correction Correction Mechanism analyte Analyte sample_prep Sample Preparation (e.g., extraction, cleanup) analyte->sample_prep is Deuterated Internal Standard is->sample_prep lc_injection LC Injection sample_prep->lc_injection ionization MS Ionization lc_injection->ionization ratio Peak Area Ratio (Analyte/IS) ionization->ratio loss Analyte Loss loss->sample_prep injection_var Injection Volume Variation injection_var->lc_injection matrix_effects Matrix Effects (Ion Suppression/Enhancement) matrix_effects->ionization result Accurate & Precise Quantification ratio->result

Caption: How a deuterated internal standard corrects for analytical variability.

Conclusion

The use of deuterated this compound as an internal standard provides a robust and reliable method for the quantitative analysis of this compound by LC-MS/MS. The protocols and data presented in these application notes serve as a comprehensive guide for the development and implementation of this analytical method. By compensating for variations inherent in the analytical process, this approach ensures the generation of high-quality, reproducible data essential for research, clinical, and drug development applications.

References

Application Note: Purification of N-(4-Nitrophenyl)acetamide using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-(4-Nitrophenyl)acetamide, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2][3] The synthesis of this compound via electrophilic nitration of acetanilide often yields a mixture of ortho- and para-isomers, with the para-isomer being the major product.[4][5] To achieve the high purity required for subsequent applications, effective purification methods are essential. While recrystallization is a commonly employed technique for the purification of this compound, column chromatography offers a valuable alternative for achieving high levels of purity, especially for the removal of closely related impurities.[6][7][8] This application note provides a detailed protocol for the purification of this compound using silica gel column chromatography.

Principle

Column chromatography is a preparative separation technique that relies on the differential partitioning of compounds between a stationary phase and a mobile phase.[8] For the purification of this compound, a polar stationary phase (silica gel) is used in conjunction with a moderately polar mobile phase. The separation is based on the principle of adsorption chromatography, where compounds with higher polarity adsorb more strongly to the silica gel and thus elute more slowly, while less polar compounds travel down the column more quickly. By carefully selecting the mobile phase composition, a clean separation of this compound from its impurities can be achieved.

Experimental Protocols

Materials and Equipment
Reagents and Consumables Equipment
Crude this compoundGlass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)
Silica gel (60-120 mesh)Funnel
Ethyl acetate (HPLC grade)Beaker (various sizes)
Hexane (HPLC grade)Erlenmeyer flask (various sizes)
Ethanol (ACS grade)Round bottom flask
Deionized waterRotary evaporator
TLC plates (silica gel 60 F254)TLC chamber
UV lamp (254 nm)
Glass rod
Cotton or glass wool
Sand (washed)
Spatula
Collection tubes/flasks
Procedure

1. Preparation of the Column (Slurry Packing Method)

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.

  • Add a thin layer (approx. 1 cm) of washed sand over the cotton plug.

  • In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in hexane). The consistency should be pourable but not too dilute.

  • Pour the silica gel slurry into the column using a funnel. Gently tap the column to dislodge any air bubbles and to ensure even packing.

  • Open the stopcock to allow the solvent to drain, collecting it in a flask. Continuously add more slurry until the desired column height is reached (typically 25-30 cm for a 1-2 g sample).

  • Do not let the column run dry. Always maintain the solvent level above the top of the silica gel.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance of the stationary phase during sample loading.

  • Wash the column with the mobile phase until the packing is stable and the baseline is clear.

2. Sample Preparation and Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent. Given its solubility, ethanol can be a good choice.[1] Alternatively, a small amount of the mobile phase can be used.

  • Adsorb the dissolved sample onto a small amount of silica gel by adding the silica gel to the solution and then removing the solvent under reduced pressure (rotary evaporator). This results in a dry, free-flowing powder.

  • Carefully add the dried sample-silica gel mixture to the top of the prepared column.

  • Gently tap the column to settle the sample layer.

3. Elution and Fraction Collection

  • Carefully add the mobile phase to the column. A common mobile phase for separating this compound, as indicated by TLC analysis, is a mixture of ethyl acetate and hexane.[1]

  • Start with a less polar mobile phase composition (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., up to 50% ethyl acetate in hexane) if necessary (gradient elution). This allows for the elution of less polar impurities first, followed by the target compound.

  • Begin collecting fractions in test tubes or small flasks as the solvent starts to elute from the column.

  • Monitor the separation process using Thin Layer Chromatography (TLC).

4. Analysis of Fractions and Product Isolation

  • Spot the collected fractions on a TLC plate along with the crude starting material and a pure standard if available.

  • Develop the TLC plate in a suitable solvent system (e.g., 50:50 ethyl acetate:hexane).[1]

  • Visualize the spots under a UV lamp at 254 nm.[1]

  • Combine the fractions that contain the pure this compound (identified by a single spot with the correct Rf value).

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified solid this compound.

  • Determine the yield and characterize the purified product by measuring its melting point (literature value: 212-216 °C) and using spectroscopic methods (FTIR, NMR) if required.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₈N₂O₃[1]
Molar Mass180.16 g/mol [1][2]
AppearanceYellowish crystalline solid[1]
Melting Point212-216 °C[1]
SolubilitySoluble in ethanol, partially soluble in water and chloroform[1]

Table 2: Typical Column Chromatography Parameters

ParameterRecommended Value/Condition
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseEthyl acetate/Hexane gradient (e.g., 10:90 to 50:50 v/v)
Column Dimensions40 cm length x 3 cm diameter
Sample Load1-2 g of crude product
Elution ModeGradient Elution
DetectionTLC with UV visualization at 254 nm

Visualizations

experimental_workflow cluster_prep Column Preparation cluster_sample Sample Handling cluster_elution Separation cluster_analysis Analysis & Isolation prep_column Prepare Slurry of Silica Gel pack_column Pack the Column prep_column->pack_column add_sand Add Protective Sand Layer pack_column->add_sand load_sample Load Sample onto Column add_sand->load_sample dissolve_sample Dissolve Crude Product adsorb_sample Adsorb on Silica Gel dissolve_sample->adsorb_sample adsorb_sample->load_sample elute_column Elute with Mobile Phase Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent characterize Characterize Final Product evaporate_solvent->characterize

Caption: Workflow for the purification of this compound.

separation_principle cluster_elution Elution Process start Crude this compound (mixture of isomers and impurities) column Silica Gel Column (Stationary Phase) start->column less_polar Less Polar Impurities (Elute First) column->less_polar Differential Adsorption mobile_phase Mobile Phase (e.g., Ethyl Acetate/Hexane) mobile_phase->column product This compound (Elutes Later) less_polar->product more_polar More Polar Impurities (Strongly Adsorbed) product->more_polar

Caption: Principle of chromatographic separation.

Conclusion

Column chromatography is a highly effective method for the purification of this compound, capable of yielding a product with high purity. The protocol described in this application note provides a systematic approach for researchers, scientists, and drug development professionals to purify this important chemical intermediate. The key to a successful separation lies in the careful preparation of the column, appropriate choice of the mobile phase, and diligent monitoring of the fractions. The purified this compound can then be used in subsequent synthetic steps with confidence in its quality.

References

Application Note: Monitoring the Nitration of Acetanilide by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of acetanilide is a cornerstone experiment in organic chemistry, demonstrating a classic electrophilic aromatic substitution reaction. In this process, the acetamido group (-NHCOCH₃) on the acetanilide ring directs the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the para position, yielding p-nitroacetanilide, with a smaller amount of the ortho isomer also forming.[1][2] For researchers in synthesis and drug development, precise monitoring of reaction progress is critical to optimize yield, minimize side-product formation, and determine the reaction endpoint. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective analytical technique perfectly suited for this purpose. This application note provides a detailed protocol for monitoring the nitration of acetanilide in real-time using TLC.

Experimental Protocols

This section details the procedures for both the synthesis of nitroacetanilide and its subsequent monitoring by TLC.

Protocol 1A: Synthesis of p-Nitroacetanilide

This protocol outlines the nitration of acetanilide. The reaction is exothermic and requires careful temperature control to prevent over-nitration and ensure selectivity.[3]

Materials and Reagents:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice and Deionized Water

  • Ethanol (for recrystallization)

  • Erlenmeyer flasks, beakers, magnetic stirrer, and ice bath

Procedure:

  • In a 50 mL Erlenmeyer flask, dissolve approximately 1.0 g of acetanilide in 2 mL of glacial acetic acid. Gentle warming may be required.[2][4]

  • Carefully add 2 mL of concentrated sulfuric acid to the acetanilide solution and swirl to mix.[4]

  • Cool this solution in an ice bath for at least 5-10 minutes.

  • In a separate small test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 1 mL of concentrated sulfuric acid. Cool this mixture in the ice bath as well.[4]

  • Using a Pasteur pipette, add the cold nitrating mixture dropwise to the chilled acetanilide solution over a period of about 10 minutes.[3] Keep the flask in the ice bath and swirl continuously to maintain a low temperature (below 10°C).[1][3]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for an additional 15-30 minutes to ensure the reaction goes to completion.[2][4]

  • Pour the reaction mixture onto approximately 40-100 g of crushed ice in a beaker to precipitate the crude product.[1][2][4]

  • Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water to remove residual acids.[2][4]

  • A small portion of this crude solid should be set aside for TLC analysis. The remainder can be purified by recrystallization from ethanol.[4][5]

Protocol 1B: TLC Monitoring of the Reaction

This protocol describes how to use TLC to track the disappearance of the starting material (acetanilide) and the appearance of the product (nitroacetanilide).

Materials and Reagents:

  • Silica gel TLC plates (with fluorescent indicator, F₂₅₄)

  • Developing chamber with lid

  • Capillary tubes for spotting

  • Mobile Phase (Eluent): 2:1 Ethyl acetate/Hexane[4]

  • Acetone or Ethanol (for dissolving samples)

  • UV Lamp (254 nm)

  • Iodine chamber (optional)

Procedure:

  • Sample Preparation:

    • Starting Material (SM): Dissolve a few crystals of acetanilide in a small vial with ~1 mL of acetone or ethanol.

    • Reaction Mixture (RM): At various time points during the reaction (e.g., t=0, 5 min, 15 min, 30 min), withdraw a tiny aliquot (a drop) using a glass capillary and quench it in a vial containing ~1 mL of cold water and a few drops of acetone.

    • Crude Product (CP): After filtration, dissolve a small amount of the crude solid in ~1 mL of acetone or ethanol.[4]

  • TLC Plate Preparation and Spotting:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a TLC plate.

    • Mark three lanes on the origin line for the Starting Material (SM), a co-spot (Co), and the Reaction Mixture (RM).

    • Using separate capillary tubes, apply a small spot of the SM solution to the 'SM' lane.

    • Apply a spot of the SM solution and a spot of the RM solution on top of each other in the 'Co' (co-spot) lane. This helps confirm spot identity.

    • Apply a spot of the RM solution to the 'RM' lane. Ensure all spots are small and concentrated.[6]

  • Development:

    • Pour the 2:1 ethyl acetate/hexane eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Close the lid and let it equilibrate for a few minutes.

    • Carefully place the spotted TLC plate into the chamber, ensuring the origin line is above the solvent level. Close the lid.

    • Allow the solvent front to travel up the plate until it is about 1 cm from the top.[7]

  • Visualization:

    • Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

    • Visualize the spots by placing the plate under a short-wave UV lamp (254 nm).[8] Aromatic compounds will appear as dark spots against the fluorescent green background.[8][9]

    • Circle the observed spots with a pencil.

    • (Optional) For further visualization, place the plate in an iodine chamber. Most organic compounds will form yellow-brown spots.[7][8]

Data Presentation and Analysis

The progress of the reaction is determined by comparing the spots on the TLC plate. The Retention Factor (Rƒ) is a key quantitative measure, calculated as:

Rƒ = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Acetanilide is less polar than its nitrated products. Therefore, in a moderately polar solvent system like ethyl acetate/hexane, acetanilide will travel further up the plate and have a higher Rƒ value than p-nitroacetanilide.

Table 1: Representative Rƒ Values for Acetanilide Nitration

CompoundFunctionExpected Rƒ Value (2:1 Ethyl Acetate/Hexane)
AcetanilideStarting Material~0.83[10]
p-NitroacetanilideMajor Product~0.72[10]
o-NitroacetanilideMinor ProductSlightly different from p-isomer, often close

Note: Rƒ values are indicative and can vary based on the specific TLC plate, chamber saturation, temperature, and exact solvent composition.

Interpretation of Results:

  • At t=0: A single spot corresponding to the starting material will be visible in the reaction mixture lane.

  • During Reaction: The spot for the starting material will begin to fade, and a new, lower-Rƒ spot corresponding to the product(s) will appear and intensify.

  • Reaction Completion: The starting material spot will be completely absent (or very faint), and the product spot will be dominant.

Workflow Visualization

The following diagram illustrates the complete workflow for monitoring the nitration of acetanilide using TLC.

Nitration_TLC_Workflow Workflow for TLC Monitoring of Acetanilide Nitration cluster_reaction Part A: Nitration Reaction cluster_tlc Part B: TLC Analysis cluster_analysis Part C: Data Interpretation prep_reagents Prepare Acetanilide & Nitrating Mixture reaction Combine & React (0-10°C) prep_reagents->reaction Dropwise Addition quench Quench on Ice & Filter reaction->quench After 15-30 min spot Spot SM, Co, RM on TLC Plate reaction->spot Withdraw Aliquot (During Reaction) quench->spot Sample Crude Product develop Develop Plate in 2:1 EtOAc/Hexane spot->develop visualize Dry & Visualize (UV Lamp) develop->visualize analyze Calculate Rf Values & Assess Reaction Progress visualize->analyze

Caption: Workflow for the synthesis and TLC monitoring of acetanilide nitration.

References

Application Notes and Protocols: Derivatization of N-(4-Nitrophenyl)acetamide for Further Synthetic Steps

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(4-Nitrophenyl)acetamide, a readily synthesized derivative of acetanilide, serves as a versatile starting material in organic synthesis, particularly in the development of pharmaceuticals and other biologically active compounds. Its strategic functional groups—the nitro group and the acetamide moiety—offer multiple avenues for chemical modification. The nitro group can be readily reduced to a primary amine, which then acts as a nucleophile or can be converted into a diazonium salt for a variety of coupling reactions. The acetamide group provides stability and can be hydrolyzed under certain conditions. This document provides detailed protocols for the synthesis of this compound and its subsequent derivatization into key intermediates and final products with therapeutic and industrial relevance.

Synthetic Workflow Overview

The overall synthetic strategy involves the initial synthesis of this compound, followed by its reduction to the key intermediate, N-(4-aminophenyl)acetamide. This intermediate can then be utilized in a variety of further synthetic transformations.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways N-Phenylacetamide N-Phenylacetamide This compound This compound N-Phenylacetamide->this compound Nitration N-(4-Aminophenyl)acetamide N-(4-Aminophenyl)acetamide This compound->N-(4-Aminophenyl)acetamide Reduction Paracetamol Paracetamol N-(4-Aminophenyl)acetamide->Paracetamol Acylation / Hydrolysis Azo Dyes Azo Dyes N-(4-Aminophenyl)acetamide->Azo Dyes Diazotization & Coupling Amide Derivatives Amide Derivatives N-(4-Aminophenyl)acetamide->Amide Derivatives Amide Coupling Biaryl Compounds Biaryl Compounds N-(4-Aminophenyl)acetamide->Biaryl Compounds Halogenation & Suzuki Coupling Benzimidazoles Benzimidazoles N-(4-Aminophenyl)acetamide->Benzimidazoles Condensation

Caption: Synthetic pathways from N-phenylacetamide.

Data Presentation

The following tables summarize the quantitative data for the key synthetic transformations described in the protocols.

Table 1: Synthesis of this compound and N-(4-Aminophenyl)acetamide

Reaction StepStarting MaterialProductReagentsYield (%)Analytical Data
NitrationN-PhenylacetamideThis compoundHNO₃, H₂SO₄49.74λmax: 315.78 nm, 223.45 nm, 201.39 nm[1]
ReductionThis compoundN-(4-Aminophenyl)acetamideFe, CH₃COOH32.38m/z = 151.1 (M+1)[2]
ReductionThis compoundN-(4-Aminophenyl)acetamideZn, HCl33.29λmax: 246.41 nm, 206.05 nm[2]

Table 2: Derivatization of N-(4-Aminophenyl)acetamide

Derivatization ReactionStarting MaterialProductReagentsYield (%)Analytical Data
Acylation (Paracetamol Synthesis)p-AminophenolParacetamolAcetic Anhydride59.5m.p. 169-170°C[3]
Azo Coupling4-Aminoaniline, 1-Naphthol(E)-4-((4-aminophenyl)diazenyl)naphthalen-1-olNaNO₂, HCl, NaOHNot Specifiedλmax: 477 nm (acidic), 595 nm (basic)[4]
Benzimidazole Synthesiso-Phenylenediamine, p-Aminobenzoic acid2-(4-Aminophenyl)-benzimidazoleo-Phosphoric acidHighNot Specified[5]
Amide Coupling4-Amino-N-(4-methoxybenzyl)benzamide, 2,5-Dimethylthiazole-4-carboxylic acidCorresponding AmideEDC, HOBt, DMAPGood to ExcellentNot Specified[6]
Suzuki-Miyaura CouplingN-(4-Bromophenyl)furan-2-carboxamide, Arylboronic acidsN-(4-Arylphenyl)furan-2-carboxamidesPd(PPh₃)₄, K₃PO₄32-83Not Specified[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the nitration of N-phenylacetamide to yield this compound.

G Start Start Dissolve Dissolve N-Phenylacetamide in Glacial Acetic Acid Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool Add Nitrating Mixture Add Nitrating Mixture (HNO3/H2SO4) dropwise Cool->Add Nitrating Mixture Stir Stir at 0-5°C Add Nitrating Mixture->Stir Pour Pour onto Ice Water Stir->Pour Filter Filter the Precipitate Pour->Filter Wash Wash with Cold Water Filter->Wash Dry Dry the Product Wash->Dry End End Dry->End

Caption: Workflow for this compound synthesis.

Materials:

  • N-Phenylacetamide

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

  • Ice

  • Distilled Water

Procedure:

  • In a flask, dissolve N-phenylacetamide in glacial acetic acid.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture for 1 hour at 0-5°C.

  • Pour the reaction mixture onto crushed ice with stirring.

  • Collect the yellow precipitate by vacuum filtration.

  • Wash the precipitate with cold water until the washings are neutral.

  • Dry the product, this compound. The raw yield is approximately 49.74%.[8]

Protocol 2: Reduction to N-(4-Aminophenyl)acetamide

This protocol details the reduction of the nitro group of this compound to an amino group.

Materials:

  • This compound

  • Iron powder (Fe) or Zinc powder (Zn)

  • Acetic Acid (CH₃COOH) or Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, create a suspension of this compound in water and acetic acid (for iron) or hydrochloric acid (for zinc).

  • Heat the mixture to reflux.

  • Gradually add iron powder or zinc powder to the refluxing suspension.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.

  • Filter the crude product and recrystallize from ethanol/water to obtain pure N-(4-aminophenyl)acetamide. The yield is approximately 32-33%.[2]

Protocol 3: Synthesis of Paracetamol (N-(4-Hydroxyphenyl)acetamide)

This protocol outlines the synthesis of the analgesic paracetamol from p-aminophenol, which can be obtained from the hydrolysis of N-(4-aminophenyl)acetamide.

Materials:

  • p-Aminophenol

  • Acetic Anhydride

  • Water

Procedure:

  • To a suspension of p-aminophenol in water, add acetic anhydride.

  • Stir the mixture vigorously. The reaction is exothermic and the product will begin to precipitate.

  • Cool the reaction mixture in an ice bath to complete the precipitation.

  • Collect the crude paracetamol by vacuum filtration.

  • Wash the crystals with cold water.

  • Recrystallize the crude product from hot water to obtain pure N-(4-hydroxyphenyl)acetamide. A typical yield is around 59.5%.[3]

Protocol 4: Synthesis of an Azo Dye

This protocol describes a general procedure for the synthesis of an azo dye from N-(4-aminophenyl)acetamide via diazotization and coupling with a suitable aromatic compound.

G cluster_0 Diazotization cluster_1 Azo Coupling Amine_HCl Dissolve N-(4-aminophenyl)acetamide in HCl Cool_Amine Cool to 0-5°C Amine_HCl->Cool_Amine Add_NaNO2 Add NaNO2 solution dropwise Cool_Amine->Add_NaNO2 NaNO2_sol Prepare NaNO2 solution Diazonium_Salt Diazonium Salt Solution Add_NaNO2->Diazonium_Salt Add_Diazonium Add Diazonium Salt Solution Diazonium_Salt->Add_Diazonium Coupling_Agent Prepare Coupling Agent Solution (e.g., 1-Naphthol in NaOH) Cool_Coupling Cool to 0-5°C Coupling_Agent->Cool_Coupling Cool_Coupling->Add_Diazonium Stir_Couple Stir for 30 min Add_Diazonium->Stir_Couple Azo_Dye Azo Dye Precipitate Stir_Couple->Azo_Dye

Caption: Diazotization and azo coupling workflow.

Materials:

  • N-(4-Aminophenyl)acetamide

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • 1-Naphthol (or other coupling agent)

  • Sodium Hydroxide (NaOH)

  • Ice

Procedure:

  • Diazotization: Dissolve N-(4-aminophenyl)acetamide in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.[4]

  • Slowly add a cold aqueous solution of sodium nitrite dropwise with constant stirring, keeping the temperature below 5°C.[4]

  • Azo Coupling: In a separate beaker, dissolve 1-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5°C.[4]

  • Slowly add the cold diazonium salt solution to the cold 1-naphthol solution with vigorous stirring. A colored precipitate of the azo dye will form immediately.[4]

  • Continue stirring for 30 minutes in the ice bath.

  • Collect the azo dye by vacuum filtration, wash with cold water, and dry.

Protocol 5: General Procedure for Amide Bond Formation

This protocol provides a general method for the coupling of N-(4-aminophenyl)acetamide with a carboxylic acid using a common coupling agent.

Materials:

  • N-(4-Aminophenyl)acetamide

  • Carboxylic Acid (e.g., 2,5-dimethylthiazole-4-carboxylic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (AcCN)

Procedure:

  • To a stirred solution of N-(4-aminophenyl)acetamide (1.0 equiv) and the carboxylic acid (1.2 equiv) in acetonitrile, add EDC (1.0 equiv), HOBt (0.1 equiv), and DMAP (1.0 equiv).[6]

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can be purified by column chromatography.

Protocol 6: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling of a halogenated N-phenylacetamide derivative with an arylboronic acid. N-(4-bromo-2-nitrophenyl)acetamide can be used as a starting material for this reaction.

Materials:

  • Halogenated N-phenylacetamide derivative (e.g., N-(4-bromophenyl)furan-2-carboxamide)

  • Arylboronic Acid

  • Palladium Catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium Phosphate [K₃PO₄])

  • Degassed Solvent (e.g., 1,4-Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine the halogenated N-phenylacetamide derivative (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (3 mol%), and the base (2.0 equiv).[7][9]

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to 80-100°C and stir vigorously for 8-16 hours.[9]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 7: Synthesis of Benzimidazoles

This protocol describes the synthesis of a 2-substituted benzimidazole from o-phenylenediamine and a carboxylic acid derivative of the N-(4-aminophenyl)acetamide series.

Materials:

  • o-Phenylenediamine

  • p-Aminobenzoic acid (as a representative carboxylic acid)

  • o-Phosphoric acid

Procedure:

  • In a reaction flask, add o-phenylenediamine (1.0 equiv) and p-aminobenzoic acid (1.0 equiv) to o-phosphoric acid.[5]

  • Reflux the mixture for 4 hours.[5]

  • Pour the hot mixture over a mixture of ice and water.

  • Neutralize the solution with a 10% ammonia solution.

  • Collect the precipitated benzimidazole derivative by filtration, wash with cold water, and dry.[5]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of compounds with significant applications in the pharmaceutical and dye industries. The protocols provided herein offer detailed procedures for its synthesis and derivatization, supported by quantitative data to ensure reproducibility. These methods provide a solid foundation for researchers and scientists to explore the synthesis of novel bioactive molecules and functional materials.

References

The Versatility of N-(4-Nitrophenyl)acetamide in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-(4-Nitrophenyl)acetamide, a readily available aromatic nitro compound, serves as a versatile precursor in the synthesis of a wide array of heterocyclic compounds.[1][2] Its strategic functional groups—the nitro group, the acetamido group, and the phenyl ring—offer multiple reaction sites for cyclization and functional group interconversion, making it a valuable starting material in medicinal chemistry and materials science. The nitro group can be readily reduced to an amino group, a key step in the formation of many nitrogen-containing heterocycles. The acetamido group can be hydrolyzed to an amine or converted to other functional groups like thioamides, expanding its synthetic utility. This document provides detailed application notes and experimental protocols for the synthesis of several key classes of heterocyclic compounds utilizing this compound and its derivatives.

Synthesis of Benzimidazoles

Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of 2-(4-nitrophenyl)-1H-benzimidazole can be efficiently achieved through the condensation of o-phenylenediamine with 4-nitrobenzaldehyde, a derivative of this compound. A more direct route involves the reductive cyclization of N-(2-amino-4-nitrophenyl)acetamide.

Logical Workflow for Benzimidazole Synthesis

Workflow for the Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole A o-Phenylenediamine C Condensation Reaction A->C B 4-Nitrobenzaldehyde B->C D 2-(4-nitrophenyl)-1H-benzimidazole C->D p-TsOH, Reflux

Caption: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole.

Quantitative Data for Benzimidazole Synthesis
ProductStarting MaterialsCatalystSolventReaction TimeTemperatureYield (%)Reference
2-(4-nitrophenyl)-1H-benzimidazoleo-phenylenediamine, 4-nitrobenzaldehydep-Toluenesulfonic acidAcetonitrile5 hReflux92[3]
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)-1H-benzimidazole
  • In a round-bottom flask, a mixture of o-phenylenediamine (1.08 g, 10 mmol), 4-nitrobenzaldehyde (1.51 g, 10 mmol), and a catalytic amount of p-toluenesulfonic acid (0.19 g, 1 mmol) in 50 mL of acetonitrile is prepared.

  • The reaction mixture is refluxed for 5 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The residue is neutralized with a saturated solution of sodium bicarbonate.

  • The resulting solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from ethanol to afford pure 2-(4-nitrophenyl)-1H-benzimidazole.[3]

Synthesis of Quinoxalines

Quinoxalines are nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals and as dyes. A common and efficient method for their synthesis is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. This compound can be a precursor to the diamine component through a two-step process involving hydrolysis of the acetamido group to an amine, followed by the reduction of the nitro group.

Logical Workflow for Quinoxaline Synthesis

Proposed Synthesis of a Quinoxaline Derivative A This compound B 4-Nitroaniline A->B Hydrolysis C 1-Amino-4-nitrobenzene B->C Further functionalization D Benzene-1,2-diamine derivative C->D Reduction of Nitro Group F Condensation D->F E 1,2-Dicarbonyl Compound E->F G Quinoxaline Derivative F->G Catalyst, RT

Caption: Quinoxaline synthesis from an this compound precursor.

Quantitative Data for Quinoxaline Synthesis
ProductStarting MaterialsCatalystSolventReaction TimeTemperatureYield (%)Reference
2,3-Diphenylquinoxalineo-phenylenediamine, BenzilAlumina-supported molybdophosphovanadatesToluene2 hRoom Temp.92[4]
Phenyl-(3-phenylquinoxalin-6-yl)-methanone3,4-diaminobenzophenone, Phenacyl bromidePyridineTetrahydrofuran2 hRoom Temp.High[5]
Experimental Protocol: General Synthesis of Quinoxalines
  • To a mixture of an o-phenylenediamine derivative (1 mmol) and a 1,2-dicarbonyl compound (1 mmol) in toluene (8 mL), 0.1 g of an alumina-supported heteropolyoxometalate catalyst is added.[4]

  • The mixture is stirred at room temperature.[4]

  • The progress of the reaction is monitored by TLC.[4]

  • After completion of the reaction (typically 2 hours), the insoluble catalyst is separated by filtration.[4]

  • The filtrate is dried over anhydrous Na₂SO₄.[4]

  • The solvent is evaporated under reduced pressure to yield the crude product.[4]

  • The pure product is obtained by recrystallization from ethanol.[4]

Synthesis of Thiazoles

Thiazoles are sulfur and nitrogen-containing five-membered heterocyclic compounds found in many natural products and pharmaceuticals, including vitamin B1. The Hantzsch thiazole synthesis is a classical method for their preparation, involving the reaction of an α-haloketone with a thioamide. This compound can be converted to the corresponding thioamide, N-(4-nitrophenyl)thioacetamide, using Lawesson's reagent, which can then be used in the Hantzsch synthesis.

Logical Workflow for Thiazole Synthesis

Hantzsch Thiazole Synthesis Pathway A This compound B N-(4-nitrophenyl)thioacetamide A->B Lawesson's Reagent D Cyclocondensation B->D C α-Haloketone C->D E 4-Aryl-2-(4-nitrophenylamino)thiazole D->E Reflux

Caption: Hantzsch synthesis of a thiazole derivative.

Quantitative Data for Thiazole Synthesis
ProductStarting MaterialsReagent/CatalystSolventReaction TimeTemperatureYield (%)Reference
ThioamidesAmidesLawesson's ReagentTolueneVariesRefluxHigh[6]
2-Aminothiazolesα-Haloketones, ThioureasNone (Microwave)Methanol8 h (conventional)RefluxModerate[7]
Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)thioacetamide

  • A mixture of this compound (10 mmol) and Lawesson's reagent (5 mmol) in dry toluene (50 mL) is refluxed for 2-4 hours.[6]

  • The reaction is monitored by TLC.

  • After completion, the solvent is evaporated under reduced pressure.

  • The residue is purified by column chromatography on silica gel to give N-(4-nitrophenyl)thioacetamide.

Step 2: Hantzsch Thiazole Synthesis

  • A mixture of N-(4-nitrophenyl)thioacetamide (10 mmol) and an α-haloketone (e.g., 2-bromoacetophenone, 10 mmol) in ethanol (50 mL) is refluxed for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is partially evaporated.

  • The mixture is neutralized with a saturated solution of sodium bicarbonate.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is recrystallized from a suitable solvent to yield the pure thiazole derivative.

Synthesis of Pyrazoles

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and are core structures in many drugs. The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a fundamental method for their preparation. This compound can be converted to 4-nitrophenylhydrazine, a key precursor for this synthesis. This conversion involves the hydrolysis of the acetamide to 4-nitroaniline, followed by diazotization and reduction.

Logical Workflow for Pyrazole Synthesis

Knorr Pyrazole Synthesis Pathway A This compound B 4-Nitroaniline A->B Hydrolysis C 4-Nitrophenylhydrazine B->C 1. NaNO2, HCl 2. SnCl2 E Condensation C->E D 1,3-Dicarbonyl Compound D->E F 1-(4-nitrophenyl)pyrazole Derivative E->F Acid catalyst, Heat

Caption: Knorr synthesis of a pyrazole derivative.

Quantitative Data for Pyrazole Synthesis
ProductStarting MaterialsReagentsSolventReaction TimeTemperatureYield (%)Reference
4-Nitrophenylhydrazine hydrochloride4-NitroanilineNaNO₂, HCl, SnCl₂Water3 h0 °C39[8]
PyrazoloneEthyl benzoylacetate, Hydrazine hydrateAcetic acid1-Propanol1 h~100 °CHigh[9]
Experimental Protocols

Step 1: Synthesis of 4-Nitrophenylhydrazine Hydrochloride

  • Dissolve 4-nitroaniline (1.47 g, 10.6 mmol) in concentrated hydrochloric acid (2 mL) and cool the solution to 0 °C.[8]

  • Add a solution of sodium nitrite (717 mg, 10.4 mmol) in water (4 mL) dropwise to the reaction mixture under ice bath conditions with continuous stirring for 1 hour.[8]

  • Slowly add a pre-cooled solution of stannous chloride (4.7 g, 20.8 mmol) in concentrated hydrochloric acid (2 mL) to the diazonium salt solution.[8]

  • Continue stirring the reaction mixture at 0 °C for 2 hours.[8]

  • Collect the resulting yellow-orange precipitate by filtration and wash thoroughly with ice-cold water until the filtrate is neutral.[8]

  • Dry the precipitate under vacuum to obtain 4-nitrophenylhydrazine hydrochloride.[8]

Step 2: Knorr Pyrazole Synthesis

  • In a scintillation vial, mix a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 3 mmol) and 4-nitrophenylhydrazine (3 mmol).

  • Add 1-propanol (3 mL) and a few drops of glacial acetic acid.[9]

  • Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1-2 hours.[9]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture and add water (10 mL) to precipitate the product.

  • Filter the solid product, wash with a small amount of cold water, and air dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure pyrazole derivative.

Synthesis of Thiophenes

Thiophenes are sulfur-containing five-membered aromatic heterocycles that are important scaffolds in pharmaceuticals and electronic materials. The Gewald reaction is a powerful multicomponent reaction for the synthesis of 2-aminothiophenes from a carbonyl compound, an active methylene nitrile, and elemental sulfur. This compound can be converted to N-(4-nitrophenyl)-2-cyanoacetamide, which can then serve as the active methylene nitrile component in the Gewald reaction.

Logical Workflow for Thiophene Synthesis

Gewald Thiophene Synthesis Pathway A This compound B N-(4-nitrophenyl)-2-cyanoacetamide A->B Reaction with cyanoacetic acid derivative E Gewald Reaction B->E C Carbonyl Compound C->E D Elemental Sulfur D->E F 2-Amino-3-carbamoylthiophene Derivative E->F Base, Heat

Caption: Gewald synthesis of a thiophene derivative.

Quantitative Data for Thiophene Synthesis
ProductStarting MaterialsBaseSolventReaction TimeTemperatureYield (%)Reference
2-AminothiophenesKetone, α-Cyanoester, SulfurMorpholineEthanolVariesRefluxGood[2]
3-Acetyl-2-aminothiophenesCyanoacetone, α-Mercaptoaldehyde dimerTriethylamineDMF-60 °CModerate
Experimental Protocols

Step 1: Synthesis of N-(4-nitrophenyl)-2-cyanoacetamide

  • A mixture of 4-nitroaniline (derived from the hydrolysis of this compound) and ethyl cyanoacetate is heated, often in the presence of a catalyst or under conditions that promote amide formation.

  • The reaction progress is monitored by TLC.

  • Upon completion, the reaction mixture is worked up by cooling, precipitation, and filtration.

  • The crude product is purified by recrystallization to yield N-(4-nitrophenyl)-2-cyanoacetamide.

Step 2: Gewald Thiophene Synthesis

  • A mixture of a carbonyl compound (e.g., cyclohexanone, 10 mmol), N-(4-nitrophenyl)-2-cyanoacetamide (10 mmol), and elemental sulfur (10 mmol) in ethanol (50 mL) is prepared.

  • A catalytic amount of a base, such as morpholine or triethylamine, is added to the mixture.

  • The reaction mixture is heated to reflux and stirred for several hours.

  • The reaction is monitored by TLC.

  • After completion, the mixture is cooled, and the precipitated product is collected by filtration.

  • The crude thiophene derivative is washed with cold ethanol and purified by recrystallization.[2]

References

Troubleshooting & Optimization

Technical Support Center: Separation of Nitroacetanilide Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the separation of ortho-nitroacetanilide from p-nitroacetanilide.

Frequently Asked Questions (FAQs)

Q1: What is the primary method for separating o-nitroacetanilide from p-nitroacetanilide?

A1: The most common and effective method for separating o-nitroacetanilide from p-nitroacetanilide is fractional crystallization, specifically recrystallization from ethanol. This technique leverages the significant difference in solubility between the two isomers in this solvent.[1][2]

Q2: Why is there a difference in solubility between the two isomers?

A2: The difference in physical properties, including solubility, arises from the different placement of the nitro group on the acetanilide structure. p-Nitroacetanilide is a more symmetrical molecule than o-nitroacetanilide, which allows it to pack more efficiently into a crystal lattice. This stronger crystal structure makes it less soluble in solvents compared to the ortho isomer.

Q3: Can I use other solvents for recrystallization?

A3: While ethanol is the most commonly cited solvent, other polar solvents could potentially be used. However, the key is to find a solvent in which the solubility of the two isomers is significantly different at a high temperature compared to a low temperature. It is reported that o-nitroacetanilide is more soluble in polar solvents in general.

Q4: Is column chromatography a viable alternative for separation?

A4: Yes, column chromatography is a powerful technique for separating isomers with different polarities and can be used to separate o- and p-nitroacetanilide. Thin-layer chromatography (TLC) can be used to determine the optimal solvent system for the column separation.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible CauseSolution
Low yield of p-nitroacetanilide Using too much solvent during recrystallization.Use the minimum amount of hot ethanol required to dissolve the crude product.[1]
Incomplete precipitation.After cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[2]
Product is still yellow, indicating contamination with the ortho isomer Cooling the solution too quickly, trapping the more soluble o-isomer in the crystals.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Insufficient washing of the crystals.Wash the collected crystals with a small amount of cold ethanol to remove any remaining mother liquor containing the dissolved ortho-isomer.
Column Chromatography Issues
ProblemPossible CauseSolution
Poor separation of the two isomers (overlapping bands) The solvent system (mobile phase) is too polar.Decrease the polarity of the eluent. For a hexane/ethyl acetate system, increase the proportion of hexane.[3]
The column was not packed properly, leading to channeling.Ensure the stationary phase is packed uniformly without any air bubbles or cracks.[4]
o-Nitroacetanilide does not elute from the column The solvent system is not polar enough.Gradually increase the polarity of the eluent. For example, start with a low polarity mixture like 9:1 hexane/ethyl acetate and gradually increase the proportion of ethyl acetate.[4]

Data Presentation

Physical Properties of Nitroacetanilide Isomers
Propertyo-Nitroacetanilidep-Nitroacetanilide
Molar Mass ( g/mol ) 180.16180.16[5]
Melting Point (°C) 92-94214-216[5]
Boiling Point (°C) Decomposes408.9 (approx.)[5]
Appearance Yellow needlesYellowish crystalline powder[5]
Solubility of Nitroacetanilide Isomers in Ethanol
Temperature (°C)o-Nitroacetanilide (g/100mL)p-Nitroacetanilide (g/100mL)
2511.51.25
5035.84.2
78 (Boiling Point)Highly soluble18.0

Note: Solubility data is compiled and extrapolated from various sources. Exact values may vary based on experimental conditions.

Experimental Protocols

Protocol 1: Separation by Recrystallization from Ethanol

This protocol is designed for the purification of a crude mixture of nitroacetanilide isomers obtained from the nitration of acetanilide, where p-nitroacetanilide is the major product.

Materials:

  • Crude nitroacetanilide mixture

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude nitroacetanilide mixture to an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask.

  • Gently heat the mixture while stirring until the solid completely dissolves. Add more ethanol dropwise if necessary to achieve complete dissolution at the boiling point.[1]

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • As the solution cools, crystals of p-nitroacetanilide will begin to form. The more soluble o-nitroacetanilide will remain in the solution.[1]

  • After the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystallization of the p-isomer.[2]

  • Set up a Buchner funnel for vacuum filtration.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold 95% ethanol to remove any residual mother liquor.

  • Dry the purified p-nitroacetanilide crystals. The o-nitroacetanilide remains in the filtrate.

Protocol 2: Separation by Column Chromatography

This protocol provides a general method for separating a mixture of o- and p-nitroacetanilide using silica gel column chromatography.

Materials:

  • Crude nitroacetanilide mixture

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Determine the optimal solvent system: Use Thin-Layer Chromatography (TLC) to find a solvent system that provides good separation of the two isomers. A mixture of hexane and ethyl acetate is a good starting point.[6] Test different ratios (e.g., 9:1, 4:1, 2:1 hexane:ethyl acetate). The ideal system will show two distinct spots with Rf values between 0.2 and 0.8.[7]

  • Prepare the column:

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.[4]

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexane:ethyl acetate).

    • Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing and remove air bubbles.[4]

    • Add a layer of sand on top of the silica gel.

  • Load the sample:

    • Dissolve the crude nitroacetanilide mixture in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to adsorb onto the silica gel.

  • Elute the column:

    • Begin eluting the column with the least polar solvent mixture determined by TLC.

    • The less polar o-nitroacetanilide will travel down the column faster than the more polar p-nitroacetanilide.

    • Collect the eluent in fractions using the collection tubes.

  • Monitor the separation:

    • Spot the collected fractions on TLC plates to monitor the elution of the compounds.

    • Once the o-nitroacetanilide has completely eluted, the polarity of the solvent can be gradually increased (e.g., by increasing the proportion of ethyl acetate) to elute the p-nitroacetanilide.

  • Isolate the compounds:

    • Combine the fractions containing the pure o-nitroacetanilide and the fractions containing the pure p-nitroacetanilide.

    • Evaporate the solvent from each combined fraction to obtain the purified isomers.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_separation Separation crude Crude Mixture (o- and p-nitroacetanilide) hot_etoh Add Minimum Hot Ethanol crude->hot_etoh dissolved Completely Dissolved Solution hot_etoh->dissolved cool_rt Cool to Room Temperature dissolved->cool_rt ice_bath Cool in Ice Bath cool_rt->ice_bath crystals p-Nitroacetanilide Crystals Form ice_bath->crystals filtration Vacuum Filtration crystals->filtration pure_p Pure p-Nitroacetanilide (Solid) filtration->pure_p filtrate Filtrate (o-Nitroacetanilide in Ethanol) filtration->filtrate Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack Column with Silica Gel load_sample Load Crude Mixture pack_column->load_sample elute_nonpolar Elute with Non-Polar Solvent (e.g., Hexane/EtOAc 9:1) load_sample->elute_nonpolar collect_fractions1 Collect Fractions (o-nitroacetanilide) elute_nonpolar->collect_fractions1 tlc Monitor Fractions by TLC collect_fractions1->tlc elute_polar Increase Solvent Polarity (e.g., Hexane/EtOAc 2:1) collect_fractions2 Collect Fractions (p-nitroacetanilide) elute_polar->collect_fractions2 collect_fractions2->tlc tlc->elute_polar combine1 Combine Pure 'o' Fractions tlc->combine1 combine2 Combine Pure 'p' Fractions tlc->combine2 evaporate1 Evaporate Solvent combine1->evaporate1 evaporate2 Evaporate Solvent combine2->evaporate2 pure_o Pure o-Nitroacetanilide evaporate1->pure_o pure_p Pure p-Nitroacetanilide evaporate2->pure_p

References

Technical Support Center: Troubleshooting Low Yield in N-(4-Nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) to address common issues leading to low yields during the synthesis of N-(4-Nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

There are two primary methods for synthesizing this compound:

  • Acetylation of p-Nitroaniline: This is a direct method where p-nitroaniline is reacted with an acetylating agent, most commonly acetic anhydride, to form the amide. Glacial acetic acid is often used as the solvent.[1][2]

  • Nitration of Acetanilide: This is a two-step approach where aniline is first protected by acetylation to form acetanilide. The acetanilide is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield primarily the para-substituted product, this compound.[3][4][5][6] This route is often preferred because direct nitration of aniline can lead to oxidation of the amino group and the formation of a mixture of ortho, meta, and para isomers.[7]

Q2: My overall yield is consistently low. What are the most common causes?

Low yields can stem from several critical areas:

  • Reagent Quality: The presence of water in the reaction is a major issue. Acetic anhydride readily hydrolyzes to form two equivalents of acetic acid, which is unreactive for acetylation.[8][9] Ensure starting materials and solvents are anhydrous.

  • Incomplete Reaction: The amino group of p-nitroaniline is deactivated by the strongly electron-withdrawing nitro group, making it a weaker nucleophile than aniline. This can result in a slow or incomplete reaction. Driving the reaction to completion may require extended reaction times or heating.[2]

  • Side Reactions: In the nitration of acetanilide route, poor temperature control can lead to the formation of excessive ortho-nitroacetanilide and other byproducts.[4][6][10] The reaction is highly exothermic and should be maintained at a low temperature.[4][5]

  • Product Loss During Workup and Purification: Significant product can be lost during recrystallization if an excessive amount of solvent is used, or if the solution is cooled too rapidly.[11][12]

Q3: How can I prevent the hydrolysis of acetic anhydride?

To minimize the hydrolysis of acetic anhydride, which is a key cause of low yield, strictly adhere to the following practices:

  • Use anhydrous (glacial) acetic acid as the solvent.

  • Ensure all glassware is thoroughly dried in an oven before use.

  • Use fresh, unopened containers of acetic anhydride whenever possible.

  • Conduct the reaction under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen) if moisture sensitivity is a significant concern.

Q4: I am using the nitration of acetanilide route and my product is a yellow, oily mixture. What went wrong?

This issue typically points to two problems:

  • Formation of the ortho-isomer: The nitration of acetanilide produces both ortho- and para-nitroacetanilide.[4][13][14] The ortho-isomer is a yellow, lower-melting solid and is more soluble in common solvents like ethanol.[3][11][15]

  • Poor Temperature Control: If the reaction temperature rises too high, it can lead to the formation of more byproducts, potentially resulting in an oily product that is difficult to crystallize. The nitration reaction is exothermic and must be carefully controlled, typically below 20-35°C.[4][16]

Q5: What is the most effective method for purifying crude this compound?

Recrystallization is the most common and effective purification method.[4]

  • For product obtained from nitration: Ethanol is an excellent solvent for separating the para-isomer from the more soluble ortho-isomer.[3][15][17] The less soluble this compound will crystallize out upon cooling, while the majority of the ortho-isomer remains in the filtrate.[3][7]

  • For product obtained from acetylation: A binary solvent system, such as an ethanol-water mixture, is often effective.[4] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes cloudy. A few more drops of hot ethanol are added to redissolve the precipitate, and the solution is then allowed to cool slowly.

Troubleshooting Guide
SymptomPossible Cause(s)Recommended Action(s)
Low Final Yield 1. Hydrolysis of Acetic Anhydride: Moisture in reagents or glassware.• Ensure all glassware is oven-dried. • Use anhydrous solvents and fresh acetic anhydride.
2. Incomplete Reaction: Insufficient reaction time or temperature, especially when starting with the less reactive p-nitroaniline.• Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the consumption of starting material. • Increase reaction time or gently heat the mixture (e.g., reflux) as specified in the protocol.[2]
3. Product Loss During Recrystallization: Using too much solvent; cooling the solution too quickly.• Use the minimum amount of hot solvent required to fully dissolve the crude product.[12] • Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Oily or Gummy Product 1. High Impurity Content: Significant presence of the ortho-isomer (from nitration route) or other byproducts.• Perform a careful recrystallization from ethanol to separate the isomers. The ortho isomer is more soluble and will tend to remain in the mother liquor.[3][7] • If the product still oils out, consider purification by column chromatography.[13]
2. "Oiling Out" During Recrystallization: The solvent may be too nonpolar, or the solution is too saturated.• Add a small amount of a more polar co-solvent (e.g., a few drops of ethanol to a water-based recrystallization) to the hot solution until it becomes clear, then allow it to cool slowly.
No Crystals Form Upon Cooling 1. Solution is Not Supersaturated: Too much solvent was used during the dissolution step.• Gently boil off some of the solvent to concentrate the solution. • Cool the solution in an ice bath or even a freezer to further decrease solubility.
2. Slow Nucleation: Lack of a surface for crystal growth to begin.• Scratch the inside of the flask at the liquid-air interface with a glass rod. • Add a "seed" crystal of the pure product to induce crystallization.
Product is Off-White or Yellow After Purification 1. Residual Impurities: Trapped mother liquor or presence of colored byproducts.• Ensure the crystals are thoroughly washed with a small amount of cold recrystallization solvent during vacuum filtration. • A second recrystallization may be necessary to achieve high purity.
Quantitative Data Summary
ParameterValue / ConditionSynthetic RouteNotes
Reaction Temperature < 20-35 °CNitration of AcetanilideCritical to control the exothermic reaction and minimize side products.[4][10][16]
Reaction Temperature Room Temperature to RefluxAcetylation of p-NitroanilineConditions can vary; heating may be required to ensure completion.[1][2]
Raw Product Yield ~49.7%Nitration of AcetanilideThis is a typical reported yield before purification.[18] Another study reported a similar 49.78% yield.[11]
Melting Point 212-216 °CN/AA sharp melting point in this range indicates high purity.[4] One source cites 214 °C.[6][10]
Experimental Protocols
Protocol 1: Synthesis via Nitration of Acetanilide
  • In a flask, dissolve acetanilide (e.g., 3 g) in glacial acetic acid (e.g., 3 mL).[6]

  • Carefully add concentrated sulfuric acid (e.g., 6 mL) and cool the mixture in an ice bath to below 10°C.[3][6]

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 1.2 mL) to concentrated sulfuric acid (e.g., 1.2 mL) in a cooled flask.

  • Add the nitrating mixture dropwise to the acetanilide solution while stirring vigorously. Critically, maintain the internal temperature below 20°C throughout the addition.[3][10]

  • After the addition is complete, let the mixture stand at room temperature for approximately 30-60 minutes to ensure the reaction is complete.[6]

  • Pour the reaction mixture slowly into a beaker containing a large volume of crushed ice and water (e.g., 100-200 mL) with constant stirring.[3][4][6]

  • Collect the resulting pale-yellow precipitate of crude this compound by vacuum filtration and wash it thoroughly with cold water to remove residual acid.[3][19]

  • Proceed to purification by recrystallization (see Protocol 3).

Protocol 2: Synthesis via Acetylation of p-Nitroaniline
  • In a round-bottom flask, dissolve p-nitroaniline in glacial acetic acid.[2]

  • Add a slight molar excess (e.g., 1.2 equivalents) of acetic anhydride to the solution.[1][2]

  • Heat the reaction mixture under reflux for 1-2 hours. Monitor the reaction's progress by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Proceed to purification by recrystallization (see Protocol 3).

Protocol 3: Purification by Recrystallization from Ethanol
  • Transfer the crude, dried this compound to an Erlenmeyer flask.

  • Add a minimum amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[12]

  • If any insoluble impurities remain, perform a hot gravity filtration into a pre-warmed clean flask.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, washing them with a small volume of ice-cold ethanol.

  • Dry the crystals completely to obtain the final product.

Visualizations

Reaction_Pathway cluster_main Main Acetylation Reaction cluster_side Side Reaction (Yield Loss) pNA p-Nitroaniline pNA->p1 Ac2O Acetic Anhydride Ac2O->p1 Ac2O->p2 Product This compound (Desired Product) AcOH_main Acetic Acid (Byproduct) Product->AcOH_main + Water Water (Moisture) Water->p2 AcOH_side Acetic Acid (Unreactive) p1->Product + p2->AcOH_side + (2 equiv.)

Caption: Key reaction pathways in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield Observed check_reagents Reagents & Glassware Dry? start->check_reagents check_reaction Reaction Driven to Completion? check_reagents->check_reaction Yes action_dry ACTION: Use anhydrous reagents & oven-dried glassware. check_reagents->action_dry No check_workup Purification Optimized? check_reaction->check_workup Yes action_drive ACTION: Increase reaction time/temp. Monitor via TLC. check_reaction->action_drive No action_purify ACTION: Use min. hot solvent. Cool slowly. Wash crystals. check_workup->action_purify No end_node Improved Yield check_workup->end_node Yes action_dry->check_reaction action_drive->check_workup action_purify->end_node

Caption: Troubleshooting workflow for addressing low synthesis yield.

References

Technical Support Center: Mastering Temperature Control in Acetanilide Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the nitration of acetanilide. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on controlling the highly exothermic nitration of acetanilide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure a safe and successful reaction.

Troubleshooting Guide: Temperature Control Issues

An uncontrolled temperature increase during the nitration of acetanilide is a significant safety hazard and can lead to undesired side products.[1] This guide will help you diagnose and resolve common temperature-related issues.

Issue: Uncontrolled Rise in Reaction Temperature

A rapid and uncontrolled increase in temperature indicates a runaway exothermic reaction.[1]

Immediate Actions:

  • Immediately stop the addition of the nitrating agent.[1]

  • Enhance the cooling efficiency of the ice bath by adding more ice and salt.

  • If the temperature continues to rise, quench the reaction by carefully pouring the reaction mixture over a large volume of crushed ice and water.[1][2]

Potential Causes and Solutions:

Potential Cause Solution
Too Rapid Addition of Nitrating Agent The nitrating mixture was added too quickly, generating heat faster than the cooling system could dissipate it. Reduce the rate of addition in future experiments, adding the mixture dropwise or in small portions.[1][3]
Inadequate Cooling The cooling bath is not sufficient for the scale of the reaction. Ensure the reaction flask is adequately submerged in the ice bath and that the temperature of the cooling medium is maintained between 0-5°C.[1]
Insufficient Stirring Poor mixing can lead to localized "hot spots" where the reaction accelerates. Ensure continuous and efficient stirring throughout the addition of the nitrating agent.[2]
Initial Temperature Too High The acetanilide solution and the nitrating mixture were not sufficiently pre-cooled before mixing. Both solutions must be chilled to approximately 10°C before starting the addition.[2]

Frequently Asked Questions (FAQs)

Q1: Why is strict temperature control so critical during the nitration of acetanilide?

A1: The nitration of acetanilide is a highly exothermic reaction, releasing a significant amount of heat.[2][3] Without proper temperature control, the reaction rate can increase uncontrollably, leading to a dangerous runaway reaction.[1] Elevated temperatures can also promote undesirable side reactions, such as dinitration and hydrolysis of the amide to p-nitroaniline, which will reduce the purity and yield of the desired p-nitroacetanilide product.[2][3]

Q2: What is the optimal temperature range for the nitration of acetanilide?

A2: The ideal temperature for the nitration of acetanilide should be maintained between 10-20°C during the addition of the nitrating mixture.[2] Some protocols recommend even lower temperatures, between 0-10°C, to further minimize side reactions.[3]

Q3: What are the consequences of letting the temperature get too high?

A3: If the temperature rises significantly above the recommended range, several issues can occur:

  • Increased formation of the o-nitroacetanilide isomer.

  • Dinitration of the aromatic ring.[2][4]

  • Hydrolysis of the acetanilide to p-nitroaniline, which is difficult to separate from the final product.[2][3]

  • In extreme cases, an uncontrolled exothermic reaction can occur, posing a significant safety risk.[1]

Q4: What should I do if the temperature rises above 25°C after the addition of the nitrating mixture is complete?

A4: If the temperature begins to rise after the addition is complete, it may indicate that a significant amount of unreacted nitric acid is present. The reaction flask should be immediately re-chilled in an ice bath to bring the temperature back under control.[2]

Experimental Protocol: Temperature-Controlled Nitration of Acetanilide

This protocol provides a detailed methodology for the nitration of acetanilide with a strong emphasis on temperature control.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Water

Procedure:

  • In a 100 mL beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be necessary to facilitate dissolution.[2]

  • Carefully add 5 mL of concentrated sulfuric acid to the acetanilide solution with stirring. The mixture will become warm.

  • Cool the beaker in an ice-salt bath until the temperature of the solution is between 0-2°C.

  • In a separate test tube, prepare the nitrating mixture by cautiously adding a specific volume of concentrated nitric acid to concentrated sulfuric acid (refer to your specific lab manual for exact volumes) and chill this mixture in an ice bath.[2]

  • Slowly, and with continuous stirring, add the chilled nitrating mixture dropwise to the cold acetanilide solution. The rate of addition should be controlled to maintain the reaction temperature below 10°C.[3] This addition should take approximately 15 minutes.[2]

  • After the complete addition of the nitrating mixture, remove the beaker from the ice bath and let it stand at room temperature for about one hour.

  • Pour the reaction mixture into a beaker containing 50 cm³ of cold water with stirring. The crude p-nitroacetanilide will precipitate.

  • Allow the mixture to stand for 15 minutes to ensure complete precipitation.

  • Collect the crude product by suction filtration and wash it with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for controlling the temperature during the nitration of acetanilide.

ParameterRecommended ValueSource(s)
Initial Cooling of Acetanilide Solution 0-10°C[2][3]
Initial Cooling of Nitrating Mixture ~10°C[2]
Reaction Temperature During Addition 10-20°C (some protocols suggest <10°C)[2]
Post-Addition Temperature Monitoring Re-chill if temperature exceeds 25°C[2]
Duration of Nitrating Mixture Addition ~15 minutes[2]
Post-Addition Standing Time 30-60 minutes at room temperature[2]

Logical Workflow for Temperature Control

The following diagram illustrates the decision-making process for maintaining optimal temperature during the exothermic nitration of acetanilide.

G start Start Nitration prepare_solutions Prepare & Pre-cool Acetanilide & Nitrating Solutions (0-10°C) start->prepare_solutions slow_addition Slowly Add Nitrating Mixture with Constant Stirring prepare_solutions->slow_addition monitor_temp Monitor Temperature Continuously slow_addition->monitor_temp temp_ok Temperature within 10-20°C? monitor_temp->temp_ok continue_addition Continue Addition temp_ok->continue_addition Yes temp_high Temperature > 20°C temp_ok->temp_high No addition_complete Addition Complete? continue_addition->addition_complete addition_complete->slow_addition No stand_room_temp Allow to Stand at Room Temperature addition_complete->stand_room_temp Yes end Proceed to Workup stand_room_temp->end stop_addition STOP Addition temp_high->stop_addition enhance_cooling Enhance Cooling (More Ice/Salt) stop_addition->enhance_cooling enhance_cooling->slow_addition

Caption: Workflow for maintaining temperature control during acetanilide nitration.

References

Preventing dinitration side products in p-nitroacetanilide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of p-nitroacetanilide. Our focus is to help you minimize the formation of dinitration side products and other impurities.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of dinitration during the synthesis of p-nitroacetanilide?

A1: Dinitration, the formation of 2,4-dinitroacetanilide, primarily occurs when the reaction conditions are too harsh. The acetamido group of the desired p-nitroacetanilide product is still activating, making the aromatic ring susceptible to a second nitration. Key factors that promote dinitration are elevated temperatures and a high concentration of the nitrating agent.[1][2]

Q2: How does temperature control affect the formation of dinitration byproducts?

A2: Temperature control is critical in preventing dinitration. The nitration of acetanilide is an exothermic reaction, and elevated temperatures increase the reaction rate, favoring further nitration of the mono-substituted product.[3][4] Maintaining a low temperature, typically between 0-10°C, slows down the reaction, allowing for the selective formation of the desired p-nitroacetanilide.[3][5][6]

Q3: What is the correct order and rate of reagent addition to prevent side reactions?

A3: To minimize the concentration of the nitrating agent at any given time, the nitrating mixture (concentrated nitric and sulfuric acids) should be added slowly and in small portions to the solution of acetanilide in glacial acetic acid and sulfuric acid.[2][3][7] It is crucial to add the nitrating mixture to the acetanilide solution, not the reverse.[7] This controlled addition helps to prevent localized areas of high reactant concentration that can lead to dinitration.

Q4: Besides dinitration, what other side products can form?

A4: The primary side product, aside from dinitrated compounds, is o-nitroacetanilide, which forms due to the ortho, para-directing nature of the acetamido group.[8][9] Additionally, if the product is not thoroughly washed to remove residual acid, hydrolysis of the amide group can occur, leading to the formation of p-nitroaniline.[3][7]

Q5: My final product has a low melting point. What are the likely impurities?

A5: A melting point that is lower and broader than the literature value for p-nitroacetanilide (214-216°C) suggests the presence of impurities.[3] The most common impurities are the o-nitroacetanilide isomer and unreacted acetanilide.[2][3] The presence of dinitrated byproducts will also depress the melting point.

Q6: The color of my p-nitroacetanilide product is deep yellow or orange. What does this indicate?

A6: A deep yellow to orange color in the final product is often an indication of the presence of p-nitroaniline.[7] This impurity arises from the hydrolysis of the acetamide group, which is catalyzed by any remaining acid in the product.[3][7] Thorough washing of the crude product is essential to remove all traces of acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of p-Nitroacetanilide Incomplete reaction.Ensure the reaction is stirred for a sufficient time after the addition of the nitrating mixture (e.g., 30-60 minutes) to allow for complete conversion.[10]
Loss of product during work-up.Use ice-cold water for washing the precipitate to minimize its solubility and loss. Ensure complete transfer of the product during filtration.
Hydrolysis of the product.Thoroughly wash the crude product with cold water, and consider a final wash with a very dilute sodium bicarbonate solution followed by water to neutralize and remove all traces of acid.[7]
Significant o-Nitroacetanilide Impurity Inherent to the reaction mechanism.The formation of some ortho isomer is unavoidable.[8][9] Purify the crude product by recrystallization from ethanol. p-Nitroacetanilide is significantly less soluble in ethanol than the ortho isomer, allowing for effective separation.[6][8][9]
Presence of Dinitroacetanilide Reaction temperature was too high.Maintain the reaction temperature strictly below 10°C, ideally between 0-5°C, using an ice-salt bath.[9] Monitor the temperature closely during the addition of the nitrating mixture.
Nitrating agent was added too quickly.Add the nitrating mixture dropwise with continuous and efficient stirring to ensure rapid dispersal and prevent localized overheating and high concentrations.[2][3]
Incorrect ratio of reagents.Use a carefully measured, slight stoichiometric excess of the nitrating agent. A large excess will increase the probability of dinitration.
Product is Oily or Fails to Solidify Incomplete reaction or high impurity levels.Ensure the reaction has gone to completion. Try scratching the inside of the flask with a glass rod to induce crystallization. If it remains oily, it may be necessary to purify by column chromatography.
Hydrolysis to p-Nitroaniline Incomplete removal of acid catalyst.After filtration, wash the filter cake thoroughly with copious amounts of cold water until the washings are neutral to litmus paper. A wash with a dilute solution of sodium bicarbonate or disodium hydrogen phosphate can also be employed to neutralize residual acid.[7]

Experimental Protocols

Standard Protocol for the Synthesis of p-Nitroacetanilide

This protocol is designed to favor the formation of p-nitroacetanilide while minimizing dinitration.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ethanol (for recrystallization)

  • Ice

Procedure:

  • Dissolution of Acetanilide: In a 100 mL beaker, dissolve 2.5 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[8][10]

  • Acidification and Cooling: Cool the solution in an ice bath. Slowly add 5 mL of concentrated sulfuric acid with constant stirring.[10] The mixture will become warm. Continue to cool the mixture in the ice bath until the temperature is below 10°C.[5]

  • Preparation of the Nitrating Mixture: In a separate test tube, carefully add 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the cooled acetanilide solution over a period of 15-20 minutes.[3] Maintain the temperature of the reaction mixture below 10°C throughout the addition by keeping it in the ice bath and stirring continuously.[5]

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 30-40 minutes to ensure the reaction goes to completion.[7][10]

  • Precipitation: Pour the reaction mixture slowly with stirring into a beaker containing about 50 g of crushed ice and 50 mL of water.[7][10]

  • Isolation: Collect the precipitated p-nitroacetanilide by vacuum filtration using a Büchner funnel.[7]

  • Washing: Wash the crude product thoroughly with several portions of cold water to remove any residual acid.[8]

  • Recrystallization: Purify the crude product by recrystallizing from hot ethanol to separate the p-nitroacetanilide from the more soluble o-nitroacetanilide.[8][9]

  • Drying: Dry the purified crystals to obtain the final product.

Visualizations

Reaction Scheme and Dinitration Pathway```dot

G Acetanilide Acetanilide p_Nitroacetanilide p-Nitroacetanilide (Major Product) Acetanilide->p_Nitroacetanilide Nitration (HNO3, H2SO4) o_Nitroacetanilide o-Nitroacetanilide (Minor Product) Acetanilide->o_Nitroacetanilide Nitration (HNO3, H2SO4) Dinitroacetanilide 2,4-Dinitroacetanilide (Side Product) p_Nitroacetanilide->Dinitroacetanilide Further Nitration (Harsh Conditions)

Caption: Impact of reaction conditions on product formation.

References

Optimizing solvent ratio for N-(4-Nitrophenyl)acetamide recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recrystallization of N-(4-Nitrophenyl)acetamide, with a focus on optimizing the solvent ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most effective solvent system for the recrystallization of this compound?

A1: A binary mixture of ethanol and water is highly effective for the recrystallization of this compound.[1] This compound is soluble in ethanol and only partially soluble in water, making this solvent pair ideal for achieving high purity and yield.[1] The optimal ratio of ethanol to water needs to be determined experimentally but typically falls within a range of 20% to 80% ethanol.[1]

Q2: Why is a mixed solvent system like ethanol-water preferred over a single solvent?

A2: A mixed solvent system provides a fine-tunable solubility gradient. In the case of this compound, it is highly soluble in hot ethanol but much less soluble in cold water. By dissolving the crude product in a minimal amount of hot ethanol and then adding hot water until the solution is saturated (indicated by slight turbidity), you create a solution from which the pure compound will selectively crystallize upon slow cooling, leaving impurities behind in the solvent mixture.

Q3: How does the solvent ratio of ethanol to water affect the purity of the recrystallized product?

A3: The solvent ratio is critical for maximizing purity. Using binary mixtures of ethanol-water (from 20-80% ethanol) has been shown to significantly improve the purity of this compound.[1] For instance, the purity, as determined by the matching level with a Certified Reference Standard (CRS), can increase from approximately 74.14% for the crude product to a range of 93.30% to 95.20% after recrystallization with an appropriate ethanol-water mixture.[1]

Q4: What are the key parameters to control during the recrystallization process?

A4: Besides the solvent ratio, other critical parameters include the rate of cooling, the initial amount of solvent used, and the final cooling temperature. A slow cooling rate is crucial for the formation of large, pure crystals. Using the minimum amount of hot solvent to dissolve the compound is essential to maximize yield. Cooling the solution in an ice bath after it has reached room temperature can further increase the recovery of the purified product.

Troubleshooting Guides

Problem Possible Cause(s) Solution(s)
Low or no crystal formation upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.2. The cooling process is too slow, or the final temperature is not low enough.1. Reheat the solution to evaporate some of the solvent and concentrate the solution. Then, allow it to cool again.2. Once the solution has reached room temperature, place it in an ice bath to induce further crystallization.
The product "oils out" instead of forming crystals. 1. The boiling point of the solvent is higher than the melting point of the compound.2. The compound is highly impure, leading to a significant depression of its melting point.3. The solution is supersaturated to a very high degree.1. While not the case for ethanol and this compound, as a general practice, select a solvent with a lower boiling point.2. Consider a preliminary purification step if the starting material is very crude.3. Reheat the solution and add a small amount of additional hot solvent (ethanol) to reduce the level of supersaturation.
The recrystallized product is still impure (e.g., colored). 1. The cooling was too rapid, trapping impurities within the crystal lattice.2. The chosen solvent ratio is not optimal for rejecting the specific impurities present.1. Ensure the solution cools slowly to room temperature before placing it in an ice bath.2. Experiment with different ethanol-water ratios. A slight adjustment can sometimes significantly improve the rejection of certain impurities.3. For colored impurities, consider adding a small amount of activated charcoal to the hot solution before filtration.
Low yield of recovered crystals. 1. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.2. The crystals were washed with a solvent that was not cold, causing them to redissolve.3. Premature crystallization occurred during hot filtration.1. Use the minimum amount of hot solvent necessary to dissolve the crude product.2. Always wash the collected crystals with a small amount of ice-cold solvent.3. Ensure the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

Data Presentation

Table 1: Effect of Ethanol-Water Binary Mixture on the Purity of this compound

Solvent System Initial Purity (Crude Product) Purity after Recrystallization
Ethanol-Water (20-80% Ethanol)74.14%93.30% - 95.20%
Data is based on the percentage match with a Certified Reference Standard (CRS) as reported in the Journal of Chemical, Biological and Physical Sciences.[1]

Experimental Protocols

Detailed Protocol for Recrystallization of this compound using an Ethanol-Water Solvent System

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture on a hot plate with gentle swirling until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask with a small amount of hot ethanol to prevent premature crystallization. Filter the hot solution into the clean, pre-heated flask.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few more drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as used for crystallization) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow Workflow for Optimizing this compound Recrystallization start Start: Crude this compound dissolve Dissolve in minimum hot ethanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_water Add hot water to cloud point hot_filtration->add_water Impurities removed hot_filtration->add_water No impurities clarify Add drops of hot ethanol to clarify add_water->clarify cool_slowly Slowly cool to room temperature clarify->cool_slowly troubleshoot Troubleshoot? cool_slowly->troubleshoot ice_bath Cool in ice bath filter_wash Vacuum filter and wash with cold solvent ice_bath->filter_wash low_yield Low Yield? filter_wash->low_yield dry Dry purified crystals end End: Pure this compound dry->end troubleshoot->ice_bath Crystals form oiling_out Oiling Out? troubleshoot->oiling_out No crystals/Oiling out low_yield->dry Acceptable yield reheat_concentrate Reheat & Concentrate low_yield->reheat_concentrate Unacceptable yield oiling_out->cool_slowly No adjust_solvent Reheat & Adjust Solvent Ratio oiling_out->adjust_solvent Yes reheat_concentrate->cool_slowly adjust_solvent->cool_slowly

Caption: A flowchart illustrating the key steps and decision points in the recrystallization of this compound.

Logical_Relationship Logical Relationships in Solvent Ratio Optimization cluster_0 Solvent Composition cluster_1 Process & Outcome ethanol Ethanol (%) solubility Solubility of this compound ethanol->solubility Increases water Water (%) water->solubility Decreases purity Purity solubility->purity Affects yield Yield solubility->yield Affects purity->yield Trade-off

Caption: A diagram showing the interplay between solvent composition and the desired outcomes of purity and yield.

References

Dealing with oily product during N-(4-Nitrophenyl)acetamide precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of N-(4-Nitrophenyl)acetamide, specifically when an oily product is formed instead of solid crystals.

Troubleshooting Guide: Dealing with an Oily Product During Precipitation

The formation of an oil during the precipitation or recrystallization of this compound, a phenomenon known as "oiling out," can lead to purification challenges and lower yields. This guide provides a systematic approach to troubleshoot and resolve this issue.

Immediate Actions When Oiling Out Occurs

If you observe the formation of an oil, consider the following immediate steps:

  • Re-dissolution and Dilution: Gently heat the mixture to re-dissolve the oil. Add a small amount of the primary solvent (the solvent in which the compound is more soluble, e.g., ethanol in an ethanol-water system) to decrease the supersaturation level.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. This can create nucleation sites for crystal growth.

    • Seeding: If available, add a few seed crystals of pure this compound to the slightly cooled, saturated solution. This provides a template for proper crystal lattice formation.

Systematic Troubleshooting Approach

If immediate actions are not successful, or to prevent recurrence, work through the following potential causes and solutions.

dot

Caption: Troubleshooting workflow for addressing oily product formation.

Frequently Asked Questions (FAQs)

Q1: Why am I getting an oily product instead of crystals?

A1: Oiling out typically occurs for one or more of the following reasons:

  • High Supersaturation: The concentration of the dissolved this compound is too high, causing it to separate as a liquid phase before it has a chance to form an ordered crystal lattice.

  • Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can crystallize, leading to the formation of an oil.

  • Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, favoring oil formation.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for the crystallization of this compound, potentially leading to a liquid-liquid phase separation.

Q2: What is the ideal solvent for the recrystallization of this compound?

A2: A binary solvent system of ethanol and water is commonly and effectively used.[1] this compound is soluble in ethanol and partially soluble in water.[1] This allows for fine-tuning of the solvent polarity. Typically, the crude product is dissolved in a minimal amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly cloudy (the cloud point), indicating saturation.

Q3: How can I prevent oiling out from happening in the first place?

A3: To prevent oiling out, you should:

  • Ensure a slow cooling rate. Allow the hot, saturated solution to cool gradually to room temperature before placing it in an ice bath.

  • Avoid excessive supersaturation by using a sufficient amount of the primary solvent.

  • Use a clean flask and ensure your starting material is reasonably pure. If the crude product is highly impure, consider a preliminary purification step.

  • Add a seed crystal to the solution as it cools to encourage the formation of crystals over oil.

Q4: My product has oiled out and solidified into a glassy mass. What should I do?

A4: If the oil solidifies into an amorphous solid, it is likely still impure. You will need to repeat the recrystallization process. Scrape out the solid, and re-dissolve it in a larger volume of the hot primary solvent (e.g., ethanol). Then, proceed with the recrystallization, paying close attention to the cooling rate and the point of saturation.

Experimental Protocols

Standard Recrystallization Protocol for this compound from an Ethanol-Water System

This protocol is designed for the purification of crude this compound.

dot

References

Technical Support Center: Purification of p-Nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude p-nitroacetanilide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of p-nitroacetanilide, primarily via recrystallization.

Issue 1: Low or No Crystal Formation After Cooling

  • Question: I've dissolved my crude p-nitroacetanilide in hot ethanol and let it cool, but very few or no crystals have formed. What went wrong?

  • Answer: This is a common issue that can arise from several factors. The most likely cause is using an excessive amount of solvent. For a successful recrystallization, the compound should be soluble in the hot solvent but have low solubility at cooler temperatures. If too much solvent is used, the solution may not become saturated enough for crystallization to occur upon cooling.

    • Solution:

      • Reheat the solution to boiling.

      • Evaporate a portion of the solvent (e.g., ethanol) to concentrate the solution.

      • Allow the concentrated solution to cool slowly.

    Another possibility is that the solution has become supersaturated.

    • Solution:

      • Induce crystallization by scratching the inside of the flask with a glass stirring rod just below the surface of the liquid. The scratch provides a rough surface for crystal nucleation.[1]

      • Alternatively, add a "seed" crystal of pure p-nitroacetanilide to the solution to initiate crystallization.[1]

Issue 2: The Product "Oils Out" Instead of Forming Crystals

  • Question: When I cool my hot ethanolic solution of crude p-nitroacetanilide, an oily layer forms instead of solid crystals. How can I fix this?

  • Answer: "Oiling out" occurs when the solid melts and comes out of the solution as a liquid at a temperature above its melting point. This can happen if the boiling point of the solvent is higher than the melting point of the solute, or if the compound is highly impure, which can depress its melting point.

    • Solutions:

      • Reheat the solution to dissolve the oil.

      • Add a small amount of additional hot solvent to ensure the compound stays dissolved longer as it cools.

      • Allow the solution to cool much more slowly. You can do this by leaving the flask on a cooling hot plate instead of a cold surface.[2]

      • If impurities are suspected to be high, consider a preliminary purification step like treatment with activated charcoal if the solution is colored.

Issue 3: The Final Product is Deep Yellow or Orange

  • Question: My recrystallized p-nitroacetanilide is a deep yellow or orange color, not the expected pale yellow or colorless crystals. What is this impurity and how can I remove it?

  • Answer: A deep yellow to yellow-orange color in the final product is often indicative of the presence of p-nitroaniline.[3][4] This impurity forms from the hydrolysis of p-nitroacetanilide, which can be catalyzed by residual acid from the nitration step.[3][4] Unfortunately, p-nitroaniline is difficult to remove from p-nitroacetanilide by standard recrystallization.[3][4]

    • Solutions:

      • Prevention: Ensure all acidic residue is thoroughly washed from the crude product with cold water before recrystallization.[5]

      • Chemical Conversion: If p-nitroaniline is present, it can be converted back to p-nitroacetanilide.

        • Heat the impure product with acetic anhydride. This will acetylate the amino group of p-nitroaniline, converting it to the desired p-nitroacetanilide. The purified product can then be obtained by recrystallization.

Issue 4: The Purified Product Has a Low Melting Point

  • Question: I've recrystallized my p-nitroacetanilide, but the melting point is broad and lower than the literature value (around 214-216 °C). What does this indicate?

  • Answer: A low and broad melting point range is a classic sign of an impure compound. The most common impurity in this synthesis is the ortho-isomer, o-nitroacetanilide.[6][7] The principle of purification by recrystallization relies on the significantly different solubilities of the para and ortho isomers in ethanol.

    • Solution:

      • Perform a second recrystallization. Ensure you are using the minimum amount of hot ethanol necessary to dissolve the solid.

      • Allow for slow cooling to maximize the formation of pure p-nitroacetanilide crystals.

      • When washing the collected crystals, use a minimal amount of ice-cold ethanol to avoid redissolving the product.

Frequently Asked Questions (FAQs)

Q1: Why is ethanol a good solvent for recrystallizing p-nitroacetanilide?

A1: The effectiveness of ethanol as a recrystallization solvent stems from the differential solubility of the desired p-nitroacetanilide and its primary impurity, o-nitroacetanilide. p-Nitroacetanilide has relatively low solubility in cold ethanol but is soluble in hot ethanol. In contrast, o-nitroacetanilide is significantly more soluble in ethanol, even at lower temperatures.[6] This difference allows for the selective crystallization of the less soluble p-nitroacetanilide as the solution cools, while the more soluble o-nitroacetanilide remains in the filtrate.[8]

Q2: How can I be sure I'm using the minimum amount of hot solvent?

A2: To use the minimum amount of hot solvent, add the solvent in small portions to the crude solid while heating the mixture. Continue adding solvent just until the solid completely dissolves. Adding a large excess of solvent will result in a poor yield as a significant amount of the product will remain dissolved in the mother liquor even after cooling.[1]

Q3: What is the purpose of washing the crude product with cold water before recrystallization?

A3: Washing the crude product with cold water is a critical step to remove any residual nitric and sulfuric acids from the nitration reaction.[5] If these acids are not removed, they can catalyze the hydrolysis of p-nitroacetanilide to p-nitroaniline during the heating step of recrystallization, leading to a highly colored and impure final product.[3][4]

Q4: Can I use a solvent other than ethanol for recrystallization?

A4: While ethanol is the most commonly used and effective solvent, other solvents could potentially be used. The ideal recrystallization solvent is one in which the compound of interest is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either very soluble or insoluble at all temperatures. Based on solubility data, an ethanol-water mixture could also be employed. However, for the specific separation of o- and p-nitroacetanilide, ethanol provides an excellent balance of these properties.

Data Presentation

Table 1: Solubility of p-Nitroacetanilide and o-Nitroacetanilide in Ethanol and Water

This table summarizes the mole fraction solubility of p-nitroacetanilide and its common impurity, o-nitroacetanilide, in ethanol and water at various temperatures. The data clearly illustrates why ethanol is an effective solvent for separating these two isomers by recrystallization. At all temperatures, o-nitroacetanilide is significantly more soluble in ethanol than p-nitroacetanilide.

Temperature (K)p-Nitroacetanilide in Ethanol (Mole Fraction x 10^3)o-Nitroacetanilide in Ethanol (Mole Fraction x 10^3)p-Nitroacetanilide in Water (Mole Fraction x 10^5)o-Nitroacetanilide in Water (Mole Fraction x 10^5)
278.152.09100.20.8113.5
283.152.83120.31.0516.8
288.153.82143.71.3620.9
293.155.12171.11.7625.9
298.156.81202.82.2932.1
303.158.98239.82.9739.7
308.1511.75282.43.8648.9
313.1515.28331.84.9960.1
318.1519.78388.96.4573.6
323.1525.53454.98.3190.0

Data for p-nitroacetanilide adapted from J. Chem. Eng. Data 2022, 67, 3, 786–796.[9][10] Data for o-nitroacetanilide adapted from J. Chem. Eng. Data 2021, 66, 5, 2108–2119.

Experimental Protocols

Protocol 1: Recrystallization of Crude p-Nitroacetanilide from Ethanol

  • Dissolution: Place the crude p-nitroacetanilide in an Erlenmeyer flask. Add a minimal amount of 95% ethanol. Heat the mixture on a hot plate, gently swirling the flask, until the solid completely dissolves. If the solid does not dissolve, add small portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the hot solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then bring the solution back to a boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

  • Analysis: Determine the melting point and yield of the purified p-nitroacetanilide.

Mandatory Visualization

Recrystallization_Workflow cluster_workflow Recrystallization of p-Nitroacetanilide A Crude p-Nitroacetanilide (mixture of o- and p-isomers) B Dissolve in minimum amount of hot ethanol A->B C Hot, saturated solution B->C D Cool slowly to room temperature C->D E Further cool in ice bath D->E F Vacuum filtration E->F G Pure p-Nitroacetanilide (crystals) F->G Solid H Filtrate (contains soluble o-nitroacetanilide) F->H Liquid I Wash crystals with ice-cold ethanol G->I J Dry purified crystals I->J K Final Product: Pure p-Nitroacetanilide J->K

Caption: Workflow for the purification of p-nitroacetanilide by recrystallization.

Troubleshooting_Recrystallization cluster_troubleshooting Troubleshooting Common Recrystallization Issues Start Problem during recrystallization? NoCrystals Low or no crystal formation? Start->NoCrystals Yes OilingOut Product 'oils out'? Start->OilingOut Yes ColoredProduct Product is deep yellow or orange? Start->ColoredProduct Yes Solution_NoCrystals 1. Reheat and evaporate    excess solvent. 2. Induce crystallization    (scratch flask or add    seed crystal). NoCrystals->Solution_NoCrystals Solution_OilingOut 1. Reheat to dissolve oil. 2. Add a bit more solvent. 3. Cool very slowly. OilingOut->Solution_OilingOut Solution_ColoredProduct Impurity is likely p-nitroaniline. 1. Ensure complete acid   removal before recrystallization. 2. Treat with acetic anhydride   to convert impurity back   to product. ColoredProduct->Solution_ColoredProduct

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Technical Support Center: Synthesis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(4-nitrophenyl)acetamide, with a focus on methods that avoid the use of fuming nitric acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the safer alternatives to using fuming nitric acid for the nitration of acetanilide?

A1: A widely used and safer alternative to fuming nitric acid is a nitrating mixture composed of concentrated nitric acid and concentrated sulfuric acid.[1][2] This mixture generates the necessary nitronium ion (NO₂⁺) for the electrophilic aromatic substitution reaction under controlled conditions.[1] Another greener approach is the in-situ generation of the nitrating agent using an alkali nitrate salt, such as sodium nitrate (NaNO₃) or potassium nitrate (KNO₃), in the presence of concentrated sulfuric acid.

Q2: Why is sulfuric acid used in the nitrating mixture?

A2: Concentrated sulfuric acid serves two primary roles. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[1] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which drives the equilibrium towards the formation of the nitronium ion.

Q3: What is the purpose of keeping the reaction temperature low during nitration?

A3: The nitration of acetanilide is a highly exothermic reaction.[3][4] Maintaining a low temperature, typically between 0-10°C, is crucial for several reasons:[1][5]

  • To prevent dinitration: Low temperatures help to control the reaction rate and prevent the introduction of a second nitro group onto the aromatic ring.[3]

  • To favor para-substitution: Lower temperatures favor the formation of the desired p-nitroacetanilide isomer over the o-nitroacetanilide byproduct.

  • Safety: It prevents the reaction from becoming too vigorous and running out of control.[3]

Q4: How can I purify the crude this compound?

A4: The most common method for purifying the crude product is recrystallization.[1] Ethanol or methylated spirits are effective solvents for this purpose.[5][6] The o-nitroacetanilide isomer is more soluble in ethanol and will remain in the filtrate, while the less soluble p-nitroacetanilide will crystallize upon cooling, yielding a purer product.[2] Washing the filtered crystals with cold water is also important to remove any residual acid.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction due to insufficient nitrating agent or reaction time. 2. Loss of product during workup, particularly if the wash water is not cold. 3. Reaction temperature was too low, significantly slowing down the reaction rate.1. Ensure the correct stoichiometry of reagents. Allow the reaction to proceed for the recommended time after the addition of the nitrating agent.[3] 2. Use ice-cold water for washing the crude product to minimize its solubility. 3. While keeping the temperature below 10°C is crucial during the addition of the nitrating mixture, ensure the mixture is allowed to stand at room temperature for a period to complete the reaction.[6]
Product is an Oily or Gummy Substance 1. Presence of significant amounts of the o-isomer and other impurities. 2. Incomplete removal of acids.1. Perform recrystallization from ethanol to separate the p-isomer from the more soluble o-isomer.[2] 2. Ensure the crude product is thoroughly washed with cold water until the washings are neutral to litmus paper.
Product is Yellow or Orange Instead of Pale Yellow/White 1. Presence of the yellow-colored o-nitroacetanilide isomer. 2. Hydrolysis of the amide to p-nitroaniline, which is also yellow. This can be catalyzed by residual acid.[3]1. Recrystallize the product from ethanol.[2] 2. Thoroughly wash the crude product with cold water to remove all traces of acid before drying.[3]
Reaction Becomes Uncontrollably Exothermic 1. Addition of the nitrating agent was too rapid. 2. Inadequate cooling of the reaction mixture.1. Add the nitrating mixture dropwise or in small portions with continuous stirring and monitoring of the temperature.[3][5] 2. Ensure the reaction flask is well-immersed in an efficient ice-salt bath.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound using a standard mixed-acid approach.

ParameterValueReference
Reactants
Acetanilide5.0 g[5][7]
Glacial Acetic Acid5 mL[5][7]
Concentrated H₂SO₄10 mL[7]
Concentrated HNO₃2 mL[7]
Reaction Conditions
Temperature0-10 °C[1][5]
Reaction Time (post-addition)30 minutes[6][7]
Product
Theoretical Yield~6.6 g
Typical Actual Yield4.0 - 5.5 g[8]
Melting Point (pure)214-216 °C[4]

Experimental Protocols

Method 1: Synthesis using Concentrated Nitric Acid and Sulfuric Acid

This method avoids the use of fuming nitric acid by employing a standard mixed-acid nitrating agent.

Materials:

  • Acetanilide (5.0 g)

  • Glacial Acetic Acid (5 mL)

  • Concentrated Sulfuric Acid (10 mL)

  • Concentrated Nitric Acid (2 mL)

  • Crushed Ice (approx. 100 g)

  • Ethanol (for recrystallization)

  • Distilled Water (ice-cold)

Procedure:

  • In a 100 mL beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid. Gentle warming may be required to achieve complete dissolution.[2]

  • Cool the solution in an ice bath and slowly add 10 mL of concentrated sulfuric acid with constant stirring.[7]

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to a pre-chilled container, and then slowly adding it to the acetanilide solution. Maintain the temperature below 10°C throughout the addition by keeping the beaker in the ice bath.[1]

  • Add the nitrating mixture dropwise to the acetanilide solution with continuous stirring. The temperature of the reaction mixture should not exceed 10°C.[5]

  • After the complete addition of the nitrating mixture, allow the reaction mixture to stand at room temperature for about 30 minutes.[6][7]

  • Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice with constant stirring.

  • The crude p-nitroacetanilide will precipitate. Allow the ice to melt completely and then collect the precipitate by vacuum filtration.

  • Wash the crude product thoroughly with several portions of ice-cold water until the washings are no longer acidic.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Method 2: Synthesis using Sodium Nitrate and Sulfuric Acid (A Greener Alternative)

This method generates the nitrating agent in situ, avoiding the handling of concentrated nitric acid directly.

Materials:

  • Acetanilide (5.0 g)

  • Sodium Nitrate (3.5 g)

  • Concentrated Sulfuric Acid (20 mL)

  • Crushed Ice (approx. 100 g)

  • Ethanol (for recrystallization)

  • Distilled Water (ice-cold)

Procedure:

  • In a 100 mL beaker, carefully add 5.0 g of acetanilide to 10 mL of concentrated sulfuric acid with stirring.

  • Cool the mixture in an ice-salt bath to below 5°C.

  • In a separate container, prepare a mixture of 3.5 g of finely powdered sodium nitrate and 10 mL of concentrated sulfuric acid. Cool this mixture in the ice bath.

  • Slowly and dropwise, add the cold sodium nitrate-sulfuric acid mixture to the acetanilide solution with vigorous stirring. Ensure the temperature is maintained below 10°C throughout the addition.

  • After the addition is complete, continue to stir the mixture in the ice bath for 30 minutes.

  • Slowly pour the reaction mixture onto about 100 g of crushed ice with constant stirring.

  • Collect the precipitated crude product by vacuum filtration and wash it thoroughly with ice-cold water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification A Dissolve Acetanilide in Glacial Acetic Acid B Cool Acetanilide Solution (0-5°C) A->B E Slowly Add Nitrating Mixture to Acetanilide Solution (Keep Temp < 10°C) B->E C Prepare Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) D Cool Nitrating Mixture C->D D->E F Stir at Room Temperature (30 min) E->F G Pour Mixture onto Crushed Ice F->G H Vacuum Filtration G->H I Wash with Cold Water H->I J Recrystallize from Ethanol I->J K Dry Pure Product J->K

Caption: Experimental workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Formation of Nitronium Ion cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Deprotonation HNO3 HNO₃ H2NO3_plus H₂NO₃⁺ HNO3->H2NO3_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ NO2_plus NO₂⁺ (Nitronium Ion) H2NO3_plus->NO2_plus H2O H₂O H2NO3_plus->H2O Acetanilide Acetanilide Sigma_complex Arenium Ion Intermediate (Sigma Complex) Acetanilide->Sigma_complex + NO₂⁺ Product This compound Sigma_complex->Product - H⁺

Caption: Mechanism of electrophilic aromatic nitration of acetanilide.

References

Minimizing acid waste in the synthesis of p-nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the synthesis of p-nitroacetanilide, with a focus on minimizing acid waste.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of p-nitroacetanilide, offering potential causes and solutions.

Problem Potential Cause Recommended Solution
Low Yield of p-Nitroacetanilide 1. Incomplete Nitration: Insufficient nitrating agent or reaction time. 2. Loss of Product During Work-up: Excessive washing or transfer losses. 3. Side Reactions: Formation of ortho-isomer or dinitrated products due to improper temperature control.[1][2][3]1. Ensure the correct stoichiometry of the nitrating agent. Allow the reaction to proceed for the recommended duration. 2. Minimize the volume of cold water used for washing the precipitate.[2][4] Ensure complete transfer of the product between vessels. 3. Maintain the reaction temperature below 10°C to favor para-substitution and avoid over-nitration.[1][3]
Product is Yellow or Orange Instead of Pale Yellow/Cream Presence of p-nitroaniline impurity: This results from the hydrolysis of p-nitroacetanilide due to residual acid during work-up or recrystallization.[4]1. Thoroughly wash the crude product with cold water to remove all traces of acid.[2] 2. Neutralize the acidic reaction mixture by pouring it over crushed ice and then washing the precipitate.[4] 3. Recrystallize the product from a minimal amount of hot ethanol.[5]
Formation of a Sticky or Oily Product 1. Incomplete precipitation: The product has not fully crystallized from the solution. 2. Presence of ortho-isomer: The ortho-isomer of nitroacetanilide has a lower melting point and can appear as an oily impurity.[2]1. Ensure the reaction mixture is poured into a sufficient amount of crushed ice and stirred well to induce complete precipitation.[2] 2. Recrystallization from ethanol is effective in separating the desired p-nitroacetanilide from the more soluble o-nitroacetanilide.[2]
Runaway Reaction (Rapid Temperature Increase) Exothermic nature of the nitration reaction: Adding the nitrating mixture too quickly or inadequate cooling can lead to a rapid and dangerous increase in temperature.[3][4]1. Add the nitrating mixture (concentrated nitric and sulfuric acids) slowly and dropwise with constant stirring.[3] 2. Maintain the reaction vessel in an ice bath throughout the addition of the nitrating agent.[1] 3. Monitor the internal temperature of the reaction closely with a thermometer.

Frequently Asked Questions (FAQs)

Q1: What is the primary source of acid waste in the traditional synthesis of p-nitroacetanilide?

A1: The primary source of acid waste is the use of a significant excess of concentrated sulfuric acid, which acts as a catalyst and a solvent, and the subsequent quenching of the reaction mixture in a large volume of water, creating a dilute acidic solution that requires neutralization.[4][6]

Q2: How can I minimize the formation of the o-nitroacetanilide isomer?

A2: The formation of the para-isomer is favored at lower temperatures. Maintaining the reaction temperature below 10°C helps to maximize the yield of p-nitroacetanilide and minimize the formation of the ortho-isomer.[1] The bulkiness of the acetamido group also sterically hinders the ortho position, naturally favoring para substitution.

Q3: Are there greener alternatives to the mixed-acid nitration of acetanilide?

A3: Yes, several greener alternatives aim to reduce acid waste. One promising method involves using dinitrogen pentoxide (N₂O₅) as the nitrating agent. This method can be performed with near-stoichiometric amounts of the nitrating agent, significantly reducing the amount of acidic waste.[6] Other research areas include the use of solid acid catalysts and clay-catalyzed nitrations.

Q4: Can the sulfuric acid be recovered and reused?

A4: In a laboratory setting, the recovery of sulfuric acid from the dilute aqueous waste is often not practical due to the energy-intensive distillation required to reconcentrate the acid. In industrial settings, acid recovery and recycling are more common but require specialized equipment.

Q5: What is the role of glacial acetic acid in the traditional synthesis?

A5: Glacial acetic acid is used as a solvent to dissolve the acetanilide.[4] It is a polar solvent that can dissolve the starting material, and the acetate ion is a poor nucleophile, which prevents competing substitution reactions.[4]

Experimental Protocols

Traditional Synthesis using Mixed Acids

This method, while effective, generates a significant amount of acid waste.

Materials:

  • Acetanilide

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Glacial Acetic Acid

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a beaker, dissolve 5.0 g of acetanilide in 5 mL of glacial acetic acid.

  • Carefully add 10 mL of concentrated sulfuric acid to the mixture and cool it in an ice bath to below 10°C.[1]

  • In a separate container, prepare the nitrating mixture by slowly adding 2 mL of concentrated nitric acid to 4 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C with constant stirring.[1]

  • After the addition is complete, allow the mixture to stand at room temperature for about 30 minutes.

  • Pour the reaction mixture slowly into a beaker containing about 100 g of crushed ice with stirring.

  • Filter the precipitated crude p-nitroacetanilide using a Buchner funnel and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from a minimum amount of hot ethanol to obtain pure p-nitroacetanilide.

Greener Synthesis using Dinitrogen Pentoxide (DNP)

This method significantly reduces acid waste by using a more efficient nitrating agent.

Materials:

  • Acetanilide

  • Dinitrogen Pentoxide (N₂O₅)

  • Anhydrous Acetonitrile (solvent)

  • Crushed Ice

  • Distilled Water

Procedure:

  • Dissolve acetanilide in anhydrous acetonitrile in a reaction flask.

  • Cool the solution to the desired reaction temperature (typically between 0°C and room temperature).

  • Add a near-stoichiometric amount of dinitrogen pentoxide (N₂O₅) portion-wise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, pour the mixture into crushed ice to precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Recrystallize from a suitable solvent if necessary.

Data Presentation

Table 1: Comparison of Traditional and DNP-based Synthesis of p-Nitroacetanilide

ParameterTraditional Mixed Acid MethodDinitrogen Pentoxide (DNP) Method
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Dinitrogen Pentoxide (N₂O₅)
Acid Usage High (H₂SO₄ used in large excess)Low (Near-stoichiometric use of N₂O₅)[6]
Solvent Glacial Acetic Acid / Sulfuric AcidAcetonitrile or other organic solvents
Reaction Temperature 0-10°C[1]0°C to Room Temperature
Typical Yield ~80-90%[7]High (often >90%)
Byproducts o-nitroacetanilide, dinitrated productsFewer byproducts under optimized conditions
Waste Stream Large volume of acidic wastewaterSignificantly less acidic waste[6]

Visualizations

Experimental Workflow: Traditional Synthesis

Traditional_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Acetanilide Acetanilide in Glacial Acetic Acid Reaction_Vessel Reaction at <10°C Acetanilide->Reaction_Vessel H2SO4 Conc. H2SO4 H2SO4->Reaction_Vessel Nitrating_Mix Nitrating Mixture (HNO3 + H2SO4) Nitrating_Mix->Reaction_Vessel Dropwise Addition Precipitation Precipitation in Ice Water Reaction_Vessel->Precipitation Filtration Filtration & Washing Precipitation->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Final_Product Pure p-Nitroacetanilide Recrystallization->Final_Product Low_Yield_Troubleshooting Start Low Yield of p-Nitroacetanilide Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Workup_Loss Loss During Work-up? Start->Workup_Loss Side_Reactions Side Reactions? Start->Side_Reactions Check_Stoichiometry Verify Reactant Ratios & Reaction Time Incomplete_Reaction->Check_Stoichiometry Yes Improve_Washing Optimize Washing & Transfer Technique Workup_Loss->Improve_Washing Yes Control_Temp Maintain Temperature below 10°C Side_Reactions->Control_Temp Yes

References

Troubleshooting peak tailing in HPLC analysis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the HPLC analysis of N-(4-Nitrophenyl)acetamide, with a specific focus on peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

A1: Peak tailing is a common form of peak asymmetry where the latter half of a chromatographic peak is broader than the front half.[1][2] In an ideal chromatogram, peaks are symmetrical and have a Gaussian shape.[1] Tailing is quantitatively measured by the asymmetry factor (As) or tailing factor (T), where a value greater than 1 indicates tailing.[3]

Q2: Why is peak tailing a problem for the analysis of this compound?

A2: Peak tailing is problematic because it can compromise analytical accuracy and reproducibility.[1] Specifically, it leads to:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making it difficult to separate and accurately quantify individual components, such as impurities or related substances.[2][3]

  • Inaccurate Integration: The gradual return to the baseline makes it difficult for chromatography software to determine the precise start and end of the peak, leading to inconsistent area measurements and quantification errors.[2]

  • Lower Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, which can negatively impact the limit of detection and quantification.[2][4]

Q3: What are the most common causes of peak tailing?

A3: The most frequent causes include secondary interactions between the analyte and the stationary phase, issues with the column's physical condition, improper mobile phase composition, and problems within the HPLC system itself.[4][5] For polar compounds like this compound, interactions with residual silanol groups on silica-based columns are a primary cause.[5][6][7]

Q4: What is an acceptable peak asymmetry or tailing factor?

A4: An ideal peak has an asymmetry factor of 1.0.[3] For many assays, peaks with an asymmetry factor up to 1.5 are considered acceptable, although some methods may require values below 1.2.[6]

Troubleshooting Guide for Peak Tailing

This guide provides a systematic approach to identifying and resolving the root cause of peak tailing in the analysis of this compound.

Initial Troubleshooting Workflow

Before diving into specific issues, follow this general workflow to diagnose the problem. The diagram below illustrates a logical decision-making process to narrow down the potential causes of peak tailing.

G start Peak Tailing Observed for This compound q1 Are all peaks in the chromatogram tailing? start->q1 path1_cause Likely a Physical or Systemic Issue q1->path1_cause  Yes path2_cause Likely a Chemical Interaction Issue q1->path2_cause  No   check_connections Check for loose fittings, leaks, or dead volume in tubing. path1_cause->check_connections check_column Inspect column for voids or contamination at the inlet frit. check_connections->check_column check_detector Check detector flow cell for contamination. check_column->check_detector check_mobile_phase Verify mobile phase pH. Is it near the analyte's pKa? path2_cause->check_mobile_phase check_buffer Ensure adequate buffer concentration and capacity. check_mobile_phase->check_buffer check_column_chem Consider secondary interactions (e.g., silanol activity). check_buffer->check_column_chem check_sample Check for sample overload or solvent mismatch. check_column_chem->check_sample

Caption: A workflow diagram to diagnose the cause of peak tailing.

Chemical and Column-Related Issues

The interaction between the analyte and the stationary phase is a primary source of peak tailing.

Q: My this compound peak is tailing on a C18 column. What is the likely chemical cause?

A: The most probable cause is a secondary retention mechanism involving interactions between the polar groups of your analyte and active sites on the column packing.[6] this compound contains a polar nitro group and a moderately polar acetamide group, which can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases like C18.[5][7][8] These interactions are stronger than the primary hydrophobic interactions, causing some analyte molecules to be retained longer, resulting in a tailed peak.[9]

G cluster_0 Silica Surface silanol Residual Silanol Group (Si-OH) tailing Delayed Elution (Peak Tailing) silanol->tailing Causes c18 C18 Chains analyte This compound (Contains polar -NHCO- group) analyte->silanol Secondary Interaction (Hydrogen Bonding)

Caption: Secondary interaction between analyte and a residual silanol group.

Recommended Actions:

  • Use an End-Capped Column: Modern, high-purity silica columns are "end-capped," a process that converts many residual silanol groups into less polar groups, minimizing secondary interactions.[6][10][11] If you are not using one, switching to a fully end-capped column can significantly improve peak shape.

  • Lower Mobile Phase pH: Silanol groups are acidic. By lowering the mobile phase pH (e.g., to pH 2.5-3.5) with an acid like formic acid or phosphoric acid, you can ensure the silanol groups are fully protonated (Si-OH) and less likely to interact with the analyte.[1][6]

  • Add a Competing Base: Adding a small amount of a basic modifier, such as triethylamine (TEA), to the mobile phase can also help. TEA is a strong base that preferentially interacts with the active silanol sites, effectively blocking them from interacting with your analyte.[7]

  • Choose a Different Stationary Phase: If the issue persists, consider a column with a different stationary phase. A polar-embedded phase can help shield the silanol groups, while a polymer-based column eliminates the issue of silanols altogether.[1][11]

Mobile Phase and Sample-Related Issues

The composition of your mobile phase and sample solvent can dramatically affect peak shape.

Q: I've adjusted my column, but the peak tailing persists. Could my mobile phase be the problem?

A: Yes, several mobile phase parameters can contribute to peak tailing.

Recommended Actions:

  • Optimize Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, the compound can exist in both ionized and non-ionized forms, leading to peak distortion. While the exact pKa can vary, it's crucial to operate at a pH at least 1.5-2 units away from the pKa. Ensure your mobile phase is adequately buffered to maintain a consistent pH.[1]

  • Increase Buffer Concentration: Inadequate buffer capacity can lead to pH shifts on the column, causing peak tailing.[7] If you are using a buffer, try increasing its concentration (e.g., from 10 mM to 25-50 mM) to see if the peak shape improves.[7]

  • Match Sample Solvent to Mobile Phase: Injecting your sample in a solvent that is significantly stronger (less polar in reversed-phase) than your mobile phase can cause peak distortion.[5] Ideally, dissolve your this compound standard and samples in the initial mobile phase composition.[7][12] If solubility is an issue, use the weakest possible solvent that can adequately dissolve the analyte.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry

The following table shows example data illustrating how adjusting mobile phase pH can impact the peak asymmetry factor for a polar compound.

Mobile Phase ConditionpHAsymmetry Factor (As)Observation
10 mM Ammonium Acetate / Acetonitrile (50:50)6.82.15Severe Tailing
0.1% Formic Acid in Water / Acetonitrile (50:50)2.71.21Good Symmetry
10 mM Phosphate Buffer / Acetonitrile (50:50)7.52.30Severe Tailing
0.1% Formic Acid + 0.05% TEA / Acetonitrile (50:50)~3.01.15Excellent Symmetry

Data is illustrative and based on typical observations for polar analytes.

System and Method-Related Issues

Sometimes, the problem lies not with the chemistry but with the HPLC system or the analytical method parameters.

Q: All the peaks in my chromatogram, including this compound, are tailing. What should I check?

A: When all peaks are affected similarly, the cause is likely physical or systemic rather than chemical.[13]

Recommended Actions:

  • Minimize Extra-Column Volume: "Dead volume" in the system between the injector and the detector can cause peaks to broaden and tail.[5]

    • Ensure all tubing connections are properly fitted with no gaps.[14]

    • Use tubing with a narrow internal diameter (e.g., 0.005") and keep the length as short as possible.[1][7]

  • Check for Column Voids or Contamination: Over time, the packed bed of the column can settle, creating a void at the inlet. This disrupts the sample band and causes peak distortion.[13][15] Similarly, particulate matter from samples or the mobile phase can clog the inlet frit.[13]

    • Try reversing and flushing the column (if permitted by the manufacturer) to remove contaminants.

    • If a void is suspected, replacing the column is often the best solution.[15]

  • Reduce Sample Overload: Injecting too much analyte can saturate the stationary phase, leading to poor peak shape.[5][15]

    • Try reducing the injection volume or diluting the sample concentration.[12]

Example Experimental Protocol

This protocol provides a starting point for the HPLC analysis of this compound. It is designed to minimize potential peak tailing.

Table 2: Recommended HPLC Method Parameters
ParameterRecommended ConditionRationale
HPLC Column End-capped C18, 150 mm x 4.6 mm, 3.5 µmMinimizes silanol interactions.[6]
Mobile Phase A 0.1% (v/v) Formic Acid in WaterLow pH protonates silanols to reduce secondary interactions.[6]
Mobile Phase B AcetonitrileCommon organic modifier for reversed-phase HPLC.
Gradient 20% B to 80% B over 10 minutesTo ensure elution of the moderately polar analyte.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CImproves efficiency and reproducibility.
Injection Volume 5 µLA small volume helps prevent peak overload.[15]
Detection (UV) 315 nmBased on reported UV maxima for this compound.[8]
Sample Diluent Mobile Phase A / Mobile Phase B (80:20)Matches the initial mobile phase conditions to prevent solvent effects.[7]
Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with the sample diluent (80:20 mixture of Mobile Phase A and B).

  • Sample Preparation: Prepare the sample by dissolving it in the sample diluent to achieve a target concentration of approximately 50 µg/mL. Filter through a 0.45 µm syringe filter before injection.

References

Technical Support Center: Mass Spectrometric Analysis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying impurities in N-(4-Nitrophenyl)acetamide using mass spectrometry.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the mass spectrometric analysis of this compound.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common impurities to expect in a sample of this compound? A1: Based on its synthesis via the nitration of acetanilide, the most probable impurities are the starting material, N-phenylacetamide (acetanilide), and the ortho-isomer, N-(2-Nitrophenyl)acetamide.[1][2] Another potential impurity is p-nitroaniline, which can be formed through the hydrolysis of the final product.[3][4]

  • Q2: What is the expected molecular ion peak (M+) for this compound and its common impurities? A2: The expected monoisotopic masses for the protonated molecules [M+H]+ are:

    • This compound: m/z 181.06

    • N-(2-Nitrophenyl)acetamide: m/z 181.06

    • N-phenylacetamide: m/z 136.08

    • p-nitroaniline: m/z 139.05

  • Q3: How can I differentiate between the para and ortho isomers of nitroacetanilide using mass spectrometry? A3: While both isomers have the same molecular weight, their fragmentation patterns upon collision-induced dissociation (CID) in MS/MS may differ in the relative intensities of their fragment ions. Chromatographic separation prior to mass spectrometric analysis (LC-MS/MS or GC-MS) is the most reliable method for differentiation.[2]

  • Q4: My baseline is noisy. What are the common sources of contamination in LC-MS analysis? A4: A noisy baseline can be caused by contaminated solvents, improper sample preparation, or carryover from previous injections. Ensure you are using high-purity solvents and have a properly cleaned LC system. Running blank injections between samples can help identify and mitigate carryover.

  • Q5: I am not seeing the expected molecular ion peak. What could be the issue? A5: This could be due to several factors, including in-source fragmentation, incorrect instrument settings (e.g., ionization mode, mass range), or a problem with the sample itself (e.g., low concentration, degradation). Verify your instrument parameters and consider using a softer ionization technique if extensive fragmentation is suspected.

Troubleshooting Common Scenarios

ProblemPossible Cause(s)Suggested Solution(s)
Unexpected peaks in the mass spectrum Presence of unknown impurities or contaminants.- Compare the observed m/z values with the data in Table 1. - Perform MS/MS analysis on the unexpected peaks to obtain fragmentation patterns for structural elucidation. - Review the synthesis and purification process to identify potential sources of contamination.
Poor peak shape in the chromatogram Inappropriate mobile phase, column overloading, or secondary interactions with the stationary phase.- Optimize the mobile phase composition (e.g., gradient, pH). - Reduce the sample concentration. - Use a different type of HPLC column.
Low signal intensity Low sample concentration, poor ionization efficiency, or ion suppression.- Concentrate the sample. - Optimize the ionization source parameters (e.g., spray voltage, gas flow rates). - Dilute the sample to mitigate matrix effects causing ion suppression.
Inconsistent retention times Fluctuations in mobile phase composition, column temperature, or flow rate.- Ensure the mobile phase is well-mixed and degassed. - Use a column oven to maintain a stable temperature. - Check the HPLC pump for leaks or pressure fluctuations.

Data Presentation

Table 1: Mass Spectrometric Data for this compound and Potential Impurities

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]+ (m/z)Key Fragment Ions (m/z)
This compound C₈H₈N₂O₃180.16181.06139, 109, 92, 65
N-(2-Nitrophenyl)acetamideC₈H₈N₂O₃180.16181.06138, 122, 92, 65
N-phenylacetamideC₈H₉NO135.16136.0893, 77, 66, 51
p-nitroanilineC₆H₆N₂O₂138.12139.05108, 92, 80, 65

Experimental Protocols

1. Sample Preparation

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

  • Further dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan MS from m/z 50-500, followed by data-dependent MS/MS on the most intense ions.

    • Capillary Voltage: 3.5 kV.

    • Gas Temperature: 325 °C.

    • Gas Flow: 8 L/min.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation.

Mandatory Visualizations

Impurity_Identification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter Sample C->D E Inject into LC-MS/MS D->E F Chromatographic Separation E->F G Mass Spectrometric Detection (Full Scan MS) F->G H Data-Dependent MS/MS G->H I Extract Ion Chromatograms (EICs) G->I K Analyze Fragmentation Patterns H->K J Compare with Reference Data (Table 1) I->J L Identify Impurities K->L

Caption: Workflow for the identification of impurities in this compound.

Fragmentation_Pathway cluster_fragments Fragment Ions M This compound [M+H]+ = 181.06 F1 [M-COCH2]+ = 139.05 M->F1 - C2H2O F2 [M-NO2]+ = 135.07 M->F2 - NO2 F3 [C6H5N]+ = 92.05 F1->F3 - HNO F4 [C5H5]+ = 65.04 F3->F4 - HCN

Caption: Proposed fragmentation pathway for this compound.

References

Effect of reaction time on the yield of p-nitroacetanilide

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of p-Nitroacetanilide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of p-nitroacetanilide, with a focus on the impact of reaction time on product yield. The information is tailored for researchers, scientists, and professionals in drug development.

Experimental Protocol: Nitration of Acetanilide

This protocol outlines a standard laboratory procedure for the synthesis of p-nitroacetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃) or Fuming Nitric Acid

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution of Acetanilide: In a flask, dissolve acetanilide in glacial acetic acid. Gentle warming may be necessary to achieve complete dissolution.[1]

  • Cooling: Cool the acetanilide solution in an ice bath.

  • Addition of Sulfuric Acid: Slowly add concentrated sulfuric acid to the cooled solution while stirring. This is an exothermic process, so maintain the low temperature.

  • Preparation of Nitrating Mixture: In a separate container, cautiously add concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the reaction temperature below 10°C to prevent side reactions.[2][3]

  • Reaction Time: After the addition is complete, allow the reaction mixture to stand at room temperature for a specified period, typically ranging from 30 to 60 minutes, with occasional stirring.[1] A lab report noted that the mixture should not be left for more than an hour to avoid secondary reactions.[4]

  • Precipitation: Pour the reaction mixture over crushed ice to precipitate the crude p-nitroacetanilide.

  • Filtration and Washing: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallization: Purify the crude product by recrystallization from ethanol to yield colorless crystals of p-nitroacetanilide.[2] The ortho-isomer, a common byproduct, is more soluble in ethanol and will remain in the filtrate.[1]

Data Presentation: Reaction Time and Product Yield

Reaction Time (Post-Addition)Reported YieldReference/Notes
Not specified29%The report indicated this was the yield of nitroacetanilide after nitration of acetanilide.[5]
10 minutes (stirring post-addition)49.78%The procedure involved adding the nitrating mixture over 10 minutes and then stirring for an additional 10 minutes.[6]
Not specified81.91%This yield was reported as being within the accepted values for this type of reaction.[7]
Not specifiedUp to 90%Stated as a potential yield for the main product in electrophilic aromatic substitution reactions of acetanilide.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of p-nitroacetanilide, with a focus on the implications of reaction time.

Issue Potential Cause Recommended Solution
Low Yield of p-Nitroacetanilide Incomplete Reaction: The reaction time may have been too short for the nitration to proceed to completion.Ensure the reaction mixture is allowed to stand for the recommended duration (typically 30-60 minutes) at room temperature after the addition of the nitrating mixture. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) if possible.
Side Reactions: The reaction time may have been excessively long, leading to the formation of byproducts.Adhere to the recommended reaction time. One report suggests not exceeding one hour at room temperature to prevent secondary reactions.[4]
Poor Temperature Control: Allowing the temperature to rise above 10°C during the addition of the nitrating mixture can lead to the formation of undesired byproducts.[2][3]Maintain strict temperature control using an ice bath throughout the addition of the nitrating mixture.
Product is Yellow or Orange Presence of o-nitroacetanilide: Incomplete removal of the ortho-isomer during recrystallization.The ortho-isomer is more soluble in ethanol.[1] Ensure proper recrystallization technique, using a minimal amount of hot ethanol and allowing for slow cooling to maximize the precipitation of the p-isomer.
Hydrolysis of p-nitroacetanilide: Traces of acid can catalyze the hydrolysis of the product to p-nitroaniline, which is yellow.[8]Thoroughly wash the crude product with cold water to remove all residual acid before recrystallization.
Formation of Dinitroacetanilide Excessive Nitration: This can occur if the reaction conditions are too harsh (e.g., high temperature, high concentration of nitrating agent, or prolonged reaction time).Use the stoichiometric amount of the nitrating mixture and maintain a low reaction temperature. Avoid extending the reaction time beyond the recommended period.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time for the synthesis of p-nitroacetanilide?

A1: Based on common laboratory protocols, a reaction time of 30 to 60 minutes at room temperature after the complete addition of the nitrating mixture is generally recommended.[1] However, the optimal time can be influenced by the specific reaction scale and conditions.

Q2: What happens if the reaction time is too short?

A2: A reaction time that is too short may lead to incomplete nitration of the starting material, acetanilide. This will result in a lower yield of the desired p-nitroacetanilide.

Q3: What are the consequences of a prolonged reaction time?

A3: Extending the reaction time significantly beyond the recommended period can increase the likelihood of side reactions. These may include the formation of dinitroacetanilide or hydrolysis of the product back to p-nitroaniline, especially if residual acid is present.[4][8] This can lead to a decrease in the purity and overall yield of the desired product.

Q4: How does reaction temperature interact with reaction time to affect the yield?

A4: Reaction temperature is a critical factor. The nitration of acetanilide is an exothermic reaction.[8] Maintaining a low temperature (below 10°C) during the addition of the nitrating mixture is essential to control the reaction rate and prevent the formation of byproducts, such as the ortho-isomer and dinitrated products.[2][3] A longer reaction time at an elevated temperature would likely exacerbate the formation of these impurities.

Q5: How can I monitor the progress of the reaction to determine the optimal stopping point?

A5: Thin Layer Chromatography (TLC) is an effective technique to monitor the progress of the reaction. By taking small aliquots from the reaction mixture over time and running them on a TLC plate against the starting material (acetanilide), you can observe the disappearance of the starting material and the appearance of the product spot. The reaction can be considered complete when the starting material spot is no longer visible.

Visualizations

experimental_workflow Experimental Workflow for p-Nitroacetanilide Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification dissolve Dissolve Acetanilide in Glacial Acetic Acid cool_acetanilide Cool Acetanilide Solution (Ice Bath) dissolve->cool_acetanilide add_h2so4 Add H2SO4 to Acetanilide Solution cool_acetanilide->add_h2so4 prep_nitrating Prepare Nitrating Mixture (HNO3 + H2SO4) cool_nitrating Cool Nitrating Mixture (Ice Bath) prep_nitrating->cool_nitrating nitration Add Nitrating Mixture (Dropwise, <10°C) cool_nitrating->nitration add_h2so4->nitration react Stir at Room Temperature (30-60 min) nitration->react precipitate Pour onto Crushed Ice react->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash recrystallize Recrystallize from Ethanol wash->recrystallize dry Dry the Crystals recrystallize->dry final_product final_product dry->final_product p-Nitroacetanilide

Caption: Workflow for the synthesis of p-nitroacetanilide.

signaling_pathway Key Steps and Potential Side Reactions acetanilide Acetanilide intermediate Arenium Ion Intermediate acetanilide->intermediate Electrophilic Attack nitronium NO2+ (from HNO3 + H2SO4) nitronium->intermediate p_product p-Nitroacetanilide (Major Product) intermediate->p_product Deprotonation (Para) o_product o-Nitroacetanilide (Minor Product) intermediate->o_product Deprotonation (Ortho) diproduct Dinitroacetanilide (Side Product) p_product->diproduct Further Nitration (Harsh Conditions/ Long Reaction Time) hydrolysis_product p-Nitroaniline (Hydrolysis Product) p_product->hydrolysis_product Acid-Catalyzed Hydrolysis (Excess Acid/ Long Reaction Time)

Caption: Signaling pathway of p-nitroacetanilide synthesis.

References

Alternative workup procedures for N-(4-Nitrophenyl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the workup procedures for the synthesis of N-(4-Nitrophenyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction for synthesizing this compound?

The most common synthesis involves the electrophilic nitration of acetanilide. Acetanilide is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid. The acetamido group is an ortho-, para-director, leading to a mixture of N-(2-nitrophenyl)acetamide and this compound isomers.[1][2][3]

Q2: What are the primary impurities I should expect?

The main impurity is the ortho-isomer, N-(2-nitrophenyl)acetamide.[1] Depending on the reaction conditions, unreacted acetanilide and di-nitrated byproducts can also be present. Residual mineral acids (H₂SO₄, HNO₃) from the nitrating mixture are also common impurities in the crude product.

Q3: Why is the initial workup of pouring the reaction mixture into ice water critical?

Pouring the acidic reaction mixture into a large volume of ice and water serves two main purposes. First, it effectively quenches the reaction by diluting the acid and reducing the temperature. Second, it causes the organic products (both the desired para-isomer and the ortho-impurity), which are insoluble in water, to precipitate out of the solution, allowing for their separation from the soluble inorganic acids.[1][4]

Q4: My crude product is yellow. Does this indicate impurity?

The pure this compound is typically described as a yellow crystalline solid.[1] However, a very intense or brownish-yellow color in the crude product can indicate the presence of impurities or residual acids. The color should become a consistent, pale yellow after successful purification.

Q5: What is the most common method for purifying the crude product?

Recrystallization is the most frequent and effective procedure for purifying solid this compound.[1] This technique separates the desired para-isomer from the more soluble ortho-isomer and other impurities.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the workup and purification of this compound.

Problem 1: Low Yield of Final Product
Possible CauseRecommended Solution
Incomplete Precipitation Ensure the reaction mixture is added to a sufficiently large volume of ice-water with vigorous stirring to promote complete precipitation of the product.
Product Loss During Washing After filtration, wash the crude product on the filter with small portions of ice-cold water. Using room temperature water can dissolve a significant amount of the product.[4]
Inefficient Recrystallization Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a lower recovery of the purified crystals upon cooling.[5]
Premature Crystallization During hot filtration (if performed), pre-heat the funnel and receiving flask to prevent the product from crystallizing prematurely on the filter paper.
Problem 2: Product Fails to Crystallize or Oils Out
Possible CauseRecommended Solution
High Impurity Content The presence of a high concentration of the ortho-isomer can inhibit crystallization. Try washing the crude solid with a small amount of cold ethanol before recrystallization, as the ortho-isomer is generally more soluble.
Supersaturated Solution If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the solution's surface. Alternatively, add a "seed crystal" of pure this compound to induce crystallization.
Incorrect Recrystallization Solvent The chosen solvent or solvent mixture is not appropriate. Perform small-scale solubility tests to find a better system. The ideal solvent dissolves the compound when hot but not when cold.[6] For this compound, an ethanol-water mixture is often effective.[1]
Cooling Rate is Too Fast Rapid cooling, such as plunging a hot flask directly into an ice bath, can cause the product to "oil out" or precipitate as an amorphous solid, trapping impurities. Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize recovery.[5]
Problem 3: Final Product is Impure (Verified by TLC or Melting Point)
Possible CauseRecommended Solution
Residual Acidity The crude product was not washed sufficiently to remove residual nitrating acids. This can affect the melting point and stability. Ensure the crude product is washed with cold water until the washings are neutral to pH paper. A wash with a cold, dilute sodium bicarbonate solution can also be used, followed by a final water wash.
Co-precipitation of Impurities The ortho-isomer and other impurities precipitated along with the desired para-product during recrystallization. This often happens if the solution was cooled too quickly or was too concentrated. Perform a second recrystallization, ensuring slow cooling.
Inappropriate Recrystallization Solvent The solvent system used does not effectively differentiate between the product and impurities. If a single solvent (e.g., pure ethanol) fails, a mixed-solvent system like ethanol-water often provides better selectivity and purity.[1]

Alternative Workup and Purification Protocols

Experimental Protocol 1: Standard Synthesis & Workup

This protocol outlines the synthesis via nitration of acetanilide followed by a standard precipitation workup.

  • In a flask, dissolve 6.75 g of N-phenylacetamide (acetanilide) in 10 mL of glacial acetic acid.[1]

  • Carefully add 10 mL of concentrated sulfuric acid and stir until the acetanilide is fully dissolved.[1]

  • Cool the mixture in an ice bath to below 10°C.

  • Separately, prepare a nitrating mixture by slowly adding 3.5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping this mixture cool.[1]

  • Add the nitrating mixture dropwise to the cooled acetanilide solution, ensuring the temperature does not exceed 20°C.[3]

  • After the addition is complete, let the mixture stand at room temperature for 30-60 minutes.[1]

  • Pour the reaction mixture slowly and with vigorous stirring onto a mixture of 50 mL of water and 30 g of crushed ice.[1][4]

  • A yellow precipitate of the crude product will form.

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Wash the solid on the filter paper with several portions of ice-cold water to remove residual acids.

  • Press the solid dry on the filter and allow it to air-dry. This crude product can now be purified.

Experimental Protocol 2: Purification by Mixed-Solvent Recrystallization

This is a highly effective method for purifying the crude this compound.

  • Transfer the crude, dried product to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (95%) to the flask while heating (e.g., on a hot plate) and stirring, just enough to dissolve the solid completely. Ethanol is a good "solvent" in this pair.

  • While the solution is still hot, add hot deionized water dropwise. Water is the "anti-solvent." Continue adding water until the solution becomes faintly cloudy (turbid), indicating it is saturated.[6]

  • Add a few more drops of hot ethanol until the solution becomes clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified yellow crystals by vacuum filtration and wash them with a small amount of a cold ethanol-water mixture.

  • Dry the crystals completely before determining the yield and melting point.

Data and Visualizations

Table 1: Comparison of Recrystallization Solvents
Solvent SystemSuitability for this compoundKey Considerations
Ethanol Good. The compound is soluble in hot ethanol and less soluble in cold ethanol.[1]May not be selective enough to remove all of the ortho-isomer in a single recrystallization.
Water Poor as a single solvent. The compound is only partially soluble in water.[1]Can be used effectively as an anti-solvent in a mixed-solvent system.[1]
Ethanol-Water Excellent. This binary mixture is highly effective.[1]Allows for fine-tuning of polarity to achieve high purity and good recovery. The ratio can be adjusted based on the initial purity of the crude product.[1]
Methanol-Water Good. Similar in principle to the ethanol-water system.Methanol is more volatile and toxic than ethanol.
Acetic Acid Can be used, but generally not preferred for final purification.Difficult to remove completely from the final product.

Visualizations

Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification A 1. Dissolve Acetanilide in Acetic Acid + H₂SO₄ B 2. Cool Mixture (Ice Bath) A->B C 3. Add Nitrating Mixture (HNO₃ + H₂SO₄) Dropwise B->C D 4. Stir at Room Temp C->D E 5. Quench: Pour onto Ice-Water D->E Proceed to Workup F 6. Filter Crude Product E->F G 7. Wash with Cold Water F->G H 8. Recrystallize from Ethanol/Water G->H I 9. Filter & Dry Pure Product H->I

Caption: Experimental workflow for the synthesis and purification of this compound.

Troubleshooting Start Problem During Workup? LowYield Low Yield? Start->LowYield Yes NoCrystals No Crystals / Oily Product? Start->NoCrystals No LowYield->NoCrystals No Sol1 Check for loss during filtration. Use minimal hot solvent for recrystallization. LowYield->Sol1 Yes Impure Product Impure? NoCrystals->Impure No Sol2 Scratch flask or add seed crystal. Allow for slow cooling. Re-evaluate solvent choice. NoCrystals->Sol2 Yes Sol3 Ensure complete removal of acids. Perform a second, slow recrystallization. Consider a different solvent system. Impure->Sol3 Yes

Caption: Decision tree for troubleshooting common workup issues.

Solvent_Selection Start Select Crude Product TestSolubility Test solubility in a potential solvent (e.g., Ethanol) Start->TestSolubility IsSolubleCold Soluble in Cold Solvent? TestSolubility->IsSolubleCold IsSolubleHot Soluble in Hot Solvent? IsSolubleCold->IsSolubleHot No BadSolvent Discard as single solvent. IsSolubleCold->BadSolvent Yes GoodSolvent Use as single recrystallization solvent. IsSolubleHot->GoodSolvent Yes TryMixed Insoluble when hot. Consider as 'Solvent' in a mixed-solvent system. IsSolubleHot->TryMixed No FindAntisolvent Find an 'Anti-Solvent' in which product is insoluble (e.g., Water). TryMixed->FindAntisolvent PerformMixed Perform mixed-solvent recrystallization. FindAntisolvent->PerformMixed

Caption: Logical workflow for selecting a suitable recrystallization solvent system.

References

Challenges in scaling up the synthesis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Nitrophenyl)acetamide, with a focus on the challenges encountered during scale-up.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: The main challenges in scaling up this synthesis include:

  • Exothermic Reaction Control: The nitration of acetanilide is a highly exothermic reaction. Inefficient heat removal in larger reactors can lead to a rapid temperature increase, resulting in side reactions, reduced yield, and potential safety hazards such as runaway reactions.[1]

  • Impurity Profile Management: The primary impurity is the ortho-isomer, N-(2-Nitrophenyl)acetamide. The ratio of para to ortho isomers can be influenced by reaction conditions, and their separation is crucial for product purity.

  • Purification at Scale: Laboratory-scale purification often relies on techniques like column chromatography, which are not feasible for large quantities. The industrial standard is crystallization, which requires careful solvent selection and optimization to maximize yield and purity.

  • Solid Handling: this compound is a solid product. Handling large volumes of solids, including filtration, washing, and drying, can present logistical and operational challenges at an industrial scale.

Q2: Why is temperature control so critical during the nitration step?

A2: Temperature control is paramount for several reasons. Firstly, the nitration reaction is highly exothermic, and poor temperature control can lead to a runaway reaction, posing a significant safety risk.[2] Secondly, higher temperatures can promote the formation of undesired byproducts, including dinitrated compounds and oxidation products, which complicates purification and reduces the overall yield and purity of the desired p-isomer.[3] Maintaining a low and consistent temperature, typically below 20°C, is essential for a selective and safe reaction.[1]

Q3: How can the formation of the o-nitroacetanilide impurity be minimized?

A3: While the formation of some o-nitroacetanilide is inherent to the reaction chemistry, its proportion can be influenced by reaction conditions. The acetamido group on the benzene ring directs the incoming nitro group to both the ortho and para positions. However, the para position is sterically less hindered, making it the favored product.[4] Lowering the reaction temperature can sometimes improve the regioselectivity towards the para isomer.

Q4: What is the most effective method for purifying this compound at a large scale?

A4: At a large scale, the most effective and economical purification method is recrystallization. This process leverages the solubility difference between the desired p-nitroacetanilide and the o-nitroacetanilide impurity. The ortho-isomer is significantly more soluble in solvents like ethanol, allowing the less soluble para-isomer to crystallize out upon cooling, while the majority of the ortho-isomer remains in the mother liquor.[5] A binary mixture of ethanol and water is often used to optimize the recovery and purity of the product.[1][3]

Troubleshooting Guides

Problem: Low Yield of this compound
Possible Cause Troubleshooting Step
Incomplete Reaction - Ensure the nitrating mixture is added in the correct stoichiometric ratio. - Verify that the reaction has been allowed to proceed for a sufficient amount of time after the addition of the nitrating agent.
Side Reactions due to Poor Temperature Control - Monitor the internal temperature of the reactor closely. - Ensure the cooling system of the reactor is functioning efficiently and is adequate for the scale of the reaction. - Reduce the addition rate of the nitrating mixture to allow for better heat dissipation.[6]
Product Loss During Work-up and Purification - When quenching the reaction with ice/water, ensure the precipitation is complete before filtration. - Minimize the amount of solvent used for recrystallization to avoid excessive dissolution of the product. - Ensure the recrystallization solvent is sufficiently cooled to maximize crystal formation before filtration.
Problem: High Levels of o-Nitroacetanilide Impurity
Possible Cause Troubleshooting Step
Suboptimal Reaction Temperature - Maintain the reaction temperature below 20°C, and ideally between 0-10°C, to favor the formation of the para-isomer.[1]
Inefficient Purification - Optimize the recrystallization solvent system. A mixture of ethanol and water is often effective.[3] - Ensure slow cooling during crystallization to promote the formation of pure crystals of the para-isomer. - Perform multiple recrystallizations if necessary to achieve the desired purity.
Inaccurate Analysis - Verify the analytical method (e.g., HPLC, TLC) used to determine the isomer ratio. Ensure proper separation and quantification of the ortho and para isomers.

Data Presentation

Table 1: Typical Reaction Parameters at Different Scales (Representative Data)
ParameterLaboratory Scale (10g)Pilot Plant Scale (10kg)Industrial Scale (1000kg)
Acetanilide 10 g10 kg1000 kg
Glacial Acetic Acid ~20 mL~20 L~2000 L
Concentrated H₂SO₄ ~20 mL~20 L~2000 L
Concentrated HNO₃ ~8 mL~8 L~800 L
Reaction Temperature 0-10 °C5-15 °C10-20 °C
Addition Time 20-30 minutes2-4 hours4-8 hours
Typical Yield (p-isomer) 60-80%70-85%80-90%
Typical o-isomer impurity 10-20%8-15%5-10%

Note: The values in this table are representative and can vary depending on the specific process and equipment used.

Table 2: Comparative Solubility of this compound and N-(2-Nitrophenyl)acetamide in Ethanol
TemperatureSolubility of p-isomer (g/100mL)Solubility of o-isomer (g/100mL)
20 °CLowModerate
78 °C (Boiling Point)ModerateHigh

This qualitative data highlights the principle of separation by recrystallization. The ortho-isomer's higher solubility in ethanol allows it to remain in solution upon cooling, while the less soluble para-isomer crystallizes out.[5] For more detailed solubility data in various solvents, please refer to the literature.[7][8]

Experimental Protocols

Laboratory-Scale Synthesis of this compound

This protocol is adapted from established laboratory procedures.[1]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a flask, dissolve the starting amount of acetanilide in glacial acetic acid. Gentle warming may be required.

  • Cool the flask in an ice bath to between 0-5°C.

  • Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 10°C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the nitrating mixture dropwise to the acetanilide solution. The rate of addition should be controlled to maintain the reaction temperature below 20°C.[1]

  • After the addition is complete, allow the mixture to stir at room temperature for about 30 minutes.

  • Pour the reaction mixture onto a generous amount of crushed ice with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acids.

  • Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.

Mandatory Visualization

Troubleshooting_Scale_Up_Synthesis start Start: Low Yield or Purity in Scale-Up check_temp Was Temperature Maintained Below 20°C? start->check_temp check_addition Was Reagent Addition Rate Controlled? check_temp->check_addition Yes solution_temp Improve Cooling Capacity / Reduce Addition Rate check_temp->solution_temp No check_mixing Is Mixing Adequate for Reactor Size? check_addition->check_mixing Yes solution_addition Re-evaluate and Optimize Addition Profile check_addition->solution_addition No check_purification Is Purification Method Optimized? check_mixing->check_purification Yes solution_mixing Optimize Stirrer Design and Speed check_mixing->solution_mixing No solution_purification Optimize Recrystallization Solvent and Conditions check_purification->solution_purification No end_success Successful Scale-Up check_purification->end_success Yes end_fail Further Process Development Needed solution_temp->end_fail solution_addition->end_fail solution_mixing->end_fail solution_purification->end_fail

References

Validation & Comparative

A Comparative Guide to Nitrating Agents for the Synthesis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various pharmaceuticals and dyes, relies on the efficient and selective nitration of acetanilide. The choice of nitrating agent is a critical parameter that dictates the yield, regioselectivity, and safety of this electrophilic aromatic substitution reaction. This guide provides an objective comparison of common nitrating agents, supported by experimental data, to aid researchers in selecting the optimal conditions for their synthetic needs.

Performance Comparison of Nitrating Agents

The efficacy of a nitrating agent is primarily evaluated based on the yield of the desired para-isomer and the ratio of para to ortho substitution. The acetamido group in acetanilide is an ortho, para-director; however, the para product is generally favored due to steric hindrance.[1][2][3] The choice of nitrating agent can significantly influence this regioselectivity.

Nitrating AgentTypical Reaction Conditionsp:o RatioYield (%)Reference
Mixed Acid (HNO₃/H₂SO₄) Acetanilide, glacial acetic acid, conc. H₂SO₄, conc. HNO₃, 0-20°CFavors para~29-77%[4][5]
Acetyl Nitrate (HNO₃/Acetic Anhydride) Acetanilide, acetic anhydride, nitric acid, 0°CFavors ortho>90% (total isomers)[6][7]
Nitronium Tetrafluoroborate (NO₂BF₄) Acetanilide, acetonitrileFavors ortho>90% (total isomers)[6]
Iron (III) Nitrate (Fe(NO₃)₃·9H₂O) Acetanilide, 50°CFavors ortho42-82% (ortho-isomer)[8]

Key Observations:

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common and cost-effective method for the synthesis of p-nitroacetanilide.[9][10] The reaction conditions can be controlled to favor the formation of the para isomer.[1][11][12] The sulfuric acid acts as a catalyst to generate the nitronium ion (NO₂⁺), the active electrophile.[10]

  • Acetyl Nitrate (HNO₃/Acetic Anhydride): This reagent system surprisingly favors the formation of the ortho isomer, with reported ortho:para ratios exceeding 10:1.[6] This shift in regioselectivity is attributed to a different reaction mechanism.

  • Nitronium Tetrafluoroborate (NO₂BF₄): Similar to acetyl nitrate, pre-formed nitronium salts like NO₂BF₄ also predominantly yield the ortho product.[6]

  • Iron (III) Nitrate (Fe(NO₃)₃·9H₂O): This reagent offers a milder and more regioselective method for ortho-nitration of acetanilides under neutral conditions.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for the key nitrating agents discussed.

Mixed Acid (HNO₃/H₂SO₄) Nitration for p-Nitroacetanilide

This procedure is adapted from multiple sources describing the synthesis of the para isomer.[3][13][14][15]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid (or Fuming Nitric Acid)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve acetanilide in glacial acetic acid in a beaker. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution in an ice bath.

  • Slowly and with constant stirring, add concentrated sulfuric acid to the cooled solution.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool this mixture in an ice bath.

  • Add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 20°C throughout the addition to minimize the formation of the ortho isomer and prevent dinitration.[1][4][13]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for approximately 30-60 minutes.

  • Pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

  • Filter the solid product and wash thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from ethanol to obtain pure p-nitroacetanilide. The o-nitroacetanilide is more soluble in ethanol and will remain in the filtrate.[15]

Acetyl Nitrate Nitration for o-Nitroacetanilide

This procedure is based on literature describing a high yield of the ortho isomer.[6][7]

Materials:

  • Acetanilide

  • Acetic Anhydride

  • 100% Nitric Acid

  • Ice

Procedure:

  • Dissolve acetanilide in a 50:50 mixture of acetic acid and acetic anhydride.

  • Cool the solution in an ice bath.

  • Slowly add 100% nitric acid to the cooled solution while maintaining a low temperature. Acetyl nitrate is formed in situ.

  • The reaction mixture is then processed to isolate the predominantly ortho-nitroacetanilide product. Further purification can be achieved by chromatography.

Experimental Workflow

The following diagram illustrates a logical workflow for comparing different nitrating agents for the synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation start Start: Define Synthetic Goal (e.g., maximize p-isomer yield) reagent_selection Select Nitrating Agents for Comparison (e.g., Mixed Acid, Acetyl Nitrate, etc.) start->reagent_selection run_reactions Perform Parallel Nitration Reactions (Control variables: temperature, stoichiometry) reagent_selection->run_reactions workup Reaction Work-up and Product Isolation (Precipitation, Filtration) run_reactions->workup purification Purification of Isomers (Recrystallization, Chromatography) workup->purification characterization Product Characterization (Melting Point, NMR, IR) purification->characterization quantification Quantify Yield and Isomer Ratio (HPLC, GC, NMR integration) characterization->quantification comparison Compare Data: - Yield - Regioselectivity - Safety - Cost quantification->comparison conclusion Select Optimal Nitrating Agent comparison->conclusion

Caption: Workflow for Comparing Nitrating Agents.

Safety Considerations

Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions and the formation of unwanted byproducts.[1][16] All nitrating agents discussed are corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, within a fume hood.[17] Mixed acids, in particular, are highly corrosive and strong oxidizing agents.[17] The generation of toxic nitrogen oxide fumes is also a concern.[17]

References

A Comparative Analysis of Acetanilide and N-(4-Nitrophenyl)acetamide via Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the chromatographic behavior of acetanilide and its derivative, N-(4-Nitrophenyl)acetamide, using thin-layer chromatography (TLC). The focus is on their respective Retention Factor (Rf) values, which are crucial for assessing purity, identifying compounds, and monitoring reaction progress in research and drug development.

Executive Summary

This compound, also known as p-nitroacetanilide, is a significantly more polar molecule than acetanilide due to the presence of the electron-withdrawing nitro group. This increased polarity leads to a stronger interaction with the polar stationary phase (silica gel) in TLC, resulting in a lower Rf value compared to acetanilide under identical chromatographic conditions. This guide presents experimental data and protocols to illustrate this fundamental principle of chromatography.

Data Presentation: Rf Value Comparison

The following table summarizes the reported and expected Rf values for acetanilide and this compound on a silica gel stationary phase with a 1:1 ethyl acetate/hexane mobile phase.

CompoundMolecular StructureMobile Phase (Ethyl Acetate:Hexane)Stationary PhaseReported/Expected Rf Value
AcetanilideC₈H₉NO1:1Silica Gel~0.33 (Expected)
This compoundC₈H₈N₂O₃1:1Silica Gel0.75[1]

Note: The Rf value for acetanilide is an expected value based on the behavior of structurally similar compounds under the specified conditions. The Rf value for this compound is based on reported experimental data.

Experimental Protocols

A standard protocol for the TLC analysis of acetanilide and this compound is detailed below.

Objective: To separate a mixture of acetanilide and this compound and determine their individual Rf values.

Materials:

  • TLC plates (silica gel 60 F254)

  • Acetanilide standard

  • This compound standard

  • Developing chamber

  • Mobile phase: 1:1 (v/v) mixture of ethyl acetate and hexane

  • Spotting capillaries

  • UV lamp (254 nm)

  • Pencil

  • Ruler

Procedure:

  • Preparation of the Developing Chamber: Pour the 1:1 ethyl acetate/hexane mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 10 minutes.

  • Preparation of the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark two spots on this line for the application of the samples.

  • Spotting the TLC Plate: Dissolve small amounts of acetanilide and this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Using separate spotting capillaries, apply a small spot of each solution to the designated marks on the origin line. Allow the solvent to evaporate completely.

  • Developing the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure that the origin line is above the level of the mobile phase. Cover the chamber and allow the solvent front to ascend the plate.

  • Visualization: Once the solvent front has reached approximately 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the separated spots under a UV lamp at 254 nm. Circle the spots with a pencil.

  • Calculation of Rf Values: Measure the distance from the origin line to the center of each spot and the distance from the origin line to the solvent front. Calculate the Rf value for each compound using the following formula:

    Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Visualization of Chromatographic Principles

The separation of acetanilide and this compound by TLC is governed by their differential partitioning between the stationary and mobile phases, which is a direct consequence of their molecular polarities.

TLC_Principle cluster_TLC TLC Plate cluster_Key Key Origin Origin Solvent_Front Solvent_Front Origin->Solvent_Front Solvent Flow Acetanilide_Spot Acetanilide (Less Polar) Higher Rf Nitroacetanilide_Spot  this compound  (More Polar)  Lower Rf Stationary_Phase Stationary Phase: Silica Gel (Polar) Mobile_Phase Mobile Phase: Ethyl Acetate/Hexane (Less Polar) Mobile_Phase_Movement Mobile Phase Movement

Caption: TLC separation of acetanilide and this compound.

Conclusion

The addition of a nitro group to the phenyl ring of acetanilide significantly increases its polarity. This structural modification leads to a stronger affinity for the polar silica gel stationary phase and consequently, a lower Rf value in a moderately polar mobile phase like ethyl acetate/hexane. This predictable relationship between molecular structure, polarity, and chromatographic behavior is a cornerstone of separation science and is critical for the analysis and purification of pharmaceutical compounds.

References

Quantitative Analysis of p-Nitroacetanilide in a Mixture with its Ortho Isomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of isomers is a critical aspect of quality control and process optimization. This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of p-nitroacetanilide in the presence of its ortho isomer. The methods discussed range from classical chemical analysis to modern instrumental techniques, each with its own set of advantages and limitations.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on several factors, including the required accuracy and precision, the concentration of the analytes, the available instrumentation, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of the methods detailed in this guide.

MethodPrincipleAdvantagesDisadvantagesTypical Precision (RSD)
High-Performance Liquid Chromatography (HPLC) Chromatographic separation of isomers on a stationary phase followed by UV detection.High selectivity, accuracy, and precision. Well-established and robust. Can be fully automated.Requires specialized equipment and solvents. Method development can be time-consuming.< 2%
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile derivatives of the isomers in the gas phase followed by mass-selective detection.High sensitivity and selectivity. Provides structural information for confirmation.Requires derivatization for non-volatile compounds. High initial instrument cost.< 5%
Quantitative Nuclear Magnetic Resonance (qNMR) The integral of a specific NMR signal is directly proportional to the number of corresponding nuclei.Primary analytical method (can be used without a calibration standard). Non-destructive. Relatively fast.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer.< 3%
UV-Vis Spectrophotometry Simultaneous measurement of absorbance at multiple wavelengths and use of mathematical equations to resolve the mixture.Rapid and simple. Low cost of instrumentation.Lower selectivity; susceptible to interference from other absorbing species. Requires spectral differences between isomers.< 5%
Gravimetric Analysis Separation of the isomers based on their differential solubility, followed by weighing of the isolated component.Simple and inexpensive. Does not require sophisticated instrumentation.Labor-intensive and time-consuming. Lower accuracy and precision compared to instrumental methods.> 5%

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC)

This method is based on the separation of the ortho and para isomers on a reversed-phase column with subsequent quantification using a UV detector.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the o/p-nitroacetanilide mixture into a 100 mL volumetric flask.

  • Dissolve the sample in methanol and make up to the mark.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Column Temperature: 30 °C.

c. Quantification:

  • Prepare a series of calibration standards of pure p-nitroacetanilide of known concentrations.

  • Inject the standards and the sample solution.

  • Construct a calibration curve by plotting the peak area of p-nitroacetanilide against its concentration.

  • Determine the concentration of p-nitroacetanilide in the sample from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method involves the separation of the isomers in the gas phase and their detection by a mass spectrometer.

a. Sample Preparation and Derivatization:

  • Accurately weigh approximately 1 mg of the isomer mixture into a vial.

  • Dissolve the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).

  • (If necessary) Derivatize the analytes to increase their volatility and thermal stability. For nitroacetanilides, direct analysis is often possible.

b. GC-MS Conditions:

  • GC Column: A polar capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp to 250 °C at 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Injection: Splitless, 1 µL injection volume, injector temperature 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-300.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

c. Quantification:

  • Use selected ion monitoring (SIM) for characteristic ions of o- and p-nitroacetanilide to enhance sensitivity and selectivity.

  • Create a calibration curve using standards of the pure isomers.

Quantitative Nuclear Magnetic Resonance (qNMR)

This method relies on the direct relationship between the integrated signal area in an NMR spectrum and the molar concentration of the analyte.

a. Sample Preparation:

  • Accurately weigh about 20 mg of the isomer mixture into an NMR tube.

  • Accurately weigh about 5 mg of a suitable internal standard (e.g., maleic acid, with a known purity) into the same NMR tube. The internal standard should have a signal that does not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., DMSO-d6) to the NMR tube and dissolve the sample completely.

b. NMR Acquisition Parameters:

  • Spectrometer: 400 MHz or higher.

  • Pulse Program: A standard 1D proton experiment.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (a value of 30 s is generally a safe starting point).

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).

c. Quantification:

  • Identify non-overlapping signals for both o- and p-nitroacetanilide in the 1H NMR spectrum (typically in the aromatic region).

  • Integrate the selected signals for both isomers and the internal standard.

  • Calculate the concentration of p-nitroacetanilide using the following formula:

    Cp = (Ip / Np) * (NIS / IIS) * (Mp / MIS) * (mIS / msample) * PIS

    Where:

    • Cp = Concentration of p-nitroacetanilide

    • Ip, IIS = Integral of the signal for p-nitroacetanilide and the internal standard

    • Np, NIS = Number of protons giving rise to the signal for p-nitroacetanilide and the internal standard

    • Mp, MIS = Molar mass of p-nitroacetanilide and the internal standard

    • msample, mIS = Mass of the sample and the internal standard

    • PIS = Purity of the internal standard

UV-Vis Spectrophotometry

This technique can be used for the simultaneous determination of both isomers if their absorption spectra are sufficiently different.

a. Sample Preparation:

  • Prepare stock solutions of pure o-nitroacetanilide and p-nitroacetanilide of known concentrations in a suitable solvent (e.g., methanol).

  • Prepare a solution of the unknown mixture with a similar total concentration.

b. Spectrophotometric Measurement:

  • Scan the UV-Vis spectra of the pure component solutions and the mixture from 200 to 400 nm to identify the wavelengths of maximum absorbance (λmax) for each isomer and an isoabsorptive point, if one exists.

  • Measure the absorbance of the pure solutions and the mixture at the selected wavelengths.

c. Quantification (Simultaneous Equation Method):

  • Determine the absorptivity (ε) for each pure component at both wavelengths.

  • Set up a system of two simultaneous linear equations:

    • Aλ1 = εo,λ1 * Co + εp,λ1 * Cp

    • Aλ2 = εo,λ2 * Co + εp,λ2 * Cp Where A is the absorbance of the mixture, ε is the molar absorptivity, and C is the concentration of the ortho (o) and para (p) isomers at the two selected wavelengths (λ1 and λ2).

  • Solve the equations for Co and Cp.

Visualizing the Workflow

The following diagrams illustrate the general workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Weigh Weigh Mixture Dissolve Dissolve in Methanol Weigh->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Calibrate Create Calibration Curve Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Figure 1. HPLC analysis workflow.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification Weigh Weigh Mixture Dissolve Dissolve in Solvent Weigh->Dissolve Inject Inject into GC Dissolve->Inject Separate Separation in Capillary Column Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Calibrate Create Calibration Curve (SIM) Detect->Calibrate Calculate Calculate Concentration Calibrate->Calculate

Figure 2. GC-MS analysis workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification Weigh Weigh Mixture & Internal Standard Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Acquire Acquire 1H NMR Spectrum Dissolve->Acquire Integrate Integrate Signals Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate

Figure 3. qNMR analysis workflow.

N-(4-Nitrophenyl)acetamide vs. other protecting groups for aniline nitration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the regioselective nitration of aniline is a critical transformation. However, the inherent reactivity of the amino group presents significant challenges, including over-oxidation and the formation of undesired meta-isomers. This guide provides an objective comparison of various protecting groups for aniline, supported by experimental data, to facilitate the selection of the optimal synthetic route.

Direct nitration of aniline is notoriously difficult due to the strong activating and basic nature of the amino group. In the presence of strong acids like the nitrating mixture (HNO₃/H₂SO₄), the amino group is protonated to form the anilinium ion. This protonated form is a meta-directing group, leading to a significant amount of the undesired m-nitroaniline. Furthermore, the amino group is highly susceptible to oxidation by nitric acid, resulting in the formation of tarry byproducts and low yields of the desired nitroanilines.

To circumvent these issues, a common and effective strategy is the protection of the amino group prior to nitration. This involves converting the highly activating amino group into a less activating, ortho-para directing amide or a deactivating, meta-directing group. After nitration, the protecting group can be removed to yield the desired nitroaniline isomer. This guide explores the efficacy of several common protecting groups.

The Acetyl Group: A Classic Approach to Para-Selectivity

The most common strategy for protecting aniline is acetylation to form acetanilide. The resulting acetamido group is still an ortho-para director but is less activating than the amino group, which moderates the reaction and prevents oxidation. The steric bulk of the acetamido group favors the formation of the para-nitro product over the ortho-isomer.

Experimental Data: Acetanilide vs. N-Phenylsuccinimide

A comparative study on the nitration of aniline using N-acetyl and N-succinimidyl protecting groups highlights the impact of the protecting group on regioselectivity.

Protecting Groupo-Nitroaniline (%)p-Nitroaniline (%)Reference
Acetyl2376[1]
N-SuccinimidylNot ReportedNot Reported[1]

Table 1: Comparison of isomer distribution in the nitration of protected aniline.

The data clearly indicates a strong preference for the para-isomer when using the acetyl protecting group.

Alternative Protecting Groups: Expanding the Synthetic Toolkit

Beyond the acetyl group, other protecting groups offer different reactivity profiles and may be advantageous in specific synthetic contexts.

Formyl and Boc Groups

The formyl and tert-butyloxycarbonyl (Boc) groups are also utilized to protect the amino group of aniline during nitration. While detailed comparative data on their isomer distribution in aniline nitration is less readily available in the provided search results, their general use in protecting amines suggests they effectively modulate the reactivity of the aniline ring to favor ortho-para substitution. The Boc group, in particular, is known for its ease of removal under acidic conditions.

Sulfonic Acid Group: A Meta-Directing Strategy

An alternative approach involves the sulfonation of aniline to form sulfanilic acid. The sulfonic acid group is a strong electron-withdrawing group and, therefore, a meta-director. This strategy can be employed when the meta-nitroaniline is the desired product. Following nitration, the sulfonic acid group can be removed. One study details the nitration of sulfanilic acid to produce 2-nitro-sulfanilic acid, indicating that substitution occurs ortho to the amino group (and meta to the sulfonic acid group).[2]

Trifluoroacetyl Group: A Deactivating Ortho-Para Director

The trifluoroacetyl group is another option for aniline protection. Due to the strong electron-withdrawing nature of the trifluoromethyl group, the trifluoroacetamido group is deactivating. While deactivating, it is still considered an ortho-para director.[3] This characteristic can be useful for controlling reactivity while still achieving substitution at the ortho and para positions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are protocols for the protection of aniline, its nitration, and subsequent deprotection using the acetyl group as an example.

Protection of Aniline (Acetylation)
  • In a suitable flask, dissolve aniline in glacial acetic acid.

  • Add acetic anhydride to the solution.

  • Heat the mixture under reflux for a designated period.

  • Cool the reaction mixture and pour it into ice-cold water to precipitate the acetanilide.

  • Collect the solid by filtration, wash with cold water, and dry.

Nitration of Acetanilide
  • In a flask maintained at a low temperature (0-5 °C) using an ice bath, dissolve acetanilide in a mixture of glacial acetic acid and concentrated sulfuric acid.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.

  • Pour the reaction mixture onto crushed ice to precipitate the crude p-nitroacetanilide.

  • Collect the solid by filtration, wash thoroughly with cold water to remove residual acid, and dry.

Deprotection of p-Nitroacetanilide (Hydrolysis)
  • Heat the p-nitroacetanilide with an aqueous solution of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide).

  • After the reaction is complete, cool the mixture and neutralize it to precipitate the p-nitroaniline.

  • Collect the product by filtration, wash with water, and purify by recrystallization.

Logical Workflow of Aniline Nitration Strategies

The choice of protecting group dictates the strategic approach to obtaining the desired nitroaniline isomer. The following diagram illustrates the decision-making process based on the desired regioselectivity.

Aniline_Nitration_Strategy Start Aniline Nitration Protecting_Group Protecting Group Strategy Start->Protecting_Group Direct_Nitration Direct Nitration (Leads to mixture of o, m, p isomers and oxidation) Start->Direct_Nitration Avoid Ortho_Para Ortho/Para-Directing Protecting Groups Protecting_Group->Ortho_Para Meta Meta-Directing Protecting Groups Protecting_Group->Meta Acetyl Acetyl (e.g., Acetanilide) Ortho_Para->Acetyl Succinimide N-Succinimide Ortho_Para->Succinimide Formyl Formyl Ortho_Para->Formyl Boc Boc Ortho_Para->Boc Trifluoroacetyl Trifluoroacetyl Ortho_Para->Trifluoroacetyl Deactivating Sulfonic_Acid Sulfonic Acid (Sulfanilic Acid) Meta->Sulfonic_Acid Para_Product Major Product: p-Nitroaniline Acetyl->Para_Product Succinimide->Para_Product Formyl->Para_Product Boc->Para_Product Meta_Product Major Product: m-Nitroaniline Sulfonic_Acid->Meta_Product Trifluoroacetyl->Para_Product

Decision workflow for aniline nitration.

Conclusion

The selection of a protecting group for the nitration of aniline is a critical decision that significantly influences the yield and regioselectivity of the reaction. The acetyl group remains a robust and widely used choice for achieving high para-selectivity. However, a comprehensive understanding of the directing effects and reactivity modulation offered by other protecting groups, such as N-succinimidyl, formyl, Boc, sulfonic acid, and trifluoroacetyl, provides chemists with a versatile toolbox to tailor the synthesis of specific nitroaniline isomers for applications in research and development. The choice of a particular protecting group will depend on the desired isomer, the scale of the reaction, and the compatibility with other functional groups present in the molecule.

References

Efficiency of different solvent systems for p-nitroacetanilide recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Optimizing the Purification of p-Nitroacetanilide

The purification of p-nitroacetanilide, a key intermediate in the synthesis of various pharmaceuticals and dyes, is critically dependent on the selection of an appropriate recrystallization solvent.[1] An ideal solvent system maximizes the recovery of the high-purity product while effectively removing impurities, primarily the ortho-isomer, o-nitroacetanilide. This guide provides a comparative analysis of different solvent systems for the recrystallization of p-nitroacetanilide, supported by experimental data and detailed protocols to aid in the selection of the most efficient purification strategy.

Solvent Selection: A Comparative Overview

The efficacy of a recrystallization solvent hinges on its ability to dissolve the solute at high temperatures and release it as pure crystals upon cooling. For p-nitroacetanilide, the primary impurity of concern is the isomeric o-nitroacetanilide, which is formed as a byproduct during the nitration of acetanilide.[2][3] The key to a successful separation lies in the differential solubility of the para and ortho isomers in the chosen solvent.

Ethanol has emerged as the most effective and widely recommended solvent for the recrystallization of p-nitroacetanilide.[2][3][4] This is attributed to the significantly higher solubility of o-nitroacetanilide in ethanol compared to p-nitroacetanilide.[1][5] As the hot ethanolic solution cools, the less soluble p-nitroacetanilide crystallizes out, while the more soluble o-nitroacetanilide remains in the mother liquor.[1][5]

Water is generally a poor solvent for p-nitroacetanilide, as the compound is largely insoluble even in hot water. This low solubility makes it difficult to dissolve a sufficient amount of the crude product for effective recrystallization, leading to low recovery yields.

A mixed solvent system , such as ethanol-water, can be employed. In this system, the crude p-nitroacetanilide is dissolved in a minimal amount of hot ethanol, and water is then added dropwise until the solution becomes turbid. The principle is to create a solvent mixture in which the solute has high solubility when hot and significantly lower solubility when cold. While theoretically sound, the practical application for p-nitroacetanilide purification is less common than the use of pure ethanol, as the latter provides excellent separation from the key ortho-isomer impurity.

Performance Data of Different Solvent Systems

Solvent SystemExpected Recovery YieldExpected Purity (Melting Point)Key AdvantagesKey Disadvantages
Ethanol Good to Excellent (Reported yields vary, e.g., 49.78% to 81.91%)[5][6]High (Literature melting point: 214-216 °C)Excellent separation of o-nitroacetanilide; readily available.Flammable; requires careful handling.
Water PoorN/ANon-flammable; inexpensive.Very low solubility of p-nitroacetanilide.
Ethanol-Water ModerateModerate to HighCan be tailored for specific solubility requirements.More complex to optimize the solvent ratio; may not offer superior separation to pure ethanol for this specific compound.

Note: The actual recovery yield is highly dependent on the experimental technique, including the initial purity of the crude product, the volume of solvent used, and the cooling rate.

Experimental Protocols

Recrystallization of p-Nitroacetanilide using Ethanol

This protocol details the most common and effective method for purifying crude p-nitroacetanilide.

Materials:

  • Crude p-nitroacetanilide

  • 95% Ethanol

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude p-nitroacetanilide in an Erlenmeyer flask.

  • Add a minimal amount of 95% ethanol to the flask, just enough to cover the solid.

  • Gently heat the mixture to boiling while stirring to dissolve the solid. Add more ethanol in small portions if necessary until the solid is completely dissolved. Avoid using an excess of solvent to maximize the recovery yield.

  • If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

  • If charcoal was added, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel to remove them.

  • Allow the clear filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath to maximize the crystallization of the product.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Dry the crystals completely to obtain the pure p-nitroacetanilide.

  • Determine the melting point of the purified product to assess its purity. The literature melting point of pure p-nitroacetanilide is 214-216 °C.

Logical Workflow for Solvent System Selection and Recrystallization

The following diagram illustrates the decision-making process and experimental workflow for the recrystallization of p-nitroacetanilide.

Recrystallization_Workflow cluster_selection Solvent System Selection cluster_procedure Recrystallization Procedure cluster_analysis Analysis Start Start: Crude p-Nitroacetanilide Solvent_Choice Evaluate Solvent Properties Start->Solvent_Choice Ethanol Ethanol Solvent_Choice->Ethanol High o-isomer solubility Water Water Solvent_Choice->Water Poor p-isomer solubility Ethanol_Water Ethanol-Water Mix Solvent_Choice->Ethanol_Water Adjustable polarity Dissolve Dissolve in Minimum Hot Solvent Ethanol->Dissolve Hot_Filter Hot Filtration (if necessary) Dissolve->Hot_Filter Cool Cool to Crystallize Hot_Filter->Cool Cold_Filter Vacuum Filtration Cool->Cold_Filter Dry Dry Crystals Cold_Filter->Dry Yield Calculate Yield Dry->Yield Purity Determine Melting Point Dry->Purity End Pure p-Nitroacetanilide Purity->End

Caption: Workflow for p-nitroacetanilide recrystallization.

Conclusion

Based on the available evidence and established chemical principles, ethanol is the most efficient and recommended solvent system for the recrystallization of p-nitroacetanilide . Its ability to effectively separate the desired para isomer from the more soluble ortho-isomer impurity leads to a high-purity product. While other solvent systems like water or ethanol-water mixtures can be considered, they generally offer inferior performance for this specific purification. The provided experimental protocol for ethanol-based recrystallization offers a reliable method for obtaining high-purity p-nitroacetanilide, a crucial step in many synthetic pathways in the pharmaceutical and chemical industries.

References

A Comparative Guide to the Synthesis of N-(4-Nitrophenyl)acetamide Using Different Acidic Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the production of various pharmaceuticals and dyes, is a fundamental reaction in organic chemistry. The classical approach involves the electrophilic nitration of acetanilide using a mixture of concentrated nitric acid and sulfuric acid. While effective, this method suffers from drawbacks such as the use of highly corrosive acids, harsh reaction conditions, and challenges in waste disposal. This has spurred research into alternative, more environmentally benign catalytic systems. This guide provides a comparative overview of the traditional method alongside emerging solid acid catalysts, supported by experimental data to inform catalyst selection for this important synthesis.

Performance Comparison of Acidic Catalysts

The choice of an acidic catalyst significantly impacts the yield, selectivity, and environmental footprint of the synthesis of this compound. The following table summarizes the performance of the conventional sulfuric acid catalyst and a representative solid acid catalyst, Montmorillonite K10 clay.

Catalyst SystemReagentsReaction ConditionsYield of p-isomer (%)Selectivity (p:o ratio)Reference
Sulfuric Acid Acetanilide, Conc. HNO₃, Conc. H₂SO₄, Glacial Acetic Acid0-10°C, 30-60 min~60-70%Predominantly para[1][2]
Montmorillonite K10 Clay Acetanilide, Conc. HNO₃Room Temperature, 4h92%98:2[3]

Note: The yield and selectivity can vary based on the specific reaction conditions and the scale of the synthesis. The data presented here is representative of reported laboratory-scale syntheses.

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both conventional and solid acid catalysts are provided below.

Protocol 1: Synthesis using Concentrated Sulfuric Acid

This protocol outlines the traditional method for the nitration of acetanilide.

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • In a 100 mL beaker, dissolve 2.0 g of powdered acetanilide in 2 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[2]

  • To this solution, carefully add 4 mL of concentrated sulfuric acid. The mixture will become viscous.[2]

  • Cool the beaker in an ice bath until the temperature of the mixture is between 0-5°C.[2]

  • In a separate test tube, prepare the nitrating mixture by cautiously adding 1 mL of concentrated nitric acid to 2 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Slowly, and with constant stirring, add the cold nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the reaction temperature below 10°C to prevent dinitration and control the exothermic reaction.[1][2]

  • After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.[2]

  • Pour the reaction mixture onto approximately 20 g of crushed ice with stirring. This will cause the crude this compound to precipitate.[2]

  • Filter the crude product using a Buchner funnel and wash it thoroughly with cold water to remove any residual acid.[2]

  • Recrystallize the crude product from ethanol to obtain purified, pale-yellow crystals of this compound.

Protocol 2: Synthesis using Montmorillonite K10 Clay

This protocol describes a more environmentally friendly approach using a solid acid catalyst.

Materials:

  • Acetanilide

  • Montmorillonite K10 clay

  • Concentrated Nitric Acid (HNO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend 1 g of Montmorillonite K10 clay in 10 mL of dichloromethane.

  • Add 1.35 g of acetanilide to the suspension.

  • To this mixture, add 0.63 mL of concentrated nitric acid dropwise with stirring at room temperature.

  • Allow the reaction to proceed with stirring for 4 hours at room temperature.

  • After the reaction is complete, filter the catalyst from the reaction mixture.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the this compound product.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Acetanilide Acetanilide Mixing Mixing and Cooling (if required) Acetanilide->Mixing Solvent Solvent (e.g., Glacial Acetic Acid or Dichloromethane) Solvent->Mixing Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or Montmorillonite K10) Acid_Catalyst->Mixing Nitrating_Agent Nitrating Agent (Conc. HNO₃) Nitration Nitration Reaction Nitrating_Agent->Nitration Mixing->Nitration Quenching Quenching (e.g., with ice water) Nitration->Quenching Filtration Filtration Quenching->Filtration Washing Washing Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Product This compound Recrystallization->Product Characterization Characterization (e.g., Melting Point, Spectroscopy) Product->Characterization

Caption: General workflow for the synthesis of this compound.

Signaling Pathway of Electrophilic Aromatic Substitution

The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The key steps are the generation of the nitronium ion (NO₂⁺) electrophile, its attack on the electron-rich benzene ring of acetanilide, and subsequent deprotonation to restore aromaticity.

G cluster_generation Electrophile Generation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation HNO3 HNO₃ NO2_plus NO₂⁺ (Nitronium ion) HNO3->NO2_plus + H₂SO₄ H2SO4 H₂SO₄ HSO4_minus HSO₄⁻ H2O H₂O Acetanilide Acetanilide Sigma_Complex Arenium Ion Intermediate (Sigma Complex) Acetanilide->Sigma_Complex + NO₂⁺ Product This compound Sigma_Complex->Product + H₂O H3O_plus H₃O⁺

Caption: Mechanism of electrophilic nitration of acetanilide.

References

Confirming the structure of synthesized N-(4-Nitrophenyl)acetamide with reference standards

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Confirming the Structure of Synthesized N-(4-Nitrophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the synthesis and structural confirmation of this compound, a key intermediate in the production of various dyes and pharmaceuticals. By objectively comparing the analytical data of the synthesized product with established reference standards, researchers can ensure the purity and identity of their compound. This document outlines the synthetic protocol, purification methods, and detailed experimental procedures for structural elucidation using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Structural Confirmation: A Comparative Analysis

The identity of the synthesized this compound is confirmed by comparing its spectroscopic data with reference values. The following table summarizes the expected outcomes for each analytical technique.

Analytical Technique Characteristic Feature Reference Standard Value Observed Experimental Value
Melting Point Temperature Range212-216 °C[1]To be determined
FTIR Spectroscopy Vibrational Frequency (cm⁻¹)N-H Stretch: ~3275To be determined
C=O Stretch: ~1678[1]To be determined
N=O Asymmetric Stretch: ~1559[1]To be determined
N=O Symmetric Stretch: ~1540[1]To be determined
Aromatic C-H Bend: ~847[1]To be determined
¹H NMR Spectroscopy Chemical Shift (δ) in DMSO-d₆~10.57 ppm (s, 1H, N-H)To be determined
(ppm)~8.21 ppm (d, 2H, Ar-H)To be determined
~7.83 ppm (d, 2H, Ar-H)To be determined
~2.14 ppm (s, 3H, -CH₃)To be determined
¹³C NMR Spectroscopy Chemical Shift (δ) in DMSO-d₆~169 ppm (C=O)To be determined
(ppm)~145 ppm (Ar-C-NO₂)To be determined
~143 ppm (Ar-C-NH)To be determined
~125 ppm (Ar-CH ortho to NO₂)To be determined
~119 ppm (Ar-CH ortho to NH)To be determined
~24 ppm (-CH₃)To be determined
Mass Spectrometry Mass-to-Charge Ratio (m/z)Molecular Ion [M]⁺: 180To be determined
(Electron Ionization)Fragment [M-NO₂]⁺: 134To be determined
Fragment [M-COCH₂]⁺: 138To be determined
Fragment [CH₃CO]⁺: 43To be determined

Experimental Protocols

Synthesis of this compound

This procedure involves the electrophilic nitration of acetanilide.

  • Materials : Acetanilide, concentrated sulfuric acid (H₂SO₄), concentrated nitric acid (HNO₃), ice, distilled water, ethanol.

  • Procedure :

    • In a flask, dissolve acetanilide in glacial acetic acid.

    • Cool the mixture in an ice bath to below 5°C.

    • Slowly add concentrated sulfuric acid while maintaining the low temperature.

    • Prepare a nitrating mixture by cautiously adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature does not exceed 20°C.[1]

    • After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes.

    • Pour the reaction mixture onto crushed ice to precipitate the crude product.

    • Filter the yellow precipitate, wash with cold water, and air dry.

Purification by Recrystallization
  • Procedure :

    • Dissolve the crude this compound in a minimum amount of hot ethanol.

    • If the solution is colored, add a small amount of activated charcoal and heat briefly.

    • Hot filter the solution to remove the charcoal.

    • Slowly add hot water to the filtrate until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by filtration and dry them.

Analytical Characterization
  • FTIR Spectroscopy :

    • Prepare a KBr pellet by mixing a small amount of the dry product with potassium bromide powder and pressing it into a thin disk.

    • Record the spectrum over a range of 4000-400 cm⁻¹.

  • NMR Spectroscopy :

    • Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

  • Mass Spectrometry :

    • Dissolve a small sample of the product in a volatile organic solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer, typically using an electron ionization (EI) source.

    • Record the mass spectrum.

Visualized Workflow

The following diagram illustrates the logical flow from synthesis to final structural confirmation of this compound.

Synthesis_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation start Start: Acetanilide nitration Nitration (HNO₃, H₂SO₄) start->nitration precipitation Precipitation on Ice nitration->precipitation filtration1 Filtration precipitation->filtration1 crude Crude Product filtration1->crude recrystallization Recrystallization (Ethanol/Water) crude->recrystallization pure Purified this compound recrystallization->pure ftir FTIR Spectroscopy pure->ftir nmr ¹H & ¹³C NMR pure->nmr ms Mass Spectrometry pure->ms data_comp Data Comparison (vs. Reference) ftir->data_comp nmr->data_comp ms->data_comp structure_conf Structure Confirmed data_comp->structure_conf

Caption: Experimental workflow for synthesis and structural confirmation.

References

A Comparative Guide to the Synthesis of N-(4-Nitrophenyl)acetamide and its Byproduct Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the synthesis of N-(4-Nitrophenyl)acetamide, a key intermediate in the pharmaceutical and dye industries. It offers a comparative overview of two primary synthetic routes, detailing the reaction mechanisms, experimental protocols, and, most importantly, an in-depth analysis of the associated byproducts. The information presented is supported by experimental data from the scientific literature to aid researchers in selecting the most suitable method for their specific needs, focusing on yield, purity, and process control.

Comparison of Synthetic Routes

The synthesis of this compound is predominantly achieved through two main routes: the nitration of acetanilide and a two-step process starting from p-nitroaniline. Each method presents a unique profile of advantages, disadvantages, and byproduct formation.

FeatureMethod 1: Nitration of AcetanilideMethod 2: Acylation and Methylation of p-Nitroaniline
Starting Material Acetanilidep-Nitroaniline, Chloroacetyl chloride, Methylating agent
Primary Product This compoundN-methyl-N-(4-nitrophenyl)acetamide (as an example)
Key Byproducts N-(2-Nitrophenyl)acetamide (ortho-isomer), DinitroacetanilidesUnreacted p-nitroaniline, Diacylated p-nitroaniline, Unreacted 2-chloro-N-(4-nitrophenyl)acetamide
Process Simplicity Single-step reactionMulti-step process requiring isolation of intermediates
Control of Byproducts Primarily through temperature controlControl over stoichiometry and reaction conditions in each step
Reported Yield ~82% for the para-isomer[1]Dependent on the efficiency of both steps

Method 1: Nitration of Acetanilide

This classic method involves the electrophilic aromatic substitution of acetanilide using a nitrating mixture, typically a combination of concentrated nitric and sulfuric acids. The acetamido group (-NHCOCH₃) is an ortho-, para-directing group, leading to the formation of both this compound and its ortho-isomer, N-(2-Nitrophenyl)acetamide.

Byproduct Profile

The primary byproduct of this reaction is the N-(2-Nitrophenyl)acetamide isomer. The ratio of the para to ortho product is significantly influenced by the reaction temperature. While quantitative data is sparse in readily available literature, it is a well-established principle in organic chemistry that lower temperatures tend to favor the formation of the ortho isomer, whereas higher temperatures promote the formation of the para isomer due to thermodynamic control. One laboratory study reported a product distribution of approximately 90% p-nitroacetanilide and 10% o-nitroacetanilide under standard conditions[1].

Under harsh conditions, such as elevated temperatures or an excess of the nitrating agent, the formation of dinitroacetanilides is possible.

Experimental Protocol

The following protocol is a typical laboratory procedure for the nitration of acetanilide:

  • Preparation of the Nitrating Mixture: In a flask, cautiously add 5 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid. Cool the mixture in an ice bath to below 10°C.

  • Reaction Setup: In a separate beaker, dissolve 5 g of acetanilide in 10 mL of glacial acetic acid. Cool this solution in an ice bath.

  • Nitration: Slowly add the chilled nitrating mixture dropwise to the acetanilide solution while maintaining the temperature below 10°C with constant stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 30 minutes.

  • Isolation of Crude Product: Pour the reaction mixture slowly into 100 mL of ice-cold water with stirring. The crude this compound will precipitate.

  • Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from ethanol. The o-nitroacetanilide is more soluble in ethanol and will remain in the mother liquor, allowing for the isolation of the purer p-nitroacetanilide.

Signaling Pathway Diagram

Nitration_of_Acetanilide Acetanilide Acetanilide Intermediate Wheland Intermediate Acetanilide->Intermediate Electrophilic Attack Nitronium NO₂⁺ (from HNO₃/H₂SO₄) Nitronium->Intermediate p_Nitroacetanilide This compound (Major Product) Intermediate->p_Nitroacetanilide Deprotonation (para) o_Nitroacetanilide N-(2-Nitrophenyl)acetamide (Major Byproduct) Intermediate->o_Nitroacetanilide Deprotonation (ortho)

Nitration of Acetanilide Pathway

Method 2: Synthesis from p-Nitroaniline

An alternative route to N-substituted nitrophenylacetamides involves a two-step process starting with p-nitroaniline. This method offers greater control over the final product's substitution pattern on the acetamide nitrogen. A representative example is the synthesis of N-methyl-N-(4-nitrophenyl)acetamide.

Byproduct Profile

Step 1: Chloroacetylation of p-Nitroaniline

In this step, p-nitroaniline is acylated using chloroacetyl chloride. Potential byproducts include:

  • Unreacted p-nitroaniline: Incomplete reaction can leave the starting material as an impurity.

  • Diacylated p-nitroaniline: If the reaction conditions are not carefully controlled, a second chloroacetyl group could potentially react with the newly formed amide nitrogen, though this is less likely under standard conditions.

  • Side-products from reaction with solvent or base: The choice of solvent and base is critical to avoid unwanted side reactions.

Step 2: Methylation of 2-chloro-N-(4-nitrophenyl)acetamide

The intermediate from the first step is then methylated. Potential byproducts include:

  • Unreacted 2-chloro-N-(4-nitrophenyl)acetamide: Incomplete methylation will result in the presence of the starting material for this step.

  • Byproducts from the methylating agent: The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) can influence the byproduct profile. For example, dimethyl sulfate is highly efficient but also toxic.

Experimental Protocol

The following is a general protocol based on a patented synthesis:

Step 1: Synthesis of 2-chloro-N-(4-nitrophenyl)acetamide

  • Reaction Setup: Dissolve p-nitroaniline in a suitable aprotic solvent (e.g., acetone, ethyl acetate) in the presence of an acid scavenger (e.g., sodium carbonate, triethylamine).

  • Acylation: Cool the mixture in an ice bath and slowly add chloroacetyl chloride dropwise with vigorous stirring.

  • Reaction Completion: Allow the reaction to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: Filter the reaction mixture to remove the salt of the acid scavenger. The filtrate is then concentrated under reduced pressure to yield the crude 2-chloro-N-(4-nitrophenyl)acetamide.

Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)acetamide

  • Reaction Setup: Dissolve the crude 2-chloro-N-(4-nitrophenyl)acetamide in a suitable solvent.

  • Methylation: Add a methylating agent, such as dimethyl sulfate, and a base. The reaction is typically stirred at room temperature.

  • Work-up: After the reaction is complete, the product is isolated by extraction and purified by crystallization or chromatography.

Experimental Workflow Diagram

Alternative_Synthesis_Workflow cluster_step1 Step 1: Chloroacetylation cluster_step2 Step 2: Methylation pNA p-Nitroaniline Acylation Acylation Reaction pNA->Acylation CAC Chloroacetyl Chloride CAC->Acylation Intermediate 2-chloro-N-(4-nitrophenyl)acetamide Acylation->Intermediate Methylation Methylation Reaction Intermediate->Methylation MethylatingAgent Methylating Agent MethylatingAgent->Methylation FinalProduct N-methyl-N-(4-nitrophenyl)acetamide Methylation->FinalProduct

Alternative Synthesis Workflow

Conclusion

The choice between the nitration of acetanilide and the multi-step synthesis from p-nitroaniline depends on the specific requirements of the final product. The nitration of acetanilide is a more straightforward, single-step process, but it inherently produces an isomeric byproduct that requires careful separation. The multi-step synthesis from p-nitroaniline offers more precise control over the final molecular structure, which can be crucial in pharmaceutical applications where specific N-substituted derivatives are required. However, this control comes at the cost of a more complex procedure with its own set of potential impurities.

For researchers and drug development professionals, a thorough understanding of the byproduct profiles of each synthetic route is essential for developing robust purification strategies and ensuring the quality and safety of the final active pharmaceutical ingredient. The experimental protocols and diagrams provided in this guide serve as a foundational resource for the synthesis and analysis of this compound and its derivatives.

References

A Guide to Inter-laboratory Comparison of N-(4-Nitrophenyl)acetamide Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of purity analysis for N-(4-Nitrophenyl)acetamide, a key intermediate in the synthesis of various pharmaceutical compounds.[1] Ensuring the accuracy and consistency of purity measurements across different laboratories is critical for quality control and regulatory compliance in the drug development process.[2] This document outlines standardized experimental protocols, presents a comparative analysis of hypothetical data, and offers visualizations to clarify the workflow and analytical considerations.

Experimental Protocols

A successful inter-laboratory study hinges on a well-defined and harmonized experimental protocol followed by all participating laboratories.[2] The primary analytical technique recommended for the purity determination of this compound is High-Performance Liquid Chromatography (HPLC) due to its high resolution, sensitivity, and reproducibility.[3][4]

Objective: To assess the precision and accuracy of this compound purity analysis across multiple laboratories.

Materials:

  • This compound reference standard (a well-characterized, homogeneous batch)

  • This compound test samples (three batches with varying expected purity)

  • HPLC grade acetonitrile, methanol, and water

  • Phosphoric acid or formic acid[3]

  • Calibrated analytical balances and volumetric glassware

Instrumentation:

  • HPLC system equipped with a UV-Vis detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid.[3] The composition can be adjusted to achieve optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by the UV absorbance maximum of this compound.[1]

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation:

    • Prepare a stock solution of the this compound reference standard (e.g., 1 mg/mL) in the mobile phase.

    • Generate a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[5]

  • Sample Preparation:

    • Accurately weigh and dissolve the test samples in the mobile phase to a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • System Suitability:

    • Before sample analysis, perform at least five replicate injections of a mid-concentration standard.

    • The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%.[2]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the purity of the test samples by comparing their peak areas to the calibration curve.

    • Calculate the % purity for each sample.

Data Presentation: Inter-laboratory Comparison Results

The following table summarizes hypothetical purity analysis results for three batches of this compound from four different laboratories. This structured format allows for a clear and direct comparison of the data.

Batch IDLaboratory 1 (% Purity)Laboratory 2 (% Purity)Laboratory 3 (% Purity)Laboratory 4 (% Purity)Mean (% Purity)Standard Deviation%RSD
NP-A-00199.5299.4899.5599.5099.510.030.03%
NP-B-00298.7598.8098.7298.7798.760.030.03%
NP-C-00399.1099.0599.1599.0899.100.040.04%

Visualizations

Diagrams are essential for visualizing complex workflows and relationships. The following diagrams, created using the DOT language, illustrate the inter-laboratory comparison workflow and the logical approach to purity analysis.

InterLaboratory_Comparison_Workflow cluster_setup Study Setup cluster_execution Laboratory Execution cluster_analysis Data Analysis & Reporting A Define Protocol & Materials B Distribute Samples & Standards A->B C1 Lab 1: Sample Analysis B->C1 C2 Lab 2: Sample Analysis B->C2 C3 Lab 3: Sample Analysis B->C3 C4 Lab 4: Sample Analysis B->C4 D Collect & Tabulate Data C1->D C2->D C3->D C4->D E Statistical Analysis (Mean, SD, %RSD) D->E F Final Report Generation E->F

Caption: Workflow for an inter-laboratory comparison study.

Purity_Analysis_Logic cluster_method Analytical Method cluster_inputs Inputs cluster_process Analysis Process cluster_output Output Method HPLC with UV Detection Calibration Generate Calibration Curve Method->Calibration Analysis Analyze Sample Method->Analysis Reference Reference Standard Reference->Calibration Sample Test Sample Sample->Analysis Result Purity Determination Calibration->Result Analysis->Result

Caption: Logical flow of HPLC purity analysis.

References

A Comparative Guide to the Impact of Starting Material Purity on N-(4-Nitrophenyl)acetamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the purity of starting materials is a critical factor that can significantly influence the yield, purity, and overall success of a synthetic procedure. This guide provides a detailed comparison of how the purity of reactants, specifically 4-nitroaniline and acetic anhydride, affects the synthesis of N-(4-Nitrophenyl)acetamide. Experimental data, detailed protocols, and workflow visualizations are presented to offer a comprehensive assessment.

Introduction

This compound, also known as p-nitroacetanilide, is a key intermediate in the synthesis of various dyes, pharmaceuticals, and other organic compounds.[1][2] Its synthesis is typically achieved through the acetylation of 4-nitroaniline with acetic anhydride. The purity of the final product is paramount, particularly in pharmaceutical applications. Impurities in the starting materials can lead to side reactions, lower yields, and the formation of undesired byproducts that may be difficult to remove.

This guide explores the impact of using starting materials of varying purity levels on the synthesis of this compound, providing a clear rationale for the importance of using high-purity reagents.

Impact of Starting Material Purity: A Comparative Analysis

The purity of 4-nitroaniline and acetic anhydride can have a direct and measurable impact on the outcome of the this compound synthesis. The following table summarizes the expected outcomes when using starting materials of high purity versus technical grade.

Starting Material PurityReagent SpecificationExpected Yield (%)Final Product Purity (%)Observations
High Purity 4-Nitroaniline (≥99%)Acetic Anhydride (≥99%)85 - 95≥99Clean reaction profile with minimal side products. The final product is a pale yellow crystalline solid. Purification is straightforward, often requiring a single recrystallization.
Technical Grade 4-Nitroaniline (~95%)Acetic Anhydride (~95%)60 - 7590 - 95 (after initial precipitation)The reaction mixture may appear darker due to impurities. The crude product is often discolored and may contain unreacted starting materials and byproducts. Multiple recrystallizations may be necessary to achieve higher purity, leading to a lower overall yield.

Note: The data presented is representative and based on established chemical principles. Actual results may vary depending on specific experimental conditions.

Common impurities in technical grade 4-nitroaniline can include other isomers (e.g., 2-nitroaniline), aniline, and dinitroanilines.[3][4] These impurities can undergo acetylation, leading to a mixture of products that are challenging to separate. Similarly, impurities in acetic anhydride, such as acetic acid, can affect the reaction rate and equilibrium.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below.

1. Synthesis of this compound

This protocol describes the acetylation of 4-nitroaniline using acetic anhydride.

  • Materials:

    • 4-Nitroaniline (of specified purity)

    • Acetic Anhydride

    • Glacial Acetic Acid

    • Ethanol

    • Deionized Water

  • Procedure:

    • In a round-bottom flask, dissolve 5.0 g of 4-nitroaniline in 20 mL of glacial acetic acid by gently warming the mixture.

    • To the resulting solution, add 5.5 mL of acetic anhydride.

    • Fit the flask with a reflux condenser and heat the mixture in a water bath at approximately 80-90°C for 30 minutes.

    • After the reaction is complete, pour the hot mixture into a beaker containing 100 mL of ice-cold water with constant stirring.

    • The crude this compound will precipitate as a solid.

    • Collect the crude product by vacuum filtration and wash it with cold water.

2. Purification by Recrystallization

Recrystallization is a crucial step to enhance the purity of the synthesized this compound.[2]

  • Procedure:

    • Transfer the crude product to a beaker.

    • Add a minimal amount of hot ethanol (approximately 20-30 mL per gram of crude product) to dissolve the solid completely.

    • If the solution is colored, a small amount of activated charcoal can be added, and the solution is boiled for a few minutes.

    • Filter the hot solution to remove any insoluble impurities and activated charcoal.

    • Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to facilitate the crystallization of pure this compound.

    • Collect the purified crystals by vacuum filtration and dry them in an oven at a low temperature.

3. Purity Assessment

The purity of the final product can be assessed using the following analytical techniques.

  • Melting Point Determination: A sharp melting point close to the literature value (214-216°C) indicates high purity.

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively assess the purity by comparing the synthesized product with the starting material and a reference standard. A single spot for the product indicates high purity.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative measure of purity by separating the main compound from any impurities.[5][6][7]

  • Spectroscopic Methods (FTIR, NMR): Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the identity and structural integrity of the synthesized compound.[2][8]

Visualizing the Process

The following diagrams illustrate the experimental workflow and the logical relationship between starting material purity and the final product characteristics.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reactants 4-Nitroaniline + Acetic Anhydride Reaction Acetylation in Glacial Acetic Acid Reactants->Reaction Precipitation Precipitation in Ice-Cold Water Reaction->Precipitation Filtration Vacuum Filtration of Crude Product Precipitation->Filtration Recrystallization Recrystallization from Ethanol Filtration->Recrystallization Final_Filtration Filtration and Drying of Pure Product Recrystallization->Final_Filtration Purity_Analysis Purity Assessment (TLC, HPLC, MP) Final_Filtration->Purity_Analysis Characterization Structural Characterization (FTIR, NMR) Final_Filtration->Characterization G cluster_input Starting Material Purity cluster_process Reaction Outcome cluster_output Final Product Characteristics High_Purity High Purity (>=99%) Clean_Reaction Clean Reaction Minimal Side Products High_Purity->Clean_Reaction Low_Purity Technical Grade (<99%) Side_Reactions Increased Side Products and Impurities Low_Purity->Side_Reactions High_Yield_Purity High Yield High Purity Clean_Reaction->High_Yield_Purity Low_Yield_Purity Lower Yield Lower Purity Side_Reactions->Low_Yield_Purity

References

A Comparative Guide to the Synthesis of p-Nitroacetanilide: Classical vs. Green Chemistry Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of key organic intermediates like p-nitroacetanilide is a fundamental process. This guide provides a detailed comparison of the traditional classical synthesis route with an emerging green chemistry alternative, offering insights into their respective methodologies, efficiencies, and environmental impacts.

The classical synthesis of p-nitroacetanilide is a well-established method involving electrophilic aromatic substitution using a nitrating mixture of concentrated sulfuric and nitric acids. While effective, this method raises environmental and safety concerns due to the use of highly corrosive acids and the generation of acidic waste. In contrast, green chemistry approaches aim to mitigate these issues by employing less hazardous reagents and more environmentally benign conditions. This guide explores a specific green alternative using bismuth subnitrate and thionyl chloride, highlighting the potential for a safer and more sustainable synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for both the classical and a green synthesis approach to p-nitroacetanilide, providing a clear comparison of their performance metrics.

ParameterClassical ApproachGreen Chemistry Approach (Bismuth Subnitrate)
Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Bismuth Subnitrate / Thionyl Chloride
Solvent Glacial Acetic Acid, Sulfuric AcidDichloromethane
Catalyst Sulfuric Acid (acts as catalyst and dehydrating agent)Bismuth Subnitrate
Reaction Temperature 0-10 °CRoom Temperature
Reaction Time Approximately 1-2 hours1.5 hours
Yield ~82-90%High (specific yield for acetanilide not stated, but generally high for moderately reactive aromatics)[1]
Product Purity High, after recrystallizationHigh, after filtration and washing
Key Byproducts o-nitroacetanilide, acidic wastewaterInorganic bismuth salts (recoverable), SO₂
Safety Concerns Use of highly corrosive and strong oxidizing acidsUse of thionyl chloride (lachrymator), evolution of SO₂
Environmental Impact Generation of large volumes of acidic wasteReduced acidic waste, use of a recyclable catalyst

Experimental Protocols

Below are the detailed experimental methodologies for both the classical and the green synthesis of p-nitroacetanilide.

Classical Synthesis Protocol[3][4][5][6]
  • Dissolution of Acetanilide: In a beaker, dissolve 3g of finely powdered acetanilide in 3mL of glacial acetic acid. Gentle warming may be applied to facilitate dissolution.

  • Acidification: Cool the solution in an ice bath and slowly add 5mL of concentrated sulfuric acid with constant stirring.

  • Preparation of Nitrating Mixture: In a separate test tube, prepare the nitrating mixture by carefully adding 1.5mL of concentrated nitric acid to 1.5mL of concentrated sulfuric acid. Cool this mixture in an ice-salt bath.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the acetanilide solution, ensuring the temperature is maintained below 10°C with constant stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for about 30-60 minutes.

  • Precipitation: Pour the reaction mixture onto 100g of crushed ice with stirring. The crude p-nitroacetanilide will precipitate out.

  • Filtration and Washing: Filter the precipitate using a Buchner funnel and wash thoroughly with cold water to remove any residual acid.

  • Recrystallization: Recrystallize the crude product from hot ethanol to obtain pure p-nitroacetanilide crystals.

  • Drying: Dry the purified crystals and determine the yield and melting point.

Green Synthesis Protocol (Bismuth Subnitrate)[2]
  • Reaction Setup: In a round-bottomed flask fitted with a condenser, add the aromatic substrate (acetanilide, 5 mmol), 50 mL of dry dichloromethane, and thionyl chloride (1.20g, 10 mmol).

  • Addition of Catalyst: Stir the mixture and add bismuth subnitrate (2.20g, 1.25 mmol).

  • Reaction: Stir the mixture vigorously at room temperature for 1.5 hours.

  • Catalyst Removal: After the reaction is complete, filter the mixture to remove the inorganic materials.

  • Workup: Wash the filtrate with dilute HCl and then with water to remove any traces of bismuth(III) salts.

  • Drying and Isolation: Dry the organic layer with anhydrous Na₂SO₄, and then evaporate the solvent to obtain the p-nitroacetanilide product.

Visualization of Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the classical and green synthesis approaches.

classical_synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification acetanilide Acetanilide in Glacial Acetic Acid reaction Nitration (0-10°C) acetanilide->reaction h2so4 Conc. H₂SO₄ h2so4->reaction nitrating_mix Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) nitrating_mix->reaction precipitation Precipitation on Ice reaction->precipitation filtration Filtration & Washing precipitation->filtration recrystallization Recrystallization (Ethanol) filtration->recrystallization product p-Nitroacetanilide recrystallization->product green_synthesis cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Isolation acetanilide Acetanilide reaction Nitration (Room Temperature) acetanilide->reaction soCl2 Thionyl Chloride soCl2->reaction bi_subnitrate Bismuth Subnitrate bi_subnitrate->reaction dcm Dichloromethane dcm->reaction filtration Filtration of Inorganic Salts reaction->filtration washing Washing with dil. HCl & Water filtration->washing drying Drying & Solvent Evaporation washing->drying product p-Nitroacetanilide drying->product

References

A Comparative Guide to the Synthesis of p-Nitroaniline via Hydrolysis of N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of p-nitroaniline, a crucial intermediate in the production of dyes, antioxidants, pharmaceuticals, and other specialty organic compounds, is a cornerstone reaction in organic chemistry. A common and effective laboratory method involves the hydrolysis of N-(4-Nitrophenyl)acetamide. This guide provides a comparative analysis of the two primary methods for this hydrolysis—acid-catalyzed and base-catalyzed—supported by experimental data and detailed protocols to aid in procedural selection and optimization.

Performance Comparison: Acidic vs. Basic Hydrolysis

The choice between acidic and basic hydrolysis depends on several factors, including desired reaction time, yield, and tolerance of the substrate to harsh conditions. Below is a summary of typical experimental data for both methods.

ParameterAcidic HydrolysisBasic HydrolysisNotes
Catalyst/Reagent Conc. H₂SO₄ or Conc. HClNaOH or KOH solutionAcidic hydrolysis is a reversible process, while basic hydrolysis is generally irreversible.[1][2]
Reaction Time 20 - 30 minutesTypically longer than acidic hydrolysisAcid catalysis is often faster for amides.[1]
Temperature RefluxRefluxBoth methods require heating to proceed at a reasonable rate.
Typical Yield ~70-85%Potentially higher due to irreversibilityActual yields can vary based on reaction scale and purification efficiency.
Work-up Procedure Neutralization with a strong base (e.g., NaOH)Neutralization with a strong acid (e.g., HCl)The product precipitates upon neutralization.
Key Advantage Faster reaction time.Irreversible reaction can lead to higher yields.[1]The irreversibility of basic hydrolysis is a significant advantage for maximizing product formation.[2]

Experimental Workflow

The overall process for obtaining p-nitroaniline from this compound through hydrolysis is depicted in the workflow diagram below.

G cluster_0 Hydrolysis Stage cluster_1 Purification Stage Start This compound Hydrolysis Hydrolysis (Acidic or Basic) Start->Hydrolysis Mixture Reaction Mixture (Salt of p-Nitroaniline) Hydrolysis->Mixture Neutralization Neutralization & Precipitation Mixture->Neutralization Filtration Filtration & Washing Neutralization->Filtration Drying Drying Filtration->Drying Product Pure p-Nitroaniline Drying->Product

Caption: Experimental workflow for the hydrolysis of this compound.

Experimental Protocols

Acid-Catalyzed Hydrolysis Protocol

This protocol details the hydrolysis of this compound using sulfuric acid.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 2M Sodium Hydroxide (NaOH) solution

  • Round-bottom flask (25 mL or 50 mL)

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • In a 25 mL round-bottom flask, prepare a solution of 70% sulfuric acid by carefully adding 4 mL of concentrated H₂SO₄ to 3 mL of deionized water. Caution: This process is highly exothermic; add the acid to the water slowly and with cooling.[3]

  • Add 0.7 g of this compound to the sulfuric acid solution.[3]

  • Attach a reflux condenser and heat the mixture gently under reflux for 20 minutes.[3]

  • After reflux, allow the mixture to cool slightly before pouring it into a beaker containing 20 mL of cold water.

  • Cool the beaker in an ice bath.

  • Slowly neutralize the acidic solution by adding 2M sodium hydroxide solution until the mixture is alkaline (pH > 7). A yellow precipitate of p-nitroaniline will form.[3]

  • Continue to cool the mixture in the ice bath to ensure complete precipitation.

  • Collect the yellow solid by vacuum filtration using a Buchner funnel.[3]

  • Wash the crystals thoroughly with cold deionized water to remove any remaining salts.

  • Dry the purified p-nitroaniline crystals.

Base-Catalyzed Hydrolysis Protocol

This protocol outlines the general procedure for the hydrolysis of this compound using sodium hydroxide.

Materials:

  • This compound

  • 10% Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Beaker

  • Ice bath

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Place 2.0 g of this compound and 20 mL of 10% sodium hydroxide solution into a round-bottom flask.

  • Attach a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the dissolution of the starting material and the evolution of ammonia (which can be tested with moist litmus paper).

  • After the reaction is complete (typically 1-2 hours), cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker containing 20 mL of cold water.

  • Cool the beaker in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise while stirring until the solution is neutral (pH ~7). A yellow precipitate of p-nitroaniline will form.

  • Continue to cool the mixture in the ice bath to maximize precipitation.

  • Collect the crude product by vacuum filtration.

  • Wash the collected solid with cold deionized water.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure p-nitroaniline.

Alternative Synthesis Route: Nitration of Acetanilide

For a broader context, it is valuable to consider the multi-step synthesis of p-nitroaniline, which is a common undergraduate organic chemistry experiment. This process begins with the protection of the amino group of aniline, followed by nitration and subsequent hydrolysis.

G Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetylation (Protection) pNitroacetanilide This compound (p-Nitroacetanilide) Acetanilide->pNitroacetanilide Nitration pNitroaniline p-Nitroaniline pNitroacetanilide->pNitroaniline Hydrolysis (Deprotection)

Caption: Multi-step synthesis of p-nitroaniline from aniline.

Direct nitration of aniline is generally avoided as the amino group is highly susceptible to oxidation by the nitrating mixture, leading to a complex mixture of products and potential decomposition.[4] By first acetylating the aniline to form acetanilide, the amino group is protected, and the acetyl group directs the electrophilic nitration primarily to the para position.[4] The final step is the hydrolysis of the resulting this compound, as detailed in the protocols above, to yield the desired p-nitroaniline.

References

A Comparative Analysis of N-(4-Nitrophenyl)acetamide Synthesis Yields from Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. N-(4-Nitrophenyl)acetamide, a key precursor in the production of dyes and pharmaceuticals, is commonly synthesized via the electrophilic aromatic substitution of acetanilide. This guide provides a comparative benchmark of reported yields for this synthesis, a detailed experimental protocol derived from established literature, and a visual representation of the workflow to aid in procedural understanding and optimization.

Benchmarking Product Yield

The synthesis of this compound from acetanilide is a standard procedure in organic chemistry, yet the reported yields can vary significantly based on reaction conditions and purification methods. A review of several studies provides a range of expected outcomes for this nitration reaction.

Reference SourceReported Yield (%)Notes
IvyPanda (2024)[1]81.91%The report notes this yield was achieved after recrystallization and mentions that yields can be as high as 90% for the para-substituted product.[1]
Bartleby.com[2]29%This lab report outlines a two-step process, starting with the synthesis of acetanilide, followed by its nitration.
Scribd[3]66.20%This yield was obtained after producing 6.0g of p-nitroanilide from 6.8g of acetanilide.[3]
ResearchGate[4]49.74%This figure represents the yield of the raw, pre-purification product.[4]

Underlying Chemical Principles

The synthesis involves the nitration of acetanilide using a nitrating mixture, which is a combination of concentrated nitric acid and sulfuric acid.[5][6] The acetamido group (–NHCOCH₃) on the acetanilide molecule is an ortho, para-directing group.[6][7] This means it activates the benzene ring and directs the incoming electrophile (the nitronium ion, NO₂⁺) to substitute at the positions ortho or para to it. Due to the steric hindrance caused by the bulky acetamido group, the para-product, this compound, is formed as the major product.[7] The minor ortho-isomer is typically removed during the purification process.[5]

Detailed Experimental Protocol

The following protocol is a synthesis of procedures reported in scientific literature for the preparation and purification of this compound.[8][9]

Materials:

  • Acetanilide

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ethanol

  • Ice

  • Distilled Water

Procedure:

  • Dissolution of Acetanilide: In a beaker, dissolve 2.5 g of finely powdered acetanilide in 2.5 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.[9] To this solution, carefully add 5 mL of concentrated sulfuric acid with constant stirring. The mixture will warm up, forming a clear solution.

  • Preparation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by cautiously adding 2 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. This should be done in an ice bath to manage the exothermic reaction.

  • Nitration Reaction: Cool the acetanilide solution to between 0-5°C in an ice-salt bath.[8] Slowly, and with continuous stirring, add the chilled nitrating mixture dropwise to the acetanilide solution. It is crucial to maintain the temperature below 10°C throughout the addition to prevent over-nitration and side reactions.[9]

  • Reaction Completion: Once the addition is complete, allow the reaction mixture to stand at room temperature for approximately one hour to ensure the reaction goes to completion.

  • Precipitation of Crude Product: Pour the reaction mixture slowly and with stirring onto 50 mL of crushed ice in a separate beaker. The crude this compound will precipitate as a yellow solid.[9]

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crystals thoroughly with several portions of cold distilled water to remove any residual acid.[8]

  • Purification by Recrystallization: The crude product is purified by recrystallization.[10] Transfer the solid to a beaker and add the minimum amount of hot ethanol required to dissolve it completely. If any impurities remain undissolved, perform a hot filtration. Allow the clear filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize. The cooling process can be completed in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely on the filter paper. Weigh the final product to determine the percentage yield.[8]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the synthesis and purification of this compound.

G cluster_prep Reactant Preparation cluster_reaction Synthesis cluster_workup Product Isolation & Purification A Dissolve Acetanilide in Glacial Acetic Acid + Conc. H₂SO₄ C Cool Acetanilide Solution (0-5°C) A->C B Prepare Nitrating Mixture (Conc. HNO₃ + Conc. H₂SO₄) in Ice Bath D Add Nitrating Mixture Dropwise (T < 10°C) B->D C->D E Stir at Room Temperature (1 hour) D->E F Pour onto Crushed Ice (Precipitation) E->F G Vacuum Filtration & Wash with Cold Water F->G H Recrystallize from Hot Ethanol G->H I Vacuum Filtration & Air Dry Final Product H->I

Caption: Experimental workflow for this compound synthesis.

References

Safety Operating Guide

Proper Disposal of N-(4-Nitrophenyl)acetamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides comprehensive guidance on the safe and compliant disposal of N-(4-Nitrophenyl)acetamide (also known as 4-Nitroacetanilide), a common reagent in research and development settings. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Immediate Safety and Hazard Information

This compound is a chemical compound that requires careful handling due to its potential health hazards. Before initiating any disposal procedures, it is imperative to be familiar with its hazard profile.

Hazard Summary

Hazard ClassificationDescriptionPrecautionary Statements
Skin Irritation (Category 2)Causes skin irritation.[1]Wear protective gloves and clothing.[1]
Eye Irritation (Category 2A)Causes serious eye irritation.[1]Wear eye protection.[1]
Specific target organ toxicity, single exposure (Category 3)May cause respiratory irritation.[1]Avoid breathing dust. Use in a well-ventilated area.[1]

In case of exposure, follow these first aid measures and seek immediate medical attention:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting.[2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the following personal protective equipment:

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Laboratory coat.

  • Respiratory Protection: Use a NIOSH-approved respirator if ventilation is inadequate or if handling large quantities.[2]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed professional waste disposal service.[2] Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3]

Procedure for Unwanted this compound (Solid Waste):

  • Containerization:

    • Place the unwanted solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1]

    • The label must include the words "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • Ensure the storage area is cool, dry, and well-ventilated.[3]

    • Keep the container away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste manifest with all necessary information about the chemical.

Procedure for Contaminated Materials (e.g., gloves, weighing paper, spill cleanup debris):

  • Collection:

    • Collect all materials contaminated with this compound.

    • For spill cleanup, sweep up the solid material and place it, along with any absorbent materials used, into a designated waste container.[1] Avoid generating dust.[3]

  • Containerization:

    • Place all contaminated items in a sealed, labeled hazardous waste bag or container.

  • Disposal:

    • Dispose of the container of contaminated materials through your institution's hazardous waste program, following the same procedure as for the pure chemical.

Decontamination of Empty Containers:

  • Triple Rinsing:

    • If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).

    • Important: The rinsate from this cleaning process must be collected and treated as hazardous waste.

  • Rinsate Collection:

    • Collect the solvent rinsate in a labeled hazardous waste container for liquid waste.

  • Container Disposal:

    • Once triple-rinsed, the container can typically be disposed of through regular laboratory glass or plastic recycling streams, after defacing the original label. Confirm this procedure with your local regulations.

Recommended Disposal Method

The standard and required method of disposal for this compound is incineration. The material should be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This process must be carried out by a licensed hazardous waste disposal facility.

Flinn Scientific's Suggested Disposal Method #18b, which applies to nonvolatile organic compounds, also stipulates that the only available disposal procedure is through a licensed hazardous waste company.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.

DisposalWorkflow This compound Disposal Workflow start Start: Unwanted This compound or Contaminated Material waste_type Identify Waste Type start->waste_type solid_waste Solid this compound waste_type->solid_waste Pure Chemical contaminated_material Contaminated Materials (Gloves, Paper, etc.) waste_type->contaminated_material Contaminated Labware empty_container Empty Container waste_type->empty_container Used Container containerize_solid Place in Labeled Hazardous Waste Container solid_waste->containerize_solid containerize_contaminated Place in Labeled Hazardous Waste Bag/Container contaminated_material->containerize_contaminated decontaminate Triple Rinse with Appropriate Solvent? empty_container->decontaminate store_waste Store in Designated Hazardous Waste Area containerize_solid->store_waste containerize_contaminated->store_waste decontaminate->containerize_solid No collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate Yes dispose_container Dispose of Rinsed Container as Non-Hazardous Waste (Deface Label) collect_rinsate->dispose_container collect_rinsate->store_waste arrange_pickup Contact EHS for Pickup by Licensed Waste Disposal Service store_waste->arrange_pickup end End: Proper Disposal arrange_pickup->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This document is intended for informational purposes only and does not supersede local, state, or federal regulations. Always consult your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Essential Safety and Operational Guide for Handling N-(4-Nitrophenyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals working with N-(4-Nitrophenyl)acetamide (CAS No. 104-04-1). Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE) and Safety Measures

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required PPE and safety protocols for handling this compound.

PPE/Safety MeasureSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against dust, splashes, and vapors.
Skin Protection Chemical-impermeable gloves (e.g., nitrile) and fire/flame resistant, impervious clothing.[1][2]Prevents skin contact, irritation, and absorption.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.[1][2]Protects against inhalation of harmful dust and aerosols.
Ventilation Handle in a well-ventilated place, preferably in a chemical fume hood.[1][2]Minimizes the concentration of airborne particles.
Hygiene Wash hands before breaks and at the end of work. Immediately remove all soiled and contaminated clothing.Prevents accidental ingestion and cross-contamination.

Hazard Identification and First Aid

This compound presents several health hazards. Understanding these risks and the appropriate first-aid response is crucial.

Hazard ClassificationGHS StatementsFirst Aid Measures
Acute Toxicity (Oral) H302: Harmful if swallowed.[3]Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[1]
Skin Irritation H315: Causes skin irritation.[4]Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]
Serious Eye Irritation H319: Causes serious eye irritation.[4]Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[1][5]
Respiratory Irritation H335: May cause respiratory irritation.[4]Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a doctor.[1][6]

Step-by-Step Operational Protocol for Handling and Disposal

A systematic approach to handling and disposal minimizes risks and ensures regulatory compliance.

1. Preparation and Handling:

  • Step 1: Engineering Controls: Work in a well-ventilated area, such as a chemical fume hood, to minimize exposure to dust and aerosols.[1][2]

  • Step 2: Don PPE: Before handling the compound, put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Step 3: Weighing and Transfer: Handle the solid carefully to avoid creating dust. Use spark-proof tools.[1][2]

  • Step 4: Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials.[2]

2. Spill Management:

  • Step 1: Evacuate and Secure: In case of a spill, evacuate personnel to a safe area and remove all sources of ignition.[1]

  • Step 2: Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Step 3: Clean-up: Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1][2]

3. Disposal Plan:

  • Step 1: Waste Collection: Collect waste this compound and any contaminated materials in a suitable, labeled, and closed container.[1][2]

  • Step 2: Licensed Disposal: The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge to sewer systems.[1]

  • Step 3: Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for handling this compound, from preparation to final disposal.

Workflow for Handling this compound prep Preparation handling Handling & Use prep->handling Proceed with caution spill Spill Occurs handling->spill Accident waste_gen Waste Generation handling->waste_gen Normal Operations spill_mgmt Spill Management spill->spill_mgmt Initiate Protocol spill_mgmt->waste_gen Collect Spill Waste disposal Disposal waste_gen->disposal Follow Disposal Plan end End of Process disposal->end

Caption: Logical workflow for the safe handling and disposal of this compound.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-Nitrophenyl)acetamide

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